SU5205
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(3Z)-3-[(4-fluorophenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIERHADIMMFZNE-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)F)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)F)/C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SU5205: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU5205 is a synthetic small molecule inhibitor primarily targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, this compound effectively blocks the signal transduction pathways responsible for endothelial cell proliferation, migration, and survival. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its kinase inhibition profile, effects on cellular signaling, and in vivo anti-angiogenic activity. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this and similar compounds.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, notably in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2 (also known as KDR or Flk-1), are the principal drivers of this process. Upon VEGF binding, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell growth, proliferation, and migration. The development of inhibitors targeting the VEGF/VEGFR-2 pathway has been a cornerstone of anti-angiogenic therapy in oncology.
This compound is an oxindole-based compound identified as a potent inhibitor of VEGFR-2. Its core structure has served as a scaffold for the development of other multi-kinase inhibitors. Understanding the precise mechanism of action of this compound is crucial for its potential therapeutic applications and for the design of next-generation anti-angiogenic agents.
Biochemical Activity and Kinase Profile
This compound exerts its inhibitory effect through direct interaction with the catalytic domain of VEGFR-2. The primary mechanism is competitive inhibition of ATP binding, which prevents the autophosphorylation of the receptor and subsequent activation of downstream signaling molecules.
Kinase Inhibition Profile
Quantitative analysis has determined the inhibitory potency of this compound against VEGFR-2 and its effect on VEGF-driven cellular processes.
| Target/Process | IC50 (µM) |
| VEGFR-2 (Flk-1) Kinase Activity | 9.6[1] |
| VEGF-induced Endothelial Cell Mitogenesis | 5.1[1] |
| Table 1: In vitro inhibitory activity of this compound. |
While primarily targeting VEGFR-2, like many kinase inhibitors, this compound may exhibit activity against other kinases. A comprehensive kinase selectivity profile is essential for a complete understanding of its biological effects and potential off-target liabilities.
Cellular Mechanism of Action
Within a cellular context, this compound's inhibition of VEGFR-2 leads to the suppression of key signaling pathways that are vital for endothelial cell function and the angiogenic process.
Downstream Signaling Pathways
The activation of VEGFR-2 by VEGF triggers several critical downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/MEK/ERK pathways. These pathways are central to cell survival, proliferation, and migration. By inhibiting VEGFR-2 autophosphorylation, this compound prevents the activation of these cascades.
dot graph "VEGFR2_Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [arrowhead=vee, color="#5F6368", penwidth=1.5];
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR2 [label="Binds"]; this compound -> VEGFR2 [label="Inhibits", arrowhead=tee, color="#EA4335"]; VEGFR2 -> PI3K; VEGFR2 -> MEK; PI3K -> Akt; Akt -> Proliferation; MEK -> ERK; ERK -> Proliferation; ERK -> Migration; } Caption: this compound inhibits VEGFR-2 signaling.
Effects on Endothelial Cell Function
The functional consequence of this compound's inhibition of VEGFR-2 signaling is a marked reduction in endothelial cell proliferation, migration, and tube formation, all of which are critical steps in angiogenesis.
In Vivo Efficacy
The anti-angiogenic properties of this compound observed in vitro translate to efficacy in vivo. The chick chorioallantoic membrane (CAM) assay is a widely used model to assess the effects of compounds on blood vessel formation.
Chick Chorioallantoic Membrane (CAM) Assay
In the CAM model, this compound has been shown to inhibit the development of new blood vessels, demonstrating its anti-angiogenic potential in a living organism. Quantitative analysis of vessel density and branching in the presence of this compound would provide a measure of its in vivo potency.
Experimental Protocols
To facilitate the replication and further investigation of this compound's mechanism of action, detailed protocols for key experiments are provided below.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well white plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
To each well of a 96-well plate, add the VEGFR-2 enzyme, the peptide substrate, and the this compound dilution (or vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
dot graph "VEGFR2_Kinase_Assay_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [arrowhead=vee, color="#5F6368"];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare [label="Prepare Reagents:\n- VEGFR-2 Enzyme\n- Substrate\n- ATP\n- this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; Dispense [label="Dispense Enzyme,\nSubstrate & this compound\ninto 96-well plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Initiate [label="Initiate Reaction\nwith ATP", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate [label="Incubate at 30°C", fillcolor="#FFFFFF", fontcolor="#202124"]; Detect [label="Detect ADP\n(Luminescence)", fillcolor="#FFFFFF", fontcolor="#202124"]; Analyze [label="Analyze Data\n(Calculate IC50)", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prepare; Prepare -> Dispense; Dispense -> Initiate; Initiate -> Incubate; Incubate -> Detect; Detect -> Analyze; Analyze -> End; } Caption: Workflow for VEGFR-2 kinase inhibition assay.
HUVEC Proliferation Assay
This assay assesses the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF
-
This compound
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CyQUANT)
-
96-well clear-bottom plates
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Treat the cells with a serial dilution of this compound in the presence of a constant concentration of VEGF.
-
Include appropriate controls (no VEGF, VEGF alone).
-
Incubate for 48-72 hours.
-
Measure cell proliferation using a suitable assay reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition of proliferation and determine the IC50 value.
Western Blot Analysis of Downstream Signaling
This method is used to detect the phosphorylation status of key downstream signaling proteins like Akt and ERK.
Materials:
-
HUVECs
-
This compound
-
Recombinant human VEGF
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture HUVECs to near confluence and serum-starve overnight.
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate with VEGF for a short period (e.g., 10-15 minutes).
-
Lyse the cells and collect the protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with specific primary and secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the relative levels of phosphorylated proteins.
Conclusion
This compound is a well-characterized inhibitor of VEGFR-2 that effectively abrogates VEGF-driven angiogenesis by blocking key downstream signaling pathways. Its mechanism of action, involving competitive ATP inhibition, leads to the suppression of endothelial cell proliferation and migration. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working on anti-angiogenic therapies. Further investigation into the comprehensive kinase selectivity and in vivo pharmacology of this compound will be valuable for its potential clinical development and for the design of more potent and selective next-generation inhibitors.
References
SU5205: A Technical Guide for the VEGFR2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5205 is a small molecule inhibitor primarily targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase-1 (Flk-1). VEGFR2 is a critical receptor tyrosine kinase that plays a central role in angiogenesis, the physiological process involving the growth of new blood vessels from pre-existing ones. The binding of its primary ligand, VEGF-A, to VEGFR2 activates a cascade of downstream signaling pathways essential for endothelial cell proliferation, migration, and survival.
In pathological conditions, particularly in cancer, the VEGF/VEGFR2 signaling axis is frequently upregulated, driving the formation of a dedicated blood supply to tumors, which is crucial for their growth, invasion, and metastasis. Consequently, inhibiting VEGFR2 is a key therapeutic strategy in oncology. This compound serves as a valuable tool for preclinical research to investigate the biological consequences of VEGFR2 inhibition. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical properties, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the VEGFR2 kinase domain. By binding to the ATP pocket of the receptor's intracellular domain, it prevents the autophosphorylation of key tyrosine residues that occurs upon VEGF-A-mediated receptor dimerization. This blockade of phosphorylation inhibits the activation of the kinase and halts the initiation of downstream signaling cascades, ultimately suppressing the pro-angiogenic cellular responses.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: Biochemical and Cellular Activity
| Parameter | Value (IC₅₀) | Assay System |
| VEGFR2 (Flk-1) Inhibition | 9.6 µM | Cell-free enzymatic assay[1] |
| VEGF-induced Endothelial Mitogenesis | 5.1 µM | Cell-based proliferation assay[1] |
Table 2: Solubility
| Solvent | Concentration |
| DMSO | 43 mg/mL (179.73 mM) |
| Ethanol | 3 mg/mL (12.53 mM) |
| Water | Insoluble |
Data sourced from publicly available supplier information.
VEGFR2 Signaling Pathway
Upon binding of VEGF-A, VEGFR2 undergoes dimerization and trans-autophosphorylation on several tyrosine residues. The phosphorylation of tyrosine 1175 (Y1175) is a critical event, creating a docking site for the adaptor protein Phospholipase C-gamma (PLCγ). This leads to the activation of the Protein Kinase C (PKC)-Raf-MEK-ERK (MAPK) pathway, which promotes cell proliferation. Concurrently, phosphorylated VEGFR2 activates the Phosphoinositide 3-kinase (PI3K)-Akt pathway, a crucial axis for promoting endothelial cell survival and permeability.[2][3][4] this compound blocks these events by preventing the initial receptor phosphorylation.
Experimental Protocols
The following are generalized protocols for the characterization of this compound. These should be optimized for specific cell lines and laboratory conditions.
Protocol 1: In Vitro VEGFR2 Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the VEGFR2 kinase domain.
-
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
A suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (serially diluted in DMSO)
-
384-well plates
-
Kinase activity detection kit (e.g., ADP-Glo™)
-
Luminescence-capable plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound. The final DMSO concentration should typically not exceed 1%.
-
Add diluted this compound and VEGFR2 enzyme to the wells of a 384-well plate and pre-incubate briefly.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[5]
-
Stop the reaction and measure the amount of ADP produced using a detection kit according to the manufacturer's instructions.[2] The luminescent signal is inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition for each this compound concentration relative to a vehicle (DMSO) control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable curve (e.g., four-parameter logistic).
-
Protocol 2: Cell-Based VEGFR2 Phosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit VEGF-A-induced VEGFR2 phosphorylation in a cellular context.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other VEGFR2-expressing cells
-
Cell culture medium (e.g., EGM-2)
-
This compound stock solution in DMSO
-
Recombinant Human VEGF-A
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR-2 (e.g., Tyr1175), anti-total-VEGFR-2
-
HRP-conjugated secondary antibody and chemiluminescent substrate
-
-
Procedure:
-
Cell Culture: Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with a low-serum basal medium and incubate for 12-24 hours to reduce basal receptor activation.[6]
-
Inhibitor Treatment: Pre-treat the starved cells with varying concentrations of this compound (and a vehicle control) for 1-2 hours.[4]
-
VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes) to induce maximal VEGFR2 phosphorylation.[4][7]
-
Cell Lysis: Immediately place plates on ice, wash cells with ice-cold PBS, and add lysis buffer to prepare protein lysates.[7]
-
Western Blot: Determine protein concentration (e.g., BCA assay), separate equal amounts of protein via SDS-PAGE, and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody against phospho-VEGFR-2 (Y1175).[6] Subsequently, strip the membrane and re-probe with an antibody for total VEGFR-2 to confirm equal protein loading.[6]
-
Analysis: Visualize bands using a chemiluminescent substrate. A dose-dependent decrease in the phospho-VEGFR-2 signal relative to the total VEGFR-2 signal indicates inhibitory activity.
-
Protocol 3: Endothelial Cell Proliferation Assay (MTT/CCK-8)
This assay measures the cytostatic effect of this compound on endothelial cell growth.
-
Materials:
-
HUVECs
-
96-well cell culture plates
-
Low-serum culture medium
-
This compound stock solution in DMSO
-
Recombinant Human VEGF-A
-
Cell proliferation reagent (e.g., MTT or CCK-8)
-
-
Procedure:
-
Cell Seeding: Seed HUVECs (e.g., 5,000 cells/well) in a 96-well plate and allow them to attach for 24 hours.[4]
-
Treatment: Replace the medium with low-serum medium containing serial dilutions of this compound. Include controls for vehicle (DMSO) and no treatment.[4]
-
Stimulation: After a 1-hour pre-incubation with the inhibitor, add VEGF-A (e.g., 20 ng/mL) to all wells except the "no treatment" control.[4]
-
Incubation: Incubate the plate for 48-72 hours.[4]
-
Viability Measurement: Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's protocol (typically 2-4 hours).[4]
-
Data Analysis: Measure the absorbance at the appropriate wavelength. The signal is proportional to the number of viable cells. Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated vehicle control and determine the IC₅₀ value.[4]
-
Preclinical Evaluation Workflow
A typical preclinical evaluation workflow for a VEGFR2 inhibitor like this compound involves a tiered approach, starting with direct enzyme inhibition and progressing through cellular functional assays to in vivo efficacy models.
In Vivo Mouse Xenograft Model
This model assesses the anti-tumor efficacy of this compound in a living organism.
-
Procedure Outline:
-
Animal Models: Use immunodeficient mice (e.g., BALB/c nude) to prevent rejection of human tumor cells.[8]
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1x10⁶ to 5x10⁶ cells) into the flank of each mouse.[8]
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[8]
-
Inhibitor Formulation and Administration: Formulate this compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).[8] Administer the compound to the treatment group via a determined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily).[1][8] The control group receives the vehicle only.
-
Monitoring and Endpoint: Monitor tumor volume and animal body weight 2-3 times per week. The study endpoint may be a specific tumor volume or time point.
-
Analysis: The primary efficacy endpoint is often Tumor Growth Inhibition (TGI). At the end of the study, tumors can be excised for pharmacodynamic analysis, such as Western blotting for p-VEGFR2 or immunohistochemistry for microvessel density.
-
Selectivity and Off-Target Effects
While this compound is characterized as a VEGFR2 inhibitor, it is crucial to assess its selectivity. Small molecule kinase inhibitors often exhibit activity against multiple kinases due to the conserved nature of the ATP-binding site.[9] Unexpected phenotypes or toxicity in cellular or in vivo experiments can sometimes be attributed to the inhibition of unintended "off-target" kinases.[9][10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 14. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 15. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
SU5205: An In-depth Technical Guide to its Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5205 is a synthetic, small-molecule inhibitor belonging to the oxindole (B195798) family of compounds. It has been identified as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, the process of new blood vessel formation. Dysregulation of VEGFR2 signaling is implicated in various pathologies, including cancer and certain inflammatory diseases. This technical guide provides a comprehensive overview of the target selectivity profile of this compound, with a focus on its primary target, VEGFR2. The document details its mechanism of action, quantitative inhibition data, experimental protocols for target validation, and the associated signaling pathways.
Core Target: VEGFR2 (FLK-1)
The primary molecular target of this compound is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase-1 (Flk-1). VEGFR2 is a receptor tyrosine kinase that, upon binding to its ligand, Vascular Endothelial Growth Factor (VEGF), undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation initiates a cascade of downstream signaling events crucial for endothelial cell proliferation, migration, and survival.
Quantitative Inhibition Data
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%.
| Target | Assay Type | IC50 (µM) | Reference |
| VEGFR2 (FLK-1) | In vitro kinase assay | 9.6 | [1] |
| VEGF-induced endothelial mitogenesis | Cellular assay | 5.1 | [1] |
Target Selectivity Profile
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of the VEGFR2 kinase. By occupying this site, it prevents the transfer of a phosphate (B84403) group from ATP to the tyrosine residues on the receptor, thereby blocking its activation and subsequent downstream signaling.
Signaling Pathways
Inhibition of VEGFR2 by this compound disrupts multiple downstream signaling pathways that are critical for angiogenesis. The primary pathways affected are:
-
PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.
-
PI3K-Akt Pathway: This pathway is a key regulator of endothelial cell survival and permeability.
-
p38 MAPK Pathway: This pathway is involved in endothelial cell migration and cytoskeletal remodeling.
Below is a graphical representation of the VEGFR2 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the inhibitory activity of this compound against VEGFR2.
In Vitro Kinase Assay (Radiometric)
Objective: To determine the IC50 of this compound against purified VEGFR2 kinase.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 96-well plate, add the VEGFR2 kinase, the peptide substrate, and the diluted this compound or vehicle (DMSO) control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular VEGFR2 Autophosphorylation Assay (Western Blot)
Objective: To assess the ability of this compound to inhibit VEGF-induced VEGFR2 autophosphorylation in a cellular context.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other VEGFR2-expressing cells
-
Cell culture medium
-
VEGF-A
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture HUVECs to near confluency in appropriate cell culture medium.
-
Serum-starve the cells for several hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with VEGF-A for a short period (e.g., 5-10 minutes) to induce VEGFR2 autophosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-VEGFR2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-VEGFR2 antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the inhibition of VEGFR2 phosphorylation at different this compound concentrations.
Conclusion
This compound is a valuable research tool for studying the biological roles of VEGFR2-mediated signaling. Its inhibitory activity against VEGFR2 has been quantified, and its mechanism of action is understood to be ATP-competitive. While its primary target is well-defined, a comprehensive understanding of its selectivity across the human kinome requires further investigation. The experimental protocols provided in this guide offer a framework for researchers to independently validate the activity of this compound and explore its effects in various biological systems.
References
SU5205: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU5205 is a synthetic small molecule inhibitor primarily targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By competitively binding to the ATP-binding site of the VEGFR2 tyrosine kinase, this compound effectively blocks its autophosphorylation and subsequent activation of downstream signaling cascades. This guide provides a detailed overview of the core downstream signaling pathways modulated by this compound, focusing on the PI3K/Akt and MAPK/ERK pathways. It includes a summary of its inhibitory concentrations, detailed experimental protocols for assessing its activity, and visual representations of the affected signaling networks.
Mechanism of Action
This compound is an oxindole (B195798) derivative that functions as a potent and selective inhibitor of VEGFR2, also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1). The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This phosphorylation creates docking sites for various signaling proteins, initiating a cascade of events that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels (angiogenesis).
This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic site of the VEGFR2 kinase domain. This prevents the transfer of phosphate (B84403) groups and blocks the initiation of downstream signaling.
Quantitative Data
The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) in various assays.
| Target/Process | IC50 Value | Assay Type | Reference |
| VEGFR2 (Flk-1) Kinase Activity | 9.6 µM | In vitro kinase assay | [1] |
| VEGF-induced Endothelial Mitogenesis | 5.1 µM | Cell-based proliferation assay | [1] |
Core Downstream Signaling Pathways
The inhibition of VEGFR2 by this compound leads to the downregulation of two principal signaling pathways crucial for angiogenic processes: the PI3K/Akt pathway and the MAPK/ERK pathway.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical mediator of cell survival and proliferation. Upon VEGFR2 activation, PI3K is recruited to the phosphorylated receptor, where it catalyzes the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets that promote cell survival by inhibiting apoptosis and regulate cell cycle progression. This compound, by blocking VEGFR2 phosphorylation, prevents the activation of PI3K and subsequently suppresses the anti-apoptotic and proliferative signals mediated by Akt.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is centrally involved in the regulation of cell proliferation and differentiation. Activated VEGFR2 recruits adapter proteins such as Grb2, which in turn activates the small GTPase Ras. Ras initiates a phosphorylation cascade, sequentially activating Raf, MEK (MAPK/ERK kinase), and finally ERK (also known as MAPK). Phosphorylated ERK translocates to the nucleus and activates transcription factors that drive the expression of genes involved in cell cycle progression and proliferation. By inhibiting the initial VEGFR2 phosphorylation, this compound effectively halts this entire cascade, leading to a reduction in endothelial cell proliferation.
References
SU5205: A Technical Guide to its in-vitro Inhibitory Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro inhibitory activity of SU5205, a small molecule inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1. This document details its inhibitory concentrations (IC50), the experimental methodologies for these determinations, and the signaling pathways it modulates.
Quantitative Inhibitory Activity of this compound
This compound has been characterized as a potent inhibitor of VEGFR-2 kinase activity and VEGF-induced endothelial cell proliferation. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target/Process | IC50 Value (µM) | Description |
| VEGFR-2 (Flk-1) Kinase Activity | 9.6[1] | Inhibition of the enzymatic activity of the isolated VEGFR-2 tyrosine kinase. |
| VEGF-induced Endothelial Mitogenesis | 5.1[1] | Inhibition of the proliferation of endothelial cells stimulated by Vascular Endothelial Growth Factor (VEGF). |
Experimental Protocols
The following sections describe representative, detailed methodologies for determining the IC50 values of this compound against VEGFR-2 kinase activity and in a cell-based mitogenesis assay.
In-Vitro VEGFR-2 Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by the recombinant human VEGFR-2 kinase domain. A common method involves a luminescence-based assay that measures ATP consumption.
Principle: The VEGFR-2 kinase utilizes ATP to phosphorylate a substrate. The amount of ATP remaining in the reaction is inversely proportional to the kinase activity. A luciferase-based system can be used to generate a luminescent signal from the remaining ATP.
Materials:
-
Recombinant Human VEGFR-2 (KDR) enzyme
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
VEGFR-2 substrate (e.g., a synthetic poly (Glu, Tyr) peptide)
-
This compound stock solution (in DMSO)
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well white opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the diluted this compound, and the VEGFR-2 enzyme. Include controls for 100% kinase activity (enzyme with DMSO vehicle) and a blank (no enzyme).
-
Pre-incubation: Allow the inhibitor and enzyme to pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate or remaining ATP using a detection reagent according to the manufacturer's protocol. For luminescence-based ATP detection, incubate the plate with the detection reagent to allow the signal to stabilize.
-
Data Analysis: Measure the luminescence using a plate reader. The percentage of kinase inhibition is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
VEGF-Induced Endothelial Cell Mitogenesis Assay
This cell-based assay measures the ability of this compound to inhibit the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), in response to VEGF stimulation.
Principle: VEGF stimulates the proliferation of endothelial cells via the VEGFR-2 signaling pathway. The inhibitory effect of this compound on this process can be quantified by measuring cell viability after a set incubation period. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A
-
This compound stock solution (in DMSO)
-
MTT solution
-
DMSO
-
96-well clear tissue culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed HUVECs into 96-well plates at a predetermined density in complete EGM and allow them to attach overnight.
-
Serum Starvation: To reduce basal proliferation, replace the growth medium with a low-serum or serum-free medium for several hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the low-serum medium. Add the diluted this compound to the cells.
-
VEGF Stimulation: Add VEGF-A to the wells to a final concentration known to induce robust proliferation (e.g., 20-50 ng/mL). Include controls with no this compound (VEGF-stimulated control) and no VEGF (basal proliferation control).
-
Incubation: Incubate the plate for a period that allows for cell proliferation (e.g., 48-72 hours).
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The percentage of inhibition of proliferation is calculated relative to the VEGF-stimulated control and plotted against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
VEGFR-2 Signaling Pathway
The following diagram illustrates the key downstream signaling cascades initiated by the activation of VEGFR-2 upon binding of its ligand, VEGF. This compound inhibits the initial autophosphorylation of the receptor, thereby blocking these downstream events.
Experimental Workflow for IC50 Determination
The generalized workflow for determining the IC50 value of an inhibitor like this compound in a kinase assay is depicted below.
References
SU5205: An In-Depth Technical Guide on its Role in Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5205 is a synthetic small molecule inhibitor that has been investigated for its role in the modulation of angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. This process is critical in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably in tumor growth and metastasis. Tumors, beyond a certain size, require a dedicated blood supply for the delivery of nutrients and oxygen and the removal of waste products. This has made the inhibition of angiogenesis a key strategy in cancer therapy. This compound primarily exerts its effects by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of the angiogenic signaling cascade. This guide provides a comprehensive technical overview of this compound, its mechanism of action, and its effects on angiogenesis, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Mechanism of Action: Inhibition of VEGFR2
This compound functions as a competitive inhibitor of ATP binding to the kinase domain of VEGFR2, also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1). The binding of Vascular Endothelial Growth Factor (VEGF) to the extracellular domain of VEGFR2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways that are crucial for endothelial cell proliferation, migration, survival, and ultimately, the formation of new blood vessels. By blocking the ATP binding site, this compound effectively prevents this autophosphorylation and subsequent activation of the downstream signaling cascade, thereby inhibiting the pro-angiogenic effects of VEGF.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Target/Process | IC50 Value | Assay Type | Reference |
| VEGFR2 (Flk-1) Kinase Activity | 9.6 µM | In vitro kinase assay | [1] |
| VEGF-induced Endothelial Mitogenesis | 5.1 µM | Endothelial cell proliferation assay | [1] |
Core Angiogenic Processes and the Impact of this compound
Angiogenesis is a multistep process involving endothelial cell activation, proliferation, migration, and tube formation. This compound has been shown to interfere with these critical steps.
Endothelial Cell Proliferation
The proliferation of endothelial cells is a fundamental requirement for the expansion of the vascular network. VEGF is a potent mitogen for these cells, and its signaling through VEGFR2 is a primary driver of their division. This compound has been demonstrated to inhibit VEGF-induced endothelial cell proliferation, a key aspect of its anti-angiogenic activity.[1]
Endothelial Cell Migration
The directional migration of endothelial cells is essential for the sprouting of new blood vessels from existing ones. This process is guided by chemotactic gradients of pro-angiogenic factors like VEGF. By inhibiting VEGFR2 signaling, this compound is expected to impede this migratory response.
Endothelial Cell Tube Formation
Following proliferation and migration, endothelial cells organize into three-dimensional tubular structures that form the basis of new blood vessels. This process, known as tube formation, can be modeled in vitro using matrices such as Matrigel. The inhibition of VEGFR2 by this compound is anticipated to disrupt the formation of these capillary-like structures.
Signaling Pathways Modulated by this compound
The binding of VEGF to VEGFR2 triggers a complex network of intracellular signaling pathways. This compound, by inhibiting the initial phosphorylation of VEGFR2, effectively blocks these downstream cascades.
The PLCγ-PKC-MAPK/ERK Pathway
Upon VEGFR2 activation, Phospholipase C gamma (PLCγ) is recruited to the receptor and phosphorylated. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), which in turn can activate the Raf-MEK-ERK (MAPK) pathway, promoting cell proliferation.
The PI3K-Akt Pathway
Another critical pathway activated by VEGFR2 is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. Activated VEGFR2 recruits and activates PI3K, which then phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for Akt (also known as Protein Kinase B), leading to its phosphorylation and activation. Activated Akt promotes endothelial cell survival and migration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro angiogenesis assays that can be used to evaluate the efficacy of this compound.
VEGFR2 Kinase Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of purified VEGFR2.
Materials:
-
Recombinant human VEGFR2 kinase
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound stock solution (in DMSO)
-
96-well plates
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection reagent
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the VEGFR2 enzyme to each well, except for the "no enzyme" control wells.
-
Add the peptide substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Luminescence is inversely proportional to kinase activity. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Endothelial Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of endothelial cells, typically human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial cell growth medium (EGM)
-
Basal medium (EBM) with reduced serum
-
VEGF
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell proliferation detection reagent (e.g., MTT, XTT, or CyQUANT®)
-
Plate reader
Procedure:
-
Seed HUVECs into 96-well plates and allow them to adhere overnight in EGM.
-
Starve the cells for 4-6 hours in EBM with reduced serum.
-
Prepare different concentrations of this compound in EBM containing VEGF. Include a vehicle control (DMSO with VEGF) and a negative control (EBM without VEGF).
-
Replace the starvation medium with the treatment media.
-
Incubate the plates for 48-72 hours.
-
Add the cell proliferation reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of this compound on the directional migration of endothelial cells.
Materials:
-
HUVECs
-
EGM
-
EBM with reduced serum
-
VEGF
-
This compound stock solution (in DMSO)
-
6- or 12-well cell culture plates
-
Pipette tips or a cell-scratch instrument
-
Microscope with a camera
Procedure:
-
Seed HUVECs in 6- or 12-well plates and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add EBM with reduced serum containing different concentrations of this compound and a constant concentration of VEGF. Include a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 24 hours.
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure or migration rate for each condition.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
HUVECs
-
EBM with reduced serum
-
VEGF
-
This compound stock solution (in DMSO)
-
Matrigel® or other basement membrane extract
-
96-well cell culture plates (pre-chilled)
-
Microscope with a camera
Procedure:
-
Thaw Matrigel® on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Resuspend HUVECs in EBM containing different concentrations of this compound and a constant concentration of VEGF.
-
Seed the HUVEC suspension onto the solidified Matrigel®.
-
Incubate the plate for 4-18 hours at 37°C.
-
Capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.
In Vivo Models of Angiogenesis
To evaluate the anti-angiogenic effects of this compound in a more physiologically relevant context, in vivo models are employed.
Matrigel Plug Assay
This is a widely used in vivo assay to assess angiogenesis.
Materials:
-
Matrigel® mixed with a pro-angiogenic factor (e.g., VEGF or bFGF)
-
This compound formulation for in vivo administration (e.g., in a suitable vehicle for intraperitoneal or subcutaneous injection)
-
Mice (e.g., C57BL/6 or nude mice)
Procedure:
-
Mix Matrigel® with the pro-angiogenic factor on ice. This compound can be incorporated directly into the Matrigel® or administered systemically.
-
Inject the Matrigel® mixture subcutaneously into the flank of the mice.
-
Administer this compound or vehicle control to the mice according to the desired dosing schedule.
-
After a set period (e.g., 7-14 days), excise the Matrigel® plugs.
-
Quantify the extent of neovascularization within the plugs by measuring the hemoglobin content (e.g., using the Drabkin method) or by immunohistochemical staining for endothelial cell markers (e.g., CD31).
Tumor Xenograft Model
This model assesses the effect of this compound on the growth of tumors and their associated vasculature.
Materials:
-
Cancer cell line that forms solid tumors (e.g., human colon cancer cells)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
This compound formulation for in vivo administration
Procedure:
-
Inject the cancer cells subcutaneously into the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice.
-
Measure tumor volume regularly (e.g., every 2-3 days).
-
At the end of the study, excise the tumors.
-
Tumor tissue can be analyzed for microvessel density by immunohistochemical staining for endothelial markers (e.g., CD31) to assess the effect of this compound on tumor angiogenesis.
Selectivity and Off-Target Effects
While this compound primarily targets VEGFR2, it is important for drug development professionals to understand its selectivity profile against other kinases. Kinase inhibitors often exhibit some degree of off-target activity due to the conserved nature of the ATP-binding pocket across the kinome. A comprehensive kinase selectivity panel, where the compound is tested against a broad range of kinases, is necessary to fully characterize its specificity. This information is crucial for predicting potential side effects and for interpreting experimental results accurately.
Conclusion
This compound is a valuable research tool for studying the role of VEGFR2 in angiogenesis. Its ability to inhibit this key receptor tyrosine kinase translates into the suppression of critical steps in the angiogenic process, including endothelial cell proliferation, migration, and tube formation. The in-depth technical information and detailed protocols provided in this guide are intended to support researchers and drug development professionals in their efforts to further investigate the mechanisms of angiogenesis and to develop novel anti-angiogenic therapies. A thorough understanding of the compound's mechanism of action, its effects on cellular processes, and its in vivo efficacy, as well as its selectivity profile, is essential for its effective use in both basic research and preclinical drug development.
References
SU5205 in Cancer Cell Line Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5205 is a synthetic small molecule inhibitor primarily targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By blocking the ATP binding site of the VEGFR2 tyrosine kinase, this compound inhibits its phosphorylation and downstream signaling, thereby impeding the proliferation and migration of endothelial cells, which are crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen. Beyond its well-established role as a VEGFR2 inhibitor, emerging evidence suggests that this compound may also exert effects on other receptor tyrosine kinases, such as FMS-like tyrosine kinase 3 (FLT3) and MET, which are implicated in various hematological malignancies and solid tumors. This guide provides a comprehensive overview of the use of this compound in cancer cell line studies, summarizing key quantitative data, detailing experimental protocols, and visualizing its impact on critical signaling pathways.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The inhibitory activity of this compound has been evaluated in various assays, demonstrating its potency against its primary target and potential off-target effects.
| Assay Type | Target/Process | Cell Line/System | IC50 (µM) | Reference |
| Cell-free Kinase Assay | VEGFR2 (FLK-1) | N/A | 9.6 | [1] |
| Endothelial Mitogenesis Assay | VEGF-induced endothelial mitogenesis | Endothelial Cells | 5.1 | [1] |
Note: Further research is required to establish a comprehensive profile of this compound's IC50 values across a diverse panel of cancer cell lines.
Core Signaling Pathways Modulated by this compound
This compound's primary mechanism of action involves the inhibition of VEGFR2, but it may also influence other critical signaling pathways involved in cancer progression.
VEGFR2 Signaling Pathway
VEGFR2 is the main receptor for VEGF-A and plays a pivotal role in angiogenesis. Its activation triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.
References
SU5205 as a Chemical Probe for VEGFR2: A Technical Guide
This guide provides an in-depth analysis of SU5205, an oxindole-based compound, and its utility as a chemical probe for studying Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). VEGFR2, also known as Kinase Insert Domain Receptor (KDR) or FLK-1, is a primary mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. Its dysregulation is a key factor in various pathologies, most notably in tumor growth and metastasis, making it a critical target for therapeutic intervention and basic research.
Mechanism of Action
This compound functions as an inhibitor of the VEGFR2 tyrosine kinase. Like many kinase inhibitors, it competitively binds to the ATP-binding pocket within the catalytic domain of the receptor. This binding event prevents the autophosphorylation of key tyrosine residues in the intracellular domain (e.g., Tyr1054, Tyr1059) that normally occurs upon ligand (e.g., VEGF-A) binding and receptor dimerization.[1][2][3] By blocking this initial phosphorylation step, this compound effectively abrogates the entire downstream signaling cascade, thereby inhibiting endothelial cell proliferation, migration, and survival.[2][3]
Quantitative Potency and Cellular Activity
The inhibitory activity of this compound has been quantified in both biochemical and cellular assays. The compound exhibits moderate potency for VEGFR2. It is important to note that this compound is significantly less potent than structurally similar compounds like Semaxanib (B50656) (SU5416), which is reported to be 87 times more effective.[4]
Table 1: In Vitro and Cellular Inhibitory Activity of this compound
| Assay Type | Target/Process | Species | IC50 Value |
| Biochemical Kinase Assay | VEGFR2 (FLK-1) Kinase Activity | Not Specified | 9.6 µM[5] |
| Cellular Mitogenesis Assay | VEGF-induced Endothelial Mitogenesis | Not Specified | 5.1 µM[5] |
VEGFR2 Signaling and Inhibition by this compound
VEGF binding to VEGFR2 induces receptor dimerization and trans-autophosphorylation, creating docking sites for various signaling proteins. This initiates multiple downstream pathways critical for angiogenesis. This compound intervenes at the apex of this cascade by preventing the kinase activation required to start these signaling events.
References
- 1. A Ligand-Independent VEGFR2 Signaling Pathway Limits Angiogenic Responses in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of differences in the VEGFR2 inhibitory activities between semaxanib and this compound using 3D-QSAR, docking, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
SU5205 Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5205 is a synthetic small molecule that belongs to the oxindole (B195798) class of compounds, a scaffold that has proven to be a rich source of potent protein kinase inhibitors. Developed as a competitive inhibitor of the ATP-binding site of vascular endothelial growth factor receptor 2 (VEGFR-2), also known as KDR or FLK-1, this compound has been instrumental in the study of angiogenesis and has served as a foundational structure for the development of more advanced kinase inhibitors. Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the SAR of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Core Structure and Mechanism of Action
The core chemical structure of this compound is 3-(4-fluorobenzylidene)indolin-2-one. As a type II ATP-competitive inhibitor, this compound targets the inactive "DFG-out" conformation of the kinase domain. This mode of inhibition involves the occupation of an allosteric pocket adjacent to the ATP-binding site, which is accessible only in the inactive state of the kinase. This mechanism can confer a degree of selectivity for certain kinases over others. The primary target of this compound is VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation. By inhibiting VEGFR-2, this compound blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.
Data Presentation: Kinase Inhibition Profile of this compound
The following table summarizes the known inhibitory activity of this compound against its primary target, VEGFR-2. Comprehensive quantitative data for this compound against a broad panel of kinases is not extensively available in the public domain.
| Target Kinase | IC50 (µM) | Assay Type |
| VEGFR-2 (FLK-1) | 9.6 | In vitro kinase assay |
Structure-Activity Relationship (SAR) of Oxindole-Based Kinase Inhibitors
The oxindole scaffold of this compound serves as a versatile template for modifications that significantly impact its inhibitory activity and selectivity. SAR studies on this compound and its analogs have revealed several key structural features that are critical for potent kinase inhibition.
-
The Oxindole Core: The 2-indolinone moiety is a crucial pharmacophore. The lactam function, with its hydrogen bond donor (N-H) and acceptor (C=O) groups, plays a pivotal role in anchoring the inhibitor to the hinge region of the kinase domain through hydrogen bonding interactions.
-
The 3-Substituent: The nature of the substituent at the 3-position of the oxindole ring is a primary determinant of potency and selectivity. In this compound, the 4-fluorobenzylidene group occupies the hydrophobic pocket adjacent to the ATP-binding site.
-
Aromatic Ring: An aromatic ring at this position is generally favored for hydrophobic interactions.
-
Substituents on the Aromatic Ring: The electronic nature and position of substituents on the benzylidene ring can modulate activity. The fluorine atom at the para-position in this compound likely contributes to favorable interactions within the hydrophobic pocket.
-
-
Substitution on the Oxindole Ring: Modifications to the oxindole ring itself can also influence activity. For instance, the introduction of substituents at the 5- and 6-positions can impact interactions with the solvent-exposed region of the kinase and can be exploited to improve physicochemical properties.
Signaling Pathways
This compound primarily exerts its biological effects by inhibiting the VEGFR-2 signaling pathway. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating a cascade of downstream events that promote angiogenesis.
VEGFR-2 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
In Vitro VEGFR-2 Kinase Assay
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against VEGFR-2 using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human VEGFR-2 (e.g., GST-tagged)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound (or test compound)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
Kinase Reaction Setup:
-
In a 96-well plate, add the test compound dilutions. Include wells for a positive control (DMSO vehicle) and a negative control (no kinase).
-
Prepare a master mix containing kinase buffer, ATP (at a concentration near the Km for VEGFR-2), and the poly(Glu, Tyr) substrate.
-
Add the recombinant VEGFR-2 enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding the master mix to all wells.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add an equal volume of the Kinase-Glo® reagent to each well of the assay plate.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is inversely proportional to the amount of ATP consumed and thus, to the kinase activity.
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Normalize the data by setting the luminescence of the positive control (100% kinase activity) to 100%.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow for an In Vitro Kinase Inhibition Assay.
Cellular Assay: Endothelial Cell Proliferation Assay
This protocol measures the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated with VEGF.
Materials:
-
HUVECs
-
Endothelial cell growth medium (EGM)
-
VEGF
-
This compound
-
Cell proliferation assay reagent (e.g., MTS or WST-1)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a suitable density and allow them to attach overnight.
-
Serum Starvation: The next day, replace the growth medium with a basal medium containing a low percentage of serum (e.g., 0.5% FBS) and incubate for 4-6 hours to synchronize the cells.
-
Treatment:
-
Prepare dilutions of this compound in the low-serum medium.
-
Pre-treat the cells with the this compound dilutions for 1 hour.
-
Stimulate the cells with a final concentration of VEGF (e.g., 20 ng/mL), except for the unstimulated control wells.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
Proliferation Measurement:
-
Add the cell proliferation reagent (e.g., MTS) to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is observed.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance.
-
Normalize the data to the VEGF-stimulated control (100% proliferation).
-
Plot the percentage of proliferation versus the logarithm of the this compound concentration to determine the IC50 value.
-
Logical Relationships in SAR Studies
The process of conducting a structure-activity relationship study is a cyclical and iterative process involving design, synthesis, and biological testing.
Logical Flow of a Structure-Activity Relationship (SAR) Study.
Conclusion
This compound, with its simple yet potent oxindole core, has been a valuable tool in understanding the structural requirements for VEGFR-2 inhibition and the broader field of kinase inhibitor design. The structure-activity relationships derived from this compound and its analogs continue to guide the development of new generations of targeted cancer therapies. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to further explore the therapeutic potential of this important class of molecules.
SU5205: An In-Depth Technical Guide to a VEGFR2 Inhibitor
SU5205 , with the chemical name 3-(4-fluorobenzylidene)indolin-2-one, is a synthetic small molecule that has been identified as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides a comprehensive technical overview of the discovery, mechanism of action, and biological evaluation of this compound, intended for researchers, scientists, and drug development professionals.
Discovery and History
This compound belongs to the 3-substituted indolin-2-one class of compounds, which were designed and synthesized as a novel class of tyrosine kinase inhibitors. Seminal work in the late 1990s established the structure-activity relationships for this chemical scaffold, identifying key structural features that confer selectivity for different receptor tyrosine kinases (RTKs)[1]. This research demonstrated that modifications to the 3-substituent of the indolin-2-one core could modulate the inhibitory activity against various RTKs, including VEGFR-2 (also known as KDR or Flk-1), Platelet-Derived Growth Factor Receptor (PDGFR), and Epidermal Growth Factor Receptor (EGFR)[1].
While the initial publications may not have used the specific designation "this compound," they laid the groundwork for its development. Subsequent studies focused on specific derivatives, including the 3-(4-fluorobenzylidene)indolin-2-one structure of this compound, and evaluated their potential as targeted therapeutic agents[2][3]. The compound has been utilized in preclinical research, including in radiolabeled form for imaging studies[3][4].
Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of VEGFR-2. As a type II tyrosine kinase inhibitor, it is believed to bind to the ATP-binding pocket of the VEGFR-2 kinase domain. This competitive inhibition prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor upon binding of its ligand, VEGF. The inhibition of VEGFR-2 phosphorylation abrogates downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival, which are all critical processes in angiogenesis[5][6][7][8][9]. Molecular modeling studies have provided insights into the binding mode of this compound within the VEGFR-2 active site, highlighting key interactions that contribute to its inhibitory activity[2][10].
dot graph "VEGFR2_Signaling_Pathway_Inhibition_by_this compound" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.8];
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05"]; VEGFR2 [label="VEGFR2 Dimerization\n& Autophosphorylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nMigration, Survival", shape=ellipse, fillcolor="#FFFFFF", style=filled];
// Edges VEGF -> VEGFR2 [label="Binds to"]; this compound -> VEGFR2 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; VEGFR2 -> PLCg; VEGFR2 -> PI3K; VEGFR2 -> RAS; PI3K -> AKT; RAS -> RAF; RAF -> MEK; MEK -> ERK; PLCg -> Proliferation; AKT -> Proliferation; ERK -> Proliferation; } Figure 1: Simplified representation of the VEGFR2 signaling pathway and the point of inhibition by this compound.
Quantitative Biological Data
The inhibitory activity of this compound has been quantified through various in vitro assays. The following table summarizes the available data.
| Parameter | Target/Assay | Value | Reference |
| IC50 | VEGFR-2 (Flk-1) Kinase | 9.6 µM | [11][12] |
| IC50 | VEGF-induced Endothelial Mitogenesis | 5.1 µM | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize VEGFR2 inhibitors like this compound.
In Vitro VEGFR-2 Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase domain.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)[13]
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
96-well microplates
-
Kinase-Glo™ Luminescent Kinase Assay Kit (or similar ATP detection reagent)
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in kinase reaction buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 96-well plate, add the kinase reaction buffer, the peptide substrate, and the diluted this compound or vehicle control (DMSO).
-
Add ATP to the wells to a final concentration near the Km for VEGFR-2.
-
Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ATP remaining in each well using a luminescence-based ATP detection reagent according to the manufacturer's protocol.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
dot graph "Kinase_Assay_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.8];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents\n(Kinase, Substrate, ATP, this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plate_Setup [label="Plate Setup\n(Add buffer, substrate, this compound)", fillcolor="#FBBC05"]; Add_ATP [label="Add ATP", fillcolor="#FBBC05"]; Initiate_Reaction [label="Initiate Reaction\n(Add VEGFR2 enzyme)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate\n(30°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stop_Reaction [label="Stop Reaction &\nAdd Detection Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Read_Luminescence [label="Read Luminescence", fillcolor="#FBBC05"]; Analyze_Data [label="Analyze Data\n(Calculate IC50)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF"];
// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Plate_Setup; Plate_Setup -> Add_ATP; Add_ATP -> Initiate_Reaction; Initiate_Reaction -> Incubate; Incubate -> Stop_Reaction; Stop_Reaction -> Read_Luminescence; Read_Luminescence -> Analyze_Data; Analyze_Data -> End; } Figure 2: A typical workflow for an in vitro VEGFR2 kinase assay.
VEGF-Induced Endothelial Cell Proliferation Assay
This cell-based assay assesses the ability of a compound to inhibit the proliferative effect of VEGF on endothelial cells.
Objective: To determine the IC50 of this compound for the inhibition of VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Basal medium with reduced serum (e.g., 0.5% FBS)
-
Recombinant human VEGF-A
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell proliferation detection reagent (e.g., CellTiter-Glo®, MTT, or CyQUANT®)
-
Microplate reader (luminometer, spectrophotometer, or fluorometer as appropriate)
Procedure:
-
Seed HUVECs into 96-well plates at a predetermined density and allow them to attach overnight in complete growth medium.
-
The following day, aspirate the growth medium and replace it with basal medium containing reduced serum. Incubate the cells for several hours to induce quiescence.
-
Prepare serial dilutions of this compound in the basal medium.
-
Treat the cells with the different concentrations of this compound or vehicle control for a short pre-incubation period (e.g., 1-2 hours).
-
Stimulate the cells with a predetermined optimal concentration of VEGF-A. Include control wells with no VEGF-A stimulation.
-
Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
At the end of the incubation period, quantify cell proliferation using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of VEGF-induced proliferation for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
dot graph "Cell_Proliferation_Assay_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.8];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF"]; Seed_Cells [label="Seed HUVECs in 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Starve_Cells [label="Serum Starve Cells", fillcolor="#FBBC05"]; Treat_this compound [label="Treat with this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stimulate_VEGF [label="Stimulate with VEGF", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="Incubate (48-72h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Reagent [label="Add Proliferation Reagent", fillcolor="#FBBC05"]; Measure_Signal [label="Measure Signal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze_Data [label="Analyze Data (Calculate IC50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF"];
// Edges Start -> Seed_Cells; Seed_Cells -> Starve_Cells; Starve_Cells -> Treat_this compound; Treat_this compound -> Stimulate_VEGF; Stimulate_VEGF -> Incubate; Incubate -> Add_Reagent; Add_Reagent -> Measure_Signal; Measure_Signal -> Analyze_Data; Analyze_Data -> End; } Figure 3: Workflow for a VEGF-induced endothelial cell proliferation assay.
Conclusion
This compound is a well-characterized inhibitor of VEGFR-2 from the 3-substituted indolin-2-one class of compounds. Its mechanism of action involves the direct inhibition of the VEGFR-2 kinase activity, leading to the suppression of downstream signaling pathways crucial for angiogenesis. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals working with this and similar molecules in the pursuit of novel anti-angiogenic therapies. Further investigation into its broader kinase selectivity and in vivo efficacy would provide a more complete picture of its therapeutic potential.
References
- 1. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of differences in the VEGFR2 inhibitory activities between semaxanib and this compound using 3D-QSAR, docking, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and radiopharmacological investigation of 3-[4'-[(18)F]fluorobenzylidene]indolin-2-one as possible tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleck.co.jp [selleck.co.jp]
- 13. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
SU5205 and its Interaction with the ATP Binding Site: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SU5205 is an oxindole-based small molecule inhibitor primarily targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. As an ATP-competitive inhibitor, this compound occupies the ATP binding pocket of the VEGFR2 kinase domain, thereby preventing the transfer of phosphate (B84403) from ATP to its downstream substrates. This guide provides a comprehensive overview of the molecular interactions governing this inhibition, detailed experimental protocols for assessing its activity, and a summary of its known inhibitory profile. While a broad kinase selectivity profile is not extensively documented in publicly available literature, its interaction with VEGFR2 has been characterized through computational modeling.
Mechanism of Action: ATP-Competitive Inhibition
Protein kinases, such as VEGFR2, possess a highly conserved ATP binding cleft. Small molecule inhibitors like this compound are designed to compete with endogenous ATP for this binding site. By occupying this pocket, this compound blocks the kinase's ability to phosphorylate its substrates, thus inhibiting the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. The oxindole (B195798) scaffold of this compound serves as a mimic of the adenine (B156593) ring of ATP, forming key interactions with the hinge region of the kinase domain.
Quantitative Data: Kinase Inhibition Profile
| Target Kinase | Inhibitor | IC50 (µM) | Assay Type | Reference |
| VEGFR2 (FLK-1) | This compound | 9.6 | Biochemical Kinase Assay | [1] |
Molecular Interaction with the VEGFR2 ATP Binding Site
While a publicly available co-crystal structure of this compound with VEGFR2 is not available, computational docking and molecular dynamics simulations have provided significant insights into its binding mode within the ATP pocket. These studies predict a specific set of interactions that stabilize the inhibitor within the active site.
Key Interacting Residues in VEGFR2:
A computational study has identified the following amino acid residues as key interaction points for this compound within the VEGFR2 ATP binding site[2]:
-
Hydrogen Bonds: The oxindole core of this compound is predicted to form crucial hydrogen bonds with the backbone amide and carbonyl groups of Glu917 and Cys919 in the hinge region of the kinase. This interaction is a hallmark of many ATP-competitive kinase inhibitors.
-
Van der Waals and Hydrophobic Interactions: The inhibitor is further stabilized by van der Waals forces and hydrophobic interactions with a number of residues that line the ATP binding pocket. These include:
-
Leu840
-
Val848
-
Ala866
-
Lys868
-
Val899
-
Phe918
-
Gly922
-
Asn923
-
Phe1047
-
The potency of this compound's binding is thought to be largely governed by these van der Waals contacts[2]. The 4'-fluorobenzylidene moiety of this compound occupies a hydrophobic pocket within the active site.
Predicted interactions of this compound within the VEGFR2 ATP binding site.
Signaling Pathway Context
This compound inhibits the initiation of the VEGFR2 signaling cascade. Upon binding of Vascular Endothelial Growth Factor (VEGF), VEGFR2 dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for angiogenesis. By blocking the initial phosphorylation event, this compound effectively shuts down these pro-angiogenic signals.
VEGFR2 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following sections detail representative methodologies for key experiments used to characterize inhibitors like this compound.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 of an inhibitor against VEGFR2 by measuring ATP consumption.
Principle: The amount of ATP remaining after the kinase reaction is inversely proportional to the kinase activity. A luciferase-based system generates a luminescent signal from the remaining ATP. Higher kinase activity results in lower luminescence, and inhibition of the kinase leads to a stronger signal.
Materials:
-
Recombinant human VEGFR2 (kinase domain)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound stock solution in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Reaction Setup:
-
To each well of the microplate, add the diluted this compound or vehicle (for positive and negative controls).
-
Add the peptide substrate to all wells except the negative control.
-
Add the VEGFR2 enzyme to all wells except the negative control.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for VEGFR2.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add the ATP detection reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Normalize the data to the positive control (100% activity) and plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Workflow for a luminescence-based biochemical kinase inhibition assay.
X-ray Crystallography of Kinase-Inhibitor Complex (General Protocol)
This section outlines the general steps required to determine the three-dimensional structure of a kinase in complex with an inhibitor like this compound.
Principle: X-ray crystallography provides high-resolution structural information of macromolecules by analyzing the diffraction pattern of X-rays passing through a single crystal of the molecule.
Procedure:
-
Protein Expression and Purification:
-
Express a construct of the human VEGFR2 kinase domain in a suitable system (e.g., baculovirus-infected insect cells or E. coli).
-
Purify the protein to high homogeneity (>95%) using a combination of chromatography techniques (e.g., affinity, ion exchange, and size-exclusion chromatography).
-
-
Complex Formation:
-
Incubate the purified VEGFR2 kinase domain with a molar excess of this compound to ensure saturation of the binding site.
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using high-throughput robotic screening methods (e.g., sitting-drop or hanging-drop vapor diffusion).
-
Optimize initial "hit" conditions to obtain single, well-diffracting crystals.
-
-
Data Collection:
-
Cryo-protect the crystal and flash-cool it in liquid nitrogen.
-
Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source.
-
Collect a complete set of diffraction data as the crystal is rotated in the X-ray beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the phase problem using molecular replacement, using a known structure of a homologous kinase as a search model.
-
Build the atomic model of the VEGFR2-SU5205 complex into the resulting electron density map.
-
Refine the model against the experimental data to improve its geometry and fit to the electron density.
-
-
Validation and Analysis:
-
Validate the final structure using established crystallographic metrics (e.g., R-work, R-free, Ramachandran plot analysis).
-
Analyze the binding mode of this compound, identifying all key molecular interactions with the protein.
-
Conclusion
This compound serves as a valuable tool compound for studying the biological roles of VEGFR2. Its mechanism as an ATP-competitive inhibitor is well-understood, and computational models have provided a detailed hypothesis of its binding mode within the VEGFR2 active site. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the activity and molecular interactions of this compound and similar kinase inhibitors. While the lack of a comprehensive public selectivity profile and a co-crystal structure are current limitations, the existing data provides a solid foundation for its application in angiogenesis research and as a scaffold for the development of more potent and selective VEGFR2 inhibitors.
References
SU5205: A Technical Guide for Neovascularization Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neovascularization, the formation of new blood vessels, is a critical process in both physiological and pathological conditions. In developmental biology and wound healing, it is a tightly regulated process essential for tissue growth and repair. However, dysregulated neovascularization, often termed angiogenesis, is a hallmark of numerous diseases, including cancer, diabetic retinopathy, and age-related macular degeneration. A key mediator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily acting through the VEGF Receptor 2 (VEGFR2). Understanding and manipulating this pathway is paramount for developing novel therapeutics. SU5205 is a synthetic small molecule that serves as a valuable tool for studying the intricacies of neovascularization by specifically targeting VEGFR2. This guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, and detailed experimental protocols for its application in neovascularization research.
Mechanism of Action
This compound is an oxindole-based inhibitor that selectively targets the ATP-binding site of the intracellular tyrosine kinase domain of VEGFR2 (also known as KDR or Flk-1).[1] Vascular endothelial growth factor (VEGF-A) is a potent mitogen for endothelial cells, the primary cell type involved in forming new blood vessels. The binding of VEGF-A to the extracellular domain of VEGFR2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its cytoplasmic tail.[2] This autophosphorylation activates the kinase domain and creates docking sites for various downstream signaling proteins, initiating a cascade of events that promote endothelial cell proliferation, migration, survival, and tube formation – all essential steps in angiogenesis.[2][3][4]
By competitively binding to the ATP pocket of VEGFR2, this compound prevents the transfer of phosphate (B84403) from ATP to the tyrosine residues, thereby inhibiting receptor autophosphorylation and activation. This blockade effectively abrogates the downstream signaling cascades initiated by VEGF, leading to the suppression of neovascularization.
VEGFR2 Signaling Pathway Inhibition by this compound
The activation of VEGFR2 by VEGF triggers multiple downstream signaling pathways critical for angiogenesis. This compound, by inhibiting the initial phosphorylation of VEGFR2, blocks all subsequent signaling events. The diagram below illustrates the major pathways affected.
Caption: this compound inhibits VEGFR2 autophosphorylation, blocking downstream signaling pathways.
Quantitative Data: Potency and Efficacy
The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays. The following table summarizes key potency metrics.
| Parameter | Target/Process | Value | Reference |
| IC50 | VEGFR2 (Flk-1) Kinase Activity | 9.6 µM | [1] |
| IC50 | VEGF-induced Endothelial Mitogenesis | 5.1 µM | [1] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.
Kinase Selectivity Profile
In Vivo Toxicity
Detailed in vivo toxicity studies for this compound, including the determination of a maximum tolerated dose (MTD) or LD50 (median lethal dose), are not extensively documented in publicly accessible literature. One study noted cellular toxicity at concentrations less than 10 µM. As with any experimental compound, it is imperative to conduct preliminary dose-ranging studies to determine the optimal therapeutic window that balances efficacy with potential toxicity in any new animal model. Careful monitoring for signs of toxicity, such as weight loss, behavioral changes, and organ damage, is crucial.
Experimental Protocols
This compound can be utilized in a variety of in vitro and in vivo assays to probe the role of VEGFR2 signaling in neovascularization. Below are detailed protocols for two standard assays.
In Vitro: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix, a key step in angiogenesis.
Caption: Workflow for the in vitro endothelial cell tube formation assay with this compound.
Detailed Methodology:
-
Preparation:
-
Thaw growth factor-reduced Matrigel® on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) in appropriate endothelial growth medium.
-
Harvest cells that are 70-90% confluent using a non-enzymatic cell dissociation solution or brief trypsinization.
-
Resuspend cells in basal medium (e.g., M199 or EBM-2) containing a pro-angiogenic stimulus (e.g., 20 ng/mL VEGF-A).
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the basal medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 20 µM). Include a vehicle control (DMSO).
-
Mix the cell suspension with the this compound dilutions.
-
-
Assay Execution:
-
Seed 1.5 x 104 to 2.0 x 104 cells in a 100 µL volume into each Matrigel®-coated well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4 to 18 hours.
-
-
Quantification:
-
After incubation, visualize the formation of tube-like structures using an inverted microscope.
-
Capture images from several representative fields for each well.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes (branch points), and number of enclosed loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Results are typically expressed as a percentage of the vehicle-treated control.
-
In Vivo: Matrigel® Plug Assay
This in vivo model is widely used to assess angiogenesis by implanting a Matrigel® plug containing pro-angiogenic factors and test compounds into mice.
Caption: Workflow for the in vivo Matrigel® plug angiogenesis assay with this compound.
Detailed Methodology:
-
Preparation of Matrigel® Mixture (on ice):
-
Thaw growth factor-reduced Matrigel® at 4°C.
-
Prepare a mixture containing Matrigel® (e.g., 0.5 mL per plug), a pro-angiogenic factor (e.g., 100 ng/mL VEGF and/or 200 ng/mL bFGF), and heparin (e.g., 10 units/mL) to prevent clot formation and stabilize growth factors.
-
For the treatment group, add this compound to the mixture to the desired final concentration. For the control group, add an equivalent volume of the vehicle (e.g., DMSO). Keep the final concentration of DMSO low (<1%) to avoid inflammatory responses.
-
-
Animal Procedure:
-
Use immunocompromised mice (e.g., C57BL/6 or athymic nude mice, 6-8 weeks old).
-
Anesthetize the mouse using an appropriate anesthetic protocol.
-
Using a pre-chilled syringe and a 27G needle, subcutaneously inject 0.5 mL of the Matrigel® mixture into the dorsal flank of the mouse. The liquid will solidify into a plug at body temperature.
-
-
Plug Excision and Analysis:
-
After 7 to 14 days, euthanize the mice.
-
Surgically excise the Matrigel® plugs.
-
Quantification of Hemoglobin: Homogenize the plugs and use a Drabkin's reagent-based assay (e.g., QuantiChrom™ Hemoglobin Assay Kit) to measure the hemoglobin content, which correlates with the number of red blood cells and thus the degree of vascularization.
-
Immunohistochemistry (IHC): Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell-specific marker, such as anti-CD31 or anti-von Willebrand Factor (vWF) antibodies, to visualize and quantify the microvessel density (MVD).
-
Conclusion
This compound is a potent and selective inhibitor of VEGFR2 kinase activity, making it an indispensable chemical tool for dissecting the role of VEGF signaling in the complex process of neovascularization. Its utility spans a wide range of in vitro and in vivo experimental models. By providing a means to acutely and reversibly inhibit a key nodal point in the angiogenic cascade, this compound allows researchers to investigate the functional consequences of VEGFR2 blockade in various physiological and pathological contexts. While careful consideration of its selectivity and potential toxicity is warranted, the targeted application of this compound will continue to contribute significantly to our understanding of vascular biology and aid in the development of next-generation anti-angiogenic therapies.
References
- 1. SUMMARY OF ACUTE- AND CHRONIC-TOXICITY DATA IN VARIOUS MAMMALS WITH THE ANTICHOLINERGIC TEST AGENTS (DITRAN, BENACTYZINE, EA 2545, EA 3167, EA 3443, EA 3392, EA 3580, EA 3834, and 226,086) - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 3. Acute and Sub-chronic Toxicity Study of Recombinant Bovine Interferon Alpha in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maximum tolerated dose and toxicity evaluation of orally administered docetaxel granule in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
SU5205: An In-Depth Technical Guide for Fundamental Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU5205 is a small molecule inhibitor primarily targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By inhibiting the tyrosine kinase activity of VEGFR2, this compound disrupts the signaling cascade responsible for endothelial cell proliferation, migration, and survival, thereby impeding the formation of new blood vessels essential for tumor growth and metastasis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, target profile, and its application in fundamental cancer research. Detailed experimental protocols for in vitro and in vivo evaluation, along with a summary of available quantitative data, are presented to facilitate its use as a research tool.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor development, progression, and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through the activation of VEGFR2 (also known as KDR or Flk-1), is a central regulator of this process. Consequently, targeting VEGFR2 has been a major focus in the development of anti-cancer therapies. This compound is an indolinone-based compound that functions as an ATP-competitive inhibitor of the VEGFR2 tyrosine kinase. Its study provides valuable insights into the role of VEGFR2-mediated signaling in cancer biology and serves as a tool for investigating the effects of angiogenesis inhibition.
Mechanism of Action and Target Profile
This compound exerts its biological effects by binding to the ATP-binding pocket of the intracellular tyrosine kinase domain of VEGFR2. This competitive inhibition prevents the autophosphorylation of the receptor upon ligand (VEGF) binding, thereby blocking the initiation of downstream signaling cascades. While VEGFR2 is the primary target, like many kinase inhibitors, this compound may exhibit activity against other structurally related kinases.
Quantitative Data: Kinase Inhibition Profile
The inhibitory activity of this compound against various kinases is a critical determinant of its biological effects and potential off-target activities. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Target Kinase | IC50 (µM) | Comments |
| VEGFR2 (Flk-1) | 9.6[1] | Primary target, cell-free assay. |
| Endothelial Mitogenesis (VEGF-induced) | 5.1[1] | Inhibition of VEGF-induced endothelial cell proliferation. |
Signaling Pathways
The inhibition of VEGFR2 by this compound disrupts multiple downstream signaling pathways that are crucial for endothelial cell function and, consequently, angiogenesis. The primary pathways affected include the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.
VEGFR2 Signaling Pathway and Point of this compound Inhibition
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity of this compound.
In Vitro Assays
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant VEGFR2.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
ATP solution
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare a 2X kinase reaction buffer containing ATP and the substrate at twice the final desired concentration.
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Setup:
-
Add 5 µL of the diluted this compound or vehicle (DMSO) control to the wells of a 96-well plate.
-
Add 10 µL of diluted VEGFR2 enzyme to each well, except for the "no enzyme" blank control.
-
Initiate the reaction by adding 10 µL of the 2X kinase reaction buffer to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
This assay assesses the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HUVEC, or a tumor cell line)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve.
-
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel® Basement Membrane Matrix
-
This compound (dissolved in DMSO)
-
96-well plates
-
Inverted microscope with a camera
Procedure:
-
Plate Coating:
-
Thaw Matrigel® on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in a small volume of medium containing the desired concentrations of this compound or vehicle control.
-
Seed the cells onto the Matrigel®-coated plate at a density of 1.5 x 10⁴ cells per well.
-
-
Incubation:
-
Incubate the plate at 37°C for 4-18 hours.
-
-
Imaging and Analysis:
-
Visualize the formation of tube-like structures using an inverted microscope.
-
Capture images and quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).
-
In Vivo Assay
This model assesses the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line (e.g., COLO 205 colorectal cancer cells)
-
This compound formulation for in vivo administration (e.g., in a vehicle like 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject approximately 5 x 10⁶ cancer cells suspended in Matrigel® into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound or the vehicle control to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.
-
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is essential for designing and interpreting in vivo studies. Key parameters include:
-
Cmax: The maximum plasma concentration of the drug.
-
Tmax: The time at which Cmax is reached.
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Quantitative Data: Pharmacokinetic Parameters
| Parameter | Value | Species | Dosing Route |
| Cmax | Data not available | ||
| Tmax | Data not available | ||
| Bioavailability | Data not available |
Note: Specific pharmacokinetic data for this compound from preclinical studies is not widely published. Researchers should perform their own pharmacokinetic studies to determine these parameters in their chosen animal model.
Clinical Development
Information regarding the clinical development of this compound is limited in the public domain. It is likely that this compound was evaluated in early preclinical or Phase I clinical trials, but detailed results are not readily accessible. The progression of more potent and selective kinase inhibitors may have superseded its development.
Conclusion
This compound is a valuable research tool for investigating the role of VEGFR2-mediated angiogenesis in cancer. Its ability to inhibit this key signaling pathway allows for the study of the downstream consequences on tumor growth, invasion, and metastasis. While its clinical development may be limited, its utility in a preclinical research setting remains significant. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their fundamental cancer research endeavors. Further characterization of its kinase selectivity and in vivo efficacy will continue to refine its application as a specific and potent inhibitor of angiogenesis.
References
Unveiling the Bioactivity of SU5205: A Technical Primer
For Researchers, Scientists, and Drug Development Professionals
SU5205 is a synthetic small molecule recognized primarily for its role as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This technical guide provides an in-depth overview of the biological activity of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action through signaling pathway and workflow diagrams.
Quantitative Bioactivity of this compound
The inhibitory activity of this compound has been quantified against its primary target, VEGFR2, and in cell-based assays measuring the physiological effects of this inhibition. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Target/Process | IC50 Value | Assay Type |
| VEGFR2 (FLK-1) | 9.6 µM | In vitro kinase assay |
| VEGF-induced endothelial mitogenesis | 5.1 µM | Cell-based proliferation assay |
| Cellular Toxicity | < 10 µM | Cell-based toxicity assay |
Table 1: Summary of reported IC50 values for this compound. Data indicates its activity as a direct inhibitor of the VEGFR2 kinase and its effect on cellular processes mediated by this receptor.
Core Mechanism of Action: VEGFR2 Inhibition
This compound functions as an ATP-competitive inhibitor of the VEGFR2 tyrosine kinase domain. By occupying the ATP-binding pocket, it prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF). This blockade abrogates the downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival, thereby inhibiting the process of angiogenesis.
Experimental Protocols
The following sections outline generalized methodologies for key experiments used to characterize the biological activity of this compound.
In Vitro Kinase Assay (VEGFR2)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified VEGFR2.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP (at a concentration near the Km for VEGFR2)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (in DMSO, serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then dilute into the kinase buffer. Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a microplate.
-
Enzyme Addition: Dilute the VEGFR2 enzyme in kinase buffer and add to the wells containing the compound.
-
Reaction Initiation: Prepare a substrate/ATP mixture in kinase buffer. Add this mixture to the wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Proliferation Assay (Endothelial Cells)
This assay assesses the effect of this compound on the proliferation of endothelial cells, which is a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Basal medium (e.g., EBM-2) with reduced serum
-
Recombinant human VEGF
-
This compound (in DMSO, serially diluted)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom, white-walled microplates
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Serum Starvation: Replace the growth medium with basal medium containing a low percentage of serum and incubate for several hours to synchronize the cells.
-
Compound and Ligand Treatment: Add serial dilutions of this compound or DMSO (vehicle control) to the wells. Subsequently, add VEGF to stimulate proliferation (or basal medium for the unstimulated control).
-
Incubation: Incubate the plate for a period that allows for cell division (e.g., 48-72 hours).
-
Viability Measurement: Add a cell viability reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell number).
-
Data Analysis: Measure the luminescence. Normalize the data to the VEGF-stimulated control and plot the percent inhibition of proliferation against the logarithm of the this compound concentration to determine the IC50 value.
Broader Kinase Profile and Concluding Remarks
While this compound is well-characterized as a VEGFR2 inhibitor, comprehensive profiling against a broad panel of kinases is not extensively reported in publicly available literature. It is plausible that, like many kinase inhibitors, this compound may exhibit activity against other structurally related kinases. However, without specific data, it should be primarily considered a VEGFR2-targeted agent.
This guide has provided a concise yet detailed overview of the biological activity of this compound. The quantitative data, experimental protocols, and pathway diagrams offer a solid foundation for researchers and professionals working with this compound in the fields of angiogenesis research and anti-cancer drug development. Further investigation into its broader kinase selectivity and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
Methodological & Application
Application Notes and Protocols for SU5205 in In Vitro Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing SU5205, a selective VEGFR-2 inhibitor, in in vitro angiogenesis assays. The primary focus is on the endothelial cell tube formation assay, a robust and widely used method to assess the anti-angiogenic potential of compounds. Additional protocols for cell migration and proliferation assays are also included to provide a comprehensive evaluation of this compound's effects on key steps of angiogenesis.
Mechanism of Action of this compound
This compound is a synthetic compound that functions as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR/Flk-1.[1][2] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth.[3][4] Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that stimulates angiogenesis by binding to VEGFR-2 on the surface of endothelial cells.[4][5][6]
Upon VEGF binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and the formation of tubular structures.[6][7]
This compound exerts its anti-angiogenic effect by competing with ATP for the binding site in the catalytic domain of VEGFR-2, thereby inhibiting its kinase activity.[2] This blockade of VEGFR-2 phosphorylation prevents the activation of downstream signaling pathways, leading to the inhibition of the various cellular processes required for angiogenesis.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound in the context of in vitro angiogenesis studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (VEGFR-2 Kinase Activity) | 9.6 µM | In vitro kinase assay | [1] |
| IC50 (VEGF-induced Mitogenesis) | 5.1 µM | Endothelial cells | [1] |
| Effective Concentration Range | 1 - 20 µM | Endothelial cell-based assays | [2][5] |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) (passage 2-6)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel® or Geltrex™[8][9]
-
This compound (stock solution in DMSO)
-
VEGF-A (recombinant human)
-
96-well tissue culture plates
-
Calcein AM (for fluorescence imaging)
-
Phosphate Buffered Saline (PBS)
-
Inverted microscope with imaging capabilities
Protocol:
-
Plate Coating: Thaw the BME on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[10]
-
Cell Preparation: Culture HUVECs in EGM-2 until they reach 80-90% confluency. The day before the assay, starve the cells in a basal medium containing 0.5-1% FBS for 18-24 hours.
-
Cell Seeding and Treatment:
-
Harvest the starved HUVECs using trypsin and resuspend them in basal medium.
-
Perform a cell count and adjust the cell suspension to a final concentration of 1.5 x 10^5 cells/mL.
-
Prepare treatment solutions in basal medium containing a sub-maximal concentration of VEGF-A (e.g., 20 ng/mL) and varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add 100 µL of the cell suspension containing the respective treatments to each BME-coated well.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 6-18 hours. The optimal incubation time should be determined empirically, but tube formation is typically observed within this timeframe.[3][11]
-
Visualization and Quantification:
-
Phase Contrast Imaging: Visualize the tube formation using a phase-contrast microscope.
-
Fluorescence Imaging (Optional but Recommended):
-
Carefully remove the culture medium from the wells.
-
Wash the cells gently with 100 µL of pre-warmed PBS.
-
Add 100 µL of Calcein AM solution (e.g., 2 µg/mL in PBS) to each well and incubate for 30 minutes at 37°C in the dark.[9][10]
-
Wash the wells again with PBS.
-
Acquire images using a fluorescence microscope.
-
-
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Endothelial Cell Migration Assay (Transwell/Boyden Chamber Assay)
This assay measures the chemotactic migration of endothelial cells towards a chemoattractant.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium
-
Transwell inserts (8 µm pore size) for 24-well plates
-
VEGF-A
-
This compound
-
Fibronectin or Collagen I (for coating)
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal Violet or DAPI (for staining)
Protocol:
-
Insert Coating (Optional): Coat the underside of the transwell inserts with fibronectin (10 µg/mL) or collagen I (50 µg/mL) and allow to dry.
-
Cell Preparation: Starve HUVECs as described in the tube formation assay protocol.
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of basal medium containing VEGF-A (e.g., 20 ng/mL) as the chemoattractant.
-
Resuspend the starved HUVECs in basal medium at a concentration of 1 x 10^6 cells/mL.
-
In a separate tube, pre-incubate the HUVEC suspension with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension (containing this compound) to the upper chamber of the transwell insert.
-
-
Incubation: Incubate the plate at 37°C for 4-6 hours.
-
Cell Removal and Fixation:
-
Carefully remove the transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes.
-
-
Staining and Quantification:
-
Stain the fixed cells with Crystal Violet (0.5% in 25% methanol) for 10 minutes or with DAPI.
-
Wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Endothelial Cell Proliferation Assay
This assay determines the effect of this compound on endothelial cell proliferation.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
VEGF-A
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT®)
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.
-
Cell Starvation: The next day, replace the medium with 100 µL of basal medium containing 0.5-1% FBS and incubate for 24 hours.
-
Treatment:
-
Prepare treatment solutions in basal medium containing VEGF-A (e.g., 20 ng/mL) and varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM).
-
Remove the starvation medium and add 100 µL of the respective treatment solutions to the wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Quantification of Proliferation:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Normalize the readings to the vehicle control to determine the percentage of proliferation inhibition.
Visualizations
Caption: this compound inhibits angiogenesis by blocking VEGFR-2 autophosphorylation.
Caption: General workflow for in vitro angiogenesis assays with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. promocell.com [promocell.com]
- 4. Mechanism and its regulation of tumor-induced angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SU5416 and EGCG Work Synergistically and Inhibit Angiogenic and Survival Factors and Induce Cell Cycle Arrest to Promote Apoptosis in Human Malignant Neuroblastoma SH-SY5Y and SK-N-BE2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. corning.com [corning.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
Application Notes and Protocols for SU5205 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5205 is a synthetic oxindole (B195798) derivative that functions as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1). By targeting the ATP-binding site of the VEGFR2 tyrosine kinase, this compound effectively blocks the downstream signaling cascades initiated by VEGF. This inhibition ultimately interferes with key processes in angiogenesis, such as endothelial cell proliferation, migration, and tube formation. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its anti-angiogenic and anti-proliferative effects.
Mechanism of Action
This compound is a selective inhibitor of VEGFR2. The binding of VEGF to its receptor, VEGFR2, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This autophosphorylation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for promoting endothelial cell proliferation, survival, and migration. This compound competitively binds to the ATP pocket of the VEGFR2 kinase domain, preventing ATP hydrolysis and subsequent phosphorylation, thereby inhibiting the downstream signaling events that drive angiogenesis.
Data Presentation
Table 1: Kinase Inhibition Profile of this compound
| Target | IC50 (µM) |
| VEGFR2 (KDR/Flk-1) | 9.6[1] |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Assay Type | Cell Type | Recommended Starting Concentration Range (µM) |
| Cell Viability/Proliferation | HUVEC, other endothelial cells | 1 - 50 |
| Cell Migration (Wound Healing) | HUVEC, other endothelial cells | 1 - 20 |
| Cell Migration (Transwell) | HUVEC, other endothelial cells | 1 - 20 |
| Endothelial Tube Formation | HUVEC on Matrigel | 1 - 20 |
Note: The optimal concentration of this compound will vary depending on the cell type, assay duration, and specific experimental conditions. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
Mandatory Visualization
Caption: this compound inhibits VEGFR2 signaling pathways.
Experimental Protocols
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of endothelial cells.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 1 to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for this compound Cell Viability Assay.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of this compound on the directional migration of a confluent monolayer of endothelial cells.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Complete cell culture medium
-
Low-serum medium (e.g., 1-2% FBS)
-
This compound (stock solution in DMSO)
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed endothelial cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Once confluent, gently create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells and debris.
-
Replace the medium with low-serum medium containing various concentrations of this compound (e.g., 1-20 µM) or a vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Caption: Workflow for this compound Wound Healing Assay.
Endothelial Tube Formation Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells on an extracellular matrix.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Endothelial cell basal medium (EBM) with low serum (e.g., 1-2% FBS)
-
This compound (stock solution in DMSO)
-
Extracellular matrix gel (e.g., Matrigel®)
-
Pre-chilled 96-well plate
-
Calcein AM (for fluorescent visualization)
-
Fluorescence microscope
Protocol:
-
Thaw the extracellular matrix gel on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of the gel.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest and resuspend endothelial cells in low-serum EBM at a density of 2-4 x 10⁵ cells/mL.
-
Prepare different concentrations of this compound (e.g., 1-20 µM) and a vehicle control in the cell suspension.
-
Gently add 100 µL of the cell suspension containing this compound or vehicle to each gel-coated well.
-
Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.
-
Monitor tube formation under a microscope.
-
For quantification, you can stain the cells with Calcein AM and capture fluorescent images.
-
Analyze the images to quantify tube length, number of junctions, and total network area.
Caption: Workflow for this compound Tube Formation Assay.
References
Application Notes and Protocols for SU5205 in a Tube Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. The tube formation assay is a widely utilized in vitro model to study the complex processes of angiogenesis, including endothelial cell migration, alignment, and differentiation into capillary-like structures. SU5205 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor tyrosine kinase that plays a central role in mediating angiogenic signaling. By inhibiting VEGFR2, this compound can effectively block the downstream signaling pathways that lead to endothelial cell proliferation, migration, and tube formation. These application notes provide a detailed protocol for utilizing this compound in a tube formation assay to assess its anti-angiogenic potential.
Mechanism of Action
This compound specifically targets the ATP-binding site of the VEGFR2 tyrosine kinase domain. This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF-A, thereby blocking the activation of downstream signaling cascades crucial for angiogenesis. The half-maximal inhibitory concentration (IC50) for this compound against VEGFR2 is approximately 9.6 µM.
Signaling Pathway of VEGFR2 Inhibition by this compound
Caption: VEGFR2 signaling pathway and its inhibition by this compound.
Experimental Protocols
Materials and Reagents
-
Cells: Human Umbilical Vein Endothelial Cells (HUVECs) are recommended.
-
Basement Membrane Matrix: Matrigel® or Geltrex™ are commonly used.
-
Cell Culture Medium: Endothelial Cell Growth Medium (e.g., EGM-2).
-
This compound: To be dissolved in an appropriate solvent.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound.[1]
-
Phosphate-Buffered Saline (PBS): Calcium and magnesium-free.
-
Trypsin-EDTA: For cell detachment.
-
Staining Reagent (optional): Calcein AM for fluorescent visualization of tubes.
-
Plates: 96-well or 48-well tissue culture plates.
Preparation of this compound Stock Solution
-
Solubility: this compound is soluble in DMSO at a concentration of up to 48 mg/mL (200.63 mM) but is insoluble in water.[1]
-
Stock Solution Preparation: To prepare a 10 mM stock solution, dissolve 2.39 mg of this compound (Molecular Weight: 239.24 g/mol ) in 1 mL of sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Experimental Workflow
Caption: Experimental workflow for the tube formation assay with this compound.
Detailed Protocol for Tube Formation Assay
-
Plate Coating:
-
Thaw the basement membrane matrix (e.g., Matrigel®) on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL (for a 96-well plate) or 150 µL (for a 48-well plate) of the matrix to each well.
-
Ensure the entire surface of the well is evenly coated.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Cell Preparation and Seeding:
-
Culture HUVECs in Endothelial Cell Growth Medium until they reach 70-80% confluency.
-
Harvest the cells using Trypsin-EDTA and neutralize with trypsin neutralizer or complete medium.
-
Centrifuge the cells and resuspend the pellet in a serum-reduced medium (e.g., EBM-2 with 0.5-1% FBS).
-
Count the cells and adjust the concentration to 1.5 x 10^5 to 2.5 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in the cell suspension medium to achieve the desired final concentrations. A suggested starting range is 1 µM to 50 µM, including a vehicle control (DMSO). The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
-
Treatment and Incubation:
-
Gently add 100 µL (for a 96-well plate) or 300 µL (for a 48-well plate) of the cell suspension containing the different concentrations of this compound onto the solidified matrix.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours. The optimal incubation time should be determined empirically for your specific cell type and conditions.
-
-
Visualization and Quantification:
-
After incubation, examine the plate under an inverted microscope to observe the formation of capillary-like structures.
-
Optional Fluorescent Staining: For enhanced visualization and quantification, cells can be labeled with Calcein AM.
-
Carefully remove the culture medium.
-
Wash the cells gently with pre-warmed PBS.
-
Add Calcein AM solution (final concentration of 1-2 µg/mL in PBS) and incubate for 30 minutes at 37°C.
-
Wash again with PBS.
-
-
Capture images of the tube networks using a microscope equipped with a camera.
-
Quantify the extent of tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Key parameters to measure include:
-
Total tube length
-
Number of nodes/junctions
-
Number of meshes/loops
-
-
Data Presentation
Table 1: Recommended Concentration Range for this compound in a Tube Formation Assay
| Parameter | Recommended Value | Notes |
| Starting Concentration Range | 1 µM - 50 µM | Based on the IC50 of 9.6 µM. A dose-response curve should be generated. |
| Vehicle Control | DMSO (≤ 0.1%) | To account for any effects of the solvent on tube formation. |
| Positive Control (Inhibitor) | Suramin (e.g., 30 µM) | A known inhibitor of angiogenesis. |
| Negative Control | Untreated Cells | To observe baseline tube formation. |
Table 2: Key Parameters for Quantification of Tube Formation
| Parameter | Description | Expected Effect of this compound |
| Total Tube Length | The sum of the lengths of all tube segments. | Dose-dependent decrease. |
| Number of Nodes/Junctions | The number of points where three or more tubes connect. | Dose-dependent decrease. |
| Number of Meshes/Loops | The number of enclosed areas formed by the tube network. | Dose-dependent decrease. |
| Branching Points | The number of points from which tubes branch out. | Dose-dependent decrease. |
Expected Results
Treatment of endothelial cells with this compound is expected to inhibit the formation of capillary-like structures in a dose-dependent manner. At lower concentrations, a partial inhibition may be observed, characterized by shorter and less complex tube networks. At higher concentrations, a more complete inhibition of tube formation is anticipated, with cells remaining as individual, rounded cells or forming small, disconnected aggregates.
Troubleshooting
-
No Tube Formation in Control Wells: Ensure the basement membrane matrix is properly solidified and that the endothelial cells are healthy and at a low passage number. The cell seeding density may also need optimization.
-
High Variability between Replicates: Ensure even coating of the matrix and a homogenous cell suspension. Pipette gently to avoid disrupting the matrix.
-
Cell Toxicity: If significant cell death is observed, reduce the concentration of this compound or the final DMSO concentration.
By following this detailed protocol, researchers can effectively utilize this compound to investigate its anti-angiogenic properties in a tube formation assay, providing valuable insights for drug development and cancer research.
References
Application Notes and Protocols for SU5205 in Endothelial Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SU5205, a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR/Flk-1), in endothelial cell migration assays. Understanding the migratory behavior of endothelial cells is crucial for studying angiogenesis, the formation of new blood vessels, a process implicated in various physiological and pathological conditions, including tumor growth and metastasis.
Introduction
Endothelial cell migration is a fundamental step in angiogenesis. This complex process is tightly regulated by a variety of signaling molecules, with Vascular Endothelial Growth Factor (VEGF) being a key player. VEGF exerts its effects by binding to its receptors on the endothelial cell surface, primarily VEGFR2, triggering a signaling cascade that promotes cell proliferation, survival, and migration.
This compound is a small molecule inhibitor that specifically targets the ATP-binding site of the VEGFR2 tyrosine kinase, thereby blocking the downstream signaling pathways that lead to endothelial cell migration. These application notes detail the protocols for two standard in vitro migration assays, the Scratch (Wound Healing) Assay and the Boyden Chamber (Transwell) Assay, to assess the inhibitory effect of this compound.
Mechanism of Action: this compound in VEGF Signaling
This compound inhibits the autophosphorylation of VEGFR2, which is a critical step in the activation of the receptor upon VEGF binding. This blockade prevents the recruitment and activation of downstream signaling proteins, ultimately leading to an inhibition of the cellular processes required for migration, such as cytoskeletal rearrangement and formation of lamellipodia.
Caption: this compound inhibits VEGF-induced endothelial cell migration by blocking VEGFR2 signaling.
Quantitative Data Summary
| Compound | Target | Effect on Endothelial Cell Migration | IC50 (Proliferation) | Reference |
| This compound | VEGFR2 (KDR/Flk-1) | Inhibition | Not Reported | N/A |
| SU11248 | VEGFR, PDGFR, c-Kit | Prevention | Not Reported | |
| SU5416 | VEGFR2 (KDR/Flk-1) | Inhibition of sprouting | Not Reported | N/A |
Experimental Protocols
Two primary methods for assessing endothelial cell migration in vitro are the Scratch Assay and the Boyden Chamber Assay. The choice of assay depends on the specific research question. The scratch assay is simpler and provides a measure of collective cell migration, while the Boyden chamber assay is more suitable for quantifying chemotaxis, the directional migration towards a chemoattractant.
Experimental Workflow Overview
Caption: General workflow for assessing the effect of this compound on endothelial cell migration.
Scratch (Wound Healing) Assay Protocol
This assay measures the rate of collective cell migration to close a mechanically created "wound" in a confluent cell monolayer.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Complete endothelial cell growth medium (EGM)
-
Basal medium (EBM) with reduced serum (e.g., 0.5-2% FBS)
-
This compound (stock solution in DMSO)
-
VEGF (optional, as a chemoattractant)
-
Phosphate-buffered saline (PBS)
-
24-well or 12-well tissue culture plates
-
Sterile p200 pipette tip or a cell scraper
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed endothelial cells in a 24-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Serum Starvation (Optional): Once confluent, replace the complete medium with a low-serum basal medium and incubate for 2-4 hours to synchronize the cells and reduce baseline proliferation.
-
Creating the Scratch: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer. Apply firm, consistent pressure to ensure a clean, cell-free area.
-
Washing: Gently wash the wells twice with PBS to remove dislodged cells and debris.
-
Treatment: Add the low-serum basal medium containing different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (VEGF, if used).
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. Mark the specific locations on the plate to ensure imaging of the same field at subsequent time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Subsequent Imaging: Capture images of the same marked fields at regular intervals (e.g., 6, 12, and 24 hours). The optimal time points may vary depending on the cell type and experimental conditions.
-
Data Analysis: Measure the width of the scratch at multiple points within each image at each time point. The percentage of wound closure can be calculated using the following formula: % Wound Closure = [(Initial Wound Width - Wound Width at Time X) / Initial Wound Width] x 100
Boyden Chamber (Transwell) Assay Protocol
This assay quantifies the chemotactic migration of individual cells through a porous membrane towards a chemoattractant.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Complete endothelial cell growth medium (EGM)
-
Serum-free or low-serum basal medium (EBM)
-
This compound (stock solution in DMSO)
-
VEGF (or other chemoattractant)
-
Boyden chamber apparatus with inserts (e.g., 8 µm pore size for endothelial cells)
-
Trypsin-EDTA
-
Cell staining solution (e.g., Crystal Violet or DAPI)
-
Cotton swabs
-
Inverted microscope
Procedure:
-
Preparation of the Lower Chamber: In the lower wells of the Boyden chamber plate, add serum-free or low-serum basal medium containing the chemoattractant (e.g., VEGF). Also, include wells with different concentrations of this compound mixed with the chemoattractant. Use a vehicle control (DMSO) and a negative control (medium without chemoattractant).
-
Cell Preparation: Harvest a confluent flask of endothelial cells using trypsin-EDTA. Resuspend the cells in serum-free or low-serum basal medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Cell Seeding: Add 100-200 µL of the cell suspension to the upper chamber of each insert.
-
Incubation: Place the plate in a 37°C, 5% CO2 incubator for 4-24 hours. The optimal incubation time should be determined empirically.
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or paraformaldehyde. Stain the cells with a suitable dye, such as 0.1% Crystal Violet or DAPI.
-
Imaging and Quantification: Once the membrane is dry, visualize the stained cells under an inverted microscope. Count the number of migrated cells in several random fields of view for each insert.
-
Data Analysis: Calculate the average number of migrated cells per field for each condition. The percentage of migration inhibition can be calculated as follows: % Inhibition = [1 - (Number of migrated cells with this compound / Number of migrated cells in control)] x 100
Troubleshooting
-
High background migration in control wells: Ensure proper serum starvation and thorough washing after creating the scratch. For the Boyden chamber, ensure the cells are seeded in serum-free medium in the upper chamber.
-
No migration observed: Confirm the viability and migratory capacity of the endothelial cells. Check the concentration and activity of the chemoattractant. Ensure the pore size of the Boyden chamber insert is appropriate for the cell type.
-
High variability between replicates: Ensure consistent cell seeding density and uniform scratch creation. In the Boyden chamber assay, ensure proper mixing of chemoattractants and inhibitors in the lower chamber.
Conclusion
The protocols described provide robust methods for evaluating the inhibitory effect of this compound on endothelial cell migration. By targeting the VEGFR2 signaling pathway, this compound serves as a valuable tool for angiogenesis research and the development of anti-angiogenic therapies. It is recommended that researchers optimize the described protocols for their specific experimental setup to obtain reliable and reproducible data.
Application Notes and Protocols for SU5205 Treatment of Cells for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5205 is a synthetic compound that functions as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] With an IC50 of 9.6 µM for VEGFR2 (Flk-1), this compound effectively blocks the signaling cascades that lead to endothelial cell proliferation, migration, and survival.[1] This document provides detailed protocols for the treatment of cells with this compound for the subsequent analysis of VEGFR-2 signaling pathways by Western blot.
The activation of VEGFR-2 by its ligand, Vascular Endothelial Growth Factor (VEGF), triggers the autophosphorylation of specific tyrosine residues within the intracellular domain of the receptor. This phosphorylation event initiates a cascade of downstream signaling, prominently featuring the PI3K/Akt and PLCγ/ERK pathways, which are crucial for angiogenic processes. Western blotting is a powerful technique to qualitatively and quantitatively assess the phosphorylation status of VEGFR-2 and its downstream effectors, thereby providing a measure of the inhibitory activity of compounds like this compound.
Signaling Pathway
The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation, initiating multiple downstream signaling pathways critical for endothelial cell function. This compound, as a VEGFR-2 inhibitor, blocks these cascades at the receptor level. The primary pathways affected and amenable to Western blot analysis are the PI3K/Akt pathway, which regulates cell survival, and the PLCγ/ERK pathway, which is involved in cell proliferation.
Experimental Protocols
This section provides detailed methodologies for cell culture, this compound treatment, and subsequent Western blot analysis to assess the inhibition of VEGFR-2 signaling.
Cell Culture and Treatment
Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line for studying angiogenesis and the effects of VEGFR-2 inhibitors.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound (stock solution in DMSO)
-
Recombinant Human VEGF-A
Protocol:
-
Cell Seeding: Culture HUVECs in EGM-2 supplemented with 2% FBS in a humidified incubator at 37°C and 5% CO2. Seed cells in 6-well plates and allow them to reach 80-90% confluency.
-
Serum Starvation: To reduce basal receptor phosphorylation, aspirate the growth medium and replace it with a basal medium containing 0.5% FBS for 4-6 hours prior to treatment.
-
Inhibitor Treatment (Dose-Response): Pre-treat the serum-starved cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) or vehicle control (DMSO) for 1-2 hours.
-
Inhibitor Treatment (Time-Course): Pre-treat the serum-starved cells with a fixed concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for different durations (e.g., 0, 15, 30, 60, 120 minutes).
-
VEGF Stimulation: Following inhibitor treatment, stimulate the cells with recombinant human VEGF-A (typically 20-50 ng/mL) for 5-15 minutes to induce VEGFR-2 phosphorylation. Include a non-stimulated control group.
-
Cell Lysis: Immediately after stimulation, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Preparation: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Carefully transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blot Analysis
Workflow Diagram:
Protocol:
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate to a final 1x concentration and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% gradient or 10% polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-150V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-VEGFR-2 (Tyr1175), total VEGFR-2, p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin). Dilute the antibodies in blocking buffer according to the manufacturer's recommendations and incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer (typically 1:5000 - 1:10000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Imaging and Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal for each target. Further normalization to a loading control can be performed to account for loading differences.
Data Presentation
The following tables present representative quantitative data for the dose-dependent and time-course inhibition of VEGFR-2 signaling by a typical VEGFR-2 inhibitor. This data is illustrative and may vary depending on the specific experimental conditions and cell line used.
Table 1: Dose-Dependent Inhibition of VEGFR-2, Akt, and ERK Phosphorylation
| This compound Concentration (µM) | % Inhibition of p-VEGFR-2 (Tyr1175) | % Inhibition of p-Akt (Ser473) | % Inhibition of p-ERK1/2 (Thr202/Tyr204) |
| 0 (Vehicle) | 0% | 0% | 0% |
| 0.1 | 15% | 10% | 12% |
| 1 | 45% | 35% | 40% |
| 5 | 75% | 68% | 72% |
| 10 | 92% | 85% | 88% |
| 25 | 98% | 95% | 96% |
Cells were pre-treated with this compound for 2 hours, followed by stimulation with 50 ng/mL VEGF-A for 10 minutes. Data is represented as the percentage inhibition of the VEGF-stimulated phosphorylation.
Table 2: Time-Course of Inhibition of VEGFR-2, Akt, and ERK Phosphorylation by this compound
| Treatment Time (minutes) | % Inhibition of p-VEGFR-2 (Tyr1175) | % Inhibition of p-Akt (Ser473) | % Inhibition of p-ERK1/2 (Thr202/Tyr204) |
| 0 | 0% | 0% | 0% |
| 15 | 65% | 55% | 60% |
| 30 | 88% | 80% | 85% |
| 60 | 95% | 90% | 92% |
| 120 | 97% | 94% | 96% |
Cells were treated with 10 µM this compound for the indicated times, followed by stimulation with 50 ng/mL VEGF-A for 10 minutes. Data is represented as the percentage inhibition of the VEGF-stimulated phosphorylation.
Conclusion
This document provides a comprehensive guide for utilizing this compound to study VEGFR-2 signaling in a cellular context via Western blot analysis. The detailed protocols for cell treatment and Western blotting, along with the illustrative data, offer a robust framework for researchers to investigate the efficacy of this compound and other potential VEGFR-2 inhibitors. Adherence to these methodologies will facilitate the generation of reliable and reproducible data, contributing to the advancement of drug discovery and development in the field of angiogenesis.
References
Application Notes and Protocols for SU5205 Xenograft Models in Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5205 is a selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting VEGFR-2, this compound impedes the formation of new blood vessels, a process crucial for tumor growth and metastasis. This document provides detailed application notes and protocols for the experimental design of this compound xenograft models, offering a framework for evaluating its anti-angiogenic and anti-tumor efficacy in a preclinical setting. The protocols and data presented are based on established methodologies for VEGFR-2 inhibitors, particularly the closely related and well-documented compound SU6668, to provide a comprehensive guide.
Mechanism of Action: this compound and VEGFR-2 Signaling
This compound exerts its therapeutic effect by inhibiting the tyrosine kinase activity of VEGFR-2. In the tumor microenvironment, cancer cells secrete Vascular Endothelial Growth Factor (VEGF), which binds to VEGFR-2 on the surface of endothelial cells. This binding triggers receptor dimerization and autophosphorylation, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply the tumor with essential nutrients and oxygen. This compound competitively binds to the ATP-binding pocket of the VEGFR-2 tyrosine kinase domain, preventing its autophosphorylation and blocking the downstream signaling pathways. This inhibition of angiogenesis effectively "starves" the tumor, leading to reduced growth and proliferation.
VEGFR-2 Signaling Pathway and Inhibition by this compound
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Design for this compound Xenograft Model
This section outlines a comprehensive protocol for a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
I. Materials and Reagents
-
Cell Lines: A panel of human tumor cell lines with varying levels of VEGF expression is recommended. Examples include A431 (epidermoid carcinoma), A375 (melanoma), Colo205 (colon carcinoma), H460 (lung cancer), Calu-6 (lung cancer), C6 (glioma), SF763T (glioma), and SKOV3TP5 (ovarian cancer).[1]
-
Animals: Athymic nude mice (nu/nu), 6-8 weeks old.
-
This compound Compound: Prepare in a suitable vehicle for administration (e.g., oral or intraperitoneal injection).
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Matrigel: (Optional) Can be used to enhance tumor take rate.
-
Anesthetics: For animal procedures.
-
Calipers: For tumor measurement.
-
Antibodies for Immunohistochemistry: Anti-CD31 (for microvessel density).
II. Experimental Workflow
Caption: General workflow for the this compound xenograft model experiment.
III. Detailed Protocols
A. Cell Culture and Preparation
-
Culture the chosen tumor cell line according to standard protocols.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile, serum-free media or phosphate-buffered saline (PBS).
-
Resuspend the cells in serum-free media or PBS at a concentration of 5 x 106 to 10 x 107 cells/mL. For some cell lines, resuspension in a 1:1 mixture of media and Matrigel can improve tumor establishment.
-
Keep the cell suspension on ice until implantation.
B. Tumor Cell Implantation
-
Anesthetize the athymic nude mice.
-
Inject 0.1-0.2 mL of the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the animals until they have recovered from anesthesia.
C. Tumor Growth Monitoring and Treatment
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Width2 x Length) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group according to the desired dosing regimen. Based on studies with the similar compound SU6668, a starting point for a dosing regimen could be daily oral or intraperitoneal administration.[1]
-
The control group should receive the vehicle alone on the same schedule.
-
Continue to monitor tumor volume and the general health of the animals throughout the study.
D. Endpoint Analysis
-
At the end of the study (e.g., after 2-4 weeks of treatment or when tumors in the control group reach a maximum allowable size), euthanize the animals.
-
Excise the tumors and measure their final weight and volume.
-
Fix a portion of the tumor tissue in formalin and embed in paraffin (B1166041) for immunohistochemical analysis.
-
Snap-freeze another portion of the tumor for molecular analysis (optional).
E. Quantification of Angiogenesis
-
Perform immunohistochemistry on paraffin-embedded tumor sections using an anti-CD31 antibody to stain for endothelial cells.
-
Capture images of stained sections under a microscope.
-
Quantify microvessel density (MVD) by counting the number of CD31-positive vessels in several high-power fields.
Data Presentation
The following tables present representative data from xenograft studies using the VEGFR-2 inhibitor SU6668, which can be used as a reference for expected outcomes with this compound.
Table 1: In Vivo Anti-Tumor Activity of SU6668 in Various Xenograft Models
| Cell Line | Tumor Type | Administration Route | Dose (mg/kg/day) | Tumor Growth Inhibition (%) |
| A431 | Epidermoid | p.o. | 200 | Dose-dependent inhibition |
| A375 | Melanoma | i.p. | 100 | Significant |
| Colo205 | Colon | p.o. | 200 | Significant |
| H460 | Lung | p.o. | 200 | Significant |
| Calu-6 | Lung | i.p. | 100 | Significant |
| C6 | Glioma | p.o. | 200 | Significant |
| SF763T | Glioma | p.o. | 200 | Significant |
| SKOV3TP5 | Ovarian | p.o. | 200 | Significant |
Data adapted from Laird et al., 2000.[1]
Table 2: Effect of SU6668 on Tumor Growth and Angiogenesis in a Chondrosarcoma Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) | Functional Vessel Density (vessels/mm²) | Reduction in Vessel Density (%) |
| Control | 1500 | - | 120 | - |
| SU6668 | 705 | 53% | 75.6 | 37% |
Data adapted from Scherer et al., 2007.[2]
Conclusion
The this compound xenograft model provides a robust platform for the preclinical evaluation of this promising anti-angiogenic agent. By carefully designing and executing these in vivo studies, researchers can gain valuable insights into the efficacy of this compound in inhibiting tumor growth and angiogenesis, which is critical for its further clinical development. The protocols and representative data presented here serve as a detailed guide for drug development professionals to design their own efficacy studies for this compound and other related VEGFR-2 inhibitors.
References
Application Notes and Protocols: Preparing a Stock Solution of SU5205 in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: SU5205 is a chemical compound that functions as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as FLK-1, with an IC50 of 9.6 μM.[1] It plays a critical role in angiogenesis-related research by inhibiting ligand-induced endothelial mitogenesis. Accurate and reproducible in vitro and in vivo experimental results depend on the correct preparation, storage, and handling of this compound stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common polar aprotic solvent used for dissolving compounds like this compound due to its ability to dissolve both polar and nonpolar compounds.[2][3][4] This document provides a detailed protocol for the preparation of a this compound stock solution in DMSO, including safety precautions, storage recommendations, and a summary of relevant chemical data.
Compound and Solvent Data
Proper preparation begins with a clear understanding of the compound and the solvent. The quantitative properties of this compound and DMSO are summarized below.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | (Z)-3-(3,5-dimethyl-1H-pyrrol-2-ylmethylene)-1,3-dihydro-2H-indol-2-one |
| Molecular Formula | C₁₅H₁₄N₂O |
| Molar Mass | 238.29 g/mol |
| Mechanism of Action | Inhibitor of VEGFR2 (FLK-1) |
| IC₅₀ | 9.6 µM for VEGFR2 (FLK-1)[1] |
Table 2: Properties of Dimethyl Sulfoxide (DMSO)
| Property | Value |
|---|---|
| Molecular Formula | (CH₃)₂SO[2] |
| Molar Mass | 78.13 g/mol [2] |
| Appearance | Colorless liquid[2][5] |
| Boiling Point | 189 °C (372 °F)[2] |
| Melting Point | 19 °C (66 °F)[2] |
| Key Features | Polar aprotic solvent, miscible with water[2][3][4] |
Safety and Handling Precautions
Working with chemical compounds and solvents requires strict adherence to safety protocols to protect personnel and ensure experimental integrity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and gloves when handling this compound and DMSO.[6]
-
Ventilation: Handle the this compound powder and prepare the stock solution in a chemical fume hood or a well-ventilated area to avoid inhalation.[6]
-
DMSO Handling: DMSO is known to readily penetrate the skin and can carry dissolved substances with it.[5][7] Therefore, extreme caution must be exercised to avoid skin contact. If contact occurs, wash the affected area thoroughly with water for at least 15 minutes.[6]
-
Spill Procedures: For minor spills, absorb the material with an inert dry substance and place it in a suitable container for chemical waste.[6] Ensure the area is cleaned and decontaminated afterward.
-
Waste Disposal: Dispose of all chemical waste, including empty containers and contaminated materials, according to your institution's hazardous waste disposal guidelines.[7]
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. The molarity calculator formula is: Mass (g) = Concentration (mol/L) x Molar Mass ( g/mol ) x Volume (L) .
Materials and Equipment:
-
This compound powder
-
Anhydrous/ACS Grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (amber or covered in foil)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE)
Table 3: Example Calculation for 1 mL of 10 mM this compound Stock Solution
| Parameter | Value | Calculation |
|---|---|---|
| Desired Concentration | 10 mM (0.01 mol/L) | - |
| Desired Volume | 1 mL (0.001 L) | - |
| Molar Mass of this compound | 238.29 g/mol | - |
| Required Mass of this compound | 2.38 mg | (0.01 mol/L) * (238.29 g/mol ) * (0.001 L) = 0.00238 g |
Step-by-Step Procedure:
-
Preparation: Before starting, allow the this compound powder and DMSO to equilibrate to room temperature. This is especially important if they have been stored in a refrigerator or freezer.
-
Weighing: In a chemical fume hood, carefully weigh 2.38 mg of this compound powder and transfer it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of high-purity DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex the solution thoroughly until all the this compound powder is completely dissolved.[8] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Labeling: Clearly label the tube with the compound name (this compound), concentration (10 mM), solvent (DMSO), preparation date, and your initials.[8][9]
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.[10]
Storage and Stability
Proper storage is crucial for maintaining the efficacy of the this compound stock solution.
Table 4: Storage and Stability Recommendations
| Form | Storage Temperature | Duration | Notes |
|---|---|---|---|
| This compound Powder | -20°C | 3 years | Store in a dry, dark place. |
| This compound in DMSO | -80°C | up to 6 months | Recommended for long-term storage. Avoid repeated freeze-thaw cycles.[10] |
| This compound in DMSO | -20°C | up to 1 month | Suitable for short-term storage.[10] |
Important Considerations:
-
Hygroscopicity: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[11] Ensure the stock solution container is always tightly sealed to prevent dilution and potential compound precipitation.
-
Working Solutions: Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use. The stability of this compound may be significantly lower in aqueous media. For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity.[10]
Diagrams
Signaling Pathway
This compound primarily targets the VEGFR2 signaling pathway, which is a key regulator of angiogenesis. The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR2, initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival. This compound inhibits the kinase activity of VEGFR2, thereby blocking these downstream effects.
Caption: VEGFR2 signaling pathway inhibited by this compound.
Experimental Workflow
The following diagram outlines the logical flow for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. gchemglobal.com [gchemglobal.com]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. depts.washington.edu [depts.washington.edu]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. crispmaastricht.nl [crispmaastricht.nl]
- 9. phytotechlab.com [phytotechlab.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. quora.com [quora.com]
Application Notes and Protocols for SU5205 Dose-Response Curve Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5205 is a chemical compound that functions as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as FLK-1.[1] As a receptor tyrosine kinase (RTK), VEGFR2 is a critical mediator of angiogenesis, the formation of new blood vessels. Its signaling cascade promotes endothelial cell proliferation, survival, and migration. Dysregulation of the VEGFR2 pathway is implicated in various diseases, particularly in tumor growth and metastasis, making it a key target for therapeutic intervention.[2][3]
These application notes provide a comprehensive guide to determining the dose-response curve of this compound. The half-maximal inhibitory concentration (IC50) is a crucial metric for quantifying the potency of an inhibitor. The following protocols detail methods for assessing the effect of this compound on cell viability, its direct inhibitory action on kinase activity, and its impact on downstream signaling pathways in a cellular context.
Mechanism of Action: The VEGFR2 Signaling Pathway
VEGF binding to its receptor, VEGFR2, induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[2][3] this compound exerts its effect by inhibiting this initial phosphorylation event, thereby blocking the entire downstream cascade.
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
Experimental Design and Workflow
A typical workflow for determining the dose-response curve involves treating cultured cells with a range of this compound concentrations, followed by one or more assays to measure a biological response. The data is then normalized and plotted to calculate the IC50 value.
Caption: General workflow for this compound dose-response determination.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS)
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[4] Viable cells with active metabolism convert tetrazolium salts like MTT or MTS into a colored formazan (B1609692) product.[4][5]
Methodology:
-
Cell Plating: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. It is recommended to start from a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 serial dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as the highest drug dose.[6]
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the 2x this compound dilutions to the corresponding wells.[6]
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT/MTS Reagent Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[5] Afterwards, add 100 µL of solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS) and mix thoroughly to dissolve the formazan crystals.[4][5]
-
For MTS: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[4]
-
-
Data Acquisition: Measure the absorbance on a microplate reader. For MTT, read at 570 nm.[5] For MTS, read at 490 nm.[4]
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control.
Table 1: Example this compound Dilution Series for Cell Viability Assay
| Well | This compound Final Conc. (µM) | Absorbance (OD) | % Inhibition |
| 1-3 | 100 | Data | Calculated |
| 4-6 | 20 | Data | Calculated |
| 7-9 | 4 | Data | Calculated |
| 10-12 | 0.8 | Data | Calculated |
| 13-15 | 0.16 | Data | Calculated |
| 16-18 | 0.032 | Data | Calculated |
| 19-21 | 0.0064 | Data | Calculated |
| 22-24 | 0 (Vehicle Control) | Data | 0 |
Protocol 2: In Vitro Kinase Assay
This assay directly measures the enzymatic activity of purified VEGFR2 kinase and its inhibition by this compound. Luminescent assays, such as those that quantify ATP consumption (or ADP production), are common, sensitive, and scalable.[7][8]
Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant human VEGFR2 kinase, a suitable substrate peptide, and ATP according to the manufacturer's instructions (e.g., ADP-Glo™ Kinase Assay).
-
Compound Plating: In a 384-well plate, perform a serial dilution of this compound to achieve the desired final concentrations.
-
Kinase Reaction: Add the VEGFR2 enzyme and substrate to the wells containing this compound. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).[9]
-
Signal Generation: Stop the kinase reaction and generate a luminescent signal by adding the detection reagents. This typically involves a reagent that depletes the remaining ATP, followed by a second reagent that converts the generated ADP into ATP, which is then used by a luciferase to produce light.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity. Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
Table 2: Example Data for In Vitro VEGFR2 Kinase Assay
| This compound Final Conc. (µM) | Luminescence (RLU) | % Inhibition |
| 50 | Data | Calculated |
| 10 | Data | Calculated |
| 2 | Data | Calculated |
| 0.4 | Data | Calculated |
| 0.08 | Data | Calculated |
| 0.016 | Data | Calculated |
| 0 (No Inhibitor) | Data | 0 |
| No Enzyme Control | Data | 100 |
Protocol 3: Western Blot Analysis of VEGFR2 Phosphorylation
Western blotting is a robust technique to semi-quantitatively measure the phosphorylation status of VEGFR2 and its downstream targets (e.g., ERK, AKT) in a cellular context, confirming the on-target effect of this compound.[10][11]
Methodology:
-
Cell Culture and Treatment: Plate cells and starve them of serum overnight to reduce basal signaling. Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for 5-10 minutes to induce VEGFR2 phosphorylation.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer, separate them by SDS-PAGE, and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (p-VEGFR2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.[10] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for total VEGFR2 and a loading control like GAPDH or β-actin.[11]
Table 3: Interpreting Western Blot Results
| This compound Conc. (µM) | p-VEGFR2 Signal | Total VEGFR2 Signal | p-ERK Signal | Total ERK Signal | Interpretation |
| 0 (No VEGF) | Low/None | High | Low/None | High | Basal level |
| 0 (+VEGF) | High | High | High | High | Maximum phosphorylation |
| 0.1 (+VEGF) | Reduced | High | Reduced | High | Partial inhibition |
| 1 (+VEGF) | Low | High | Low | High | Strong inhibition |
| 10 (+VEGF) | Very Low/None | High | Very Low/None | High | Complete inhibition |
Data Analysis and IC50 Determination
-
Normalization: For each this compound concentration, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Value_sample - Value_background) / (Value_control - Value_background))
-
Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
IC50 Calculation: Use a non-linear regression model (e.g., four-parameter logistic fit) in software like GraphPad Prism to fit the curve and determine the IC50 value, which is the concentration of this compound that produces 50% inhibition.[12]
Table 4: Summary of Expected Quantitative Data
| Assay Type | Key Parameter Measured | Expected this compound IC50 Range |
| Cell Viability (Endothelial) | Metabolic Activity / Cell Number | 1 - 10 µM[1] |
| In Vitro Kinase Assay | VEGFR2 Enzymatic Activity | 5 - 15 µM[1] |
| Western Blot (p-VEGFR2) | Protein Phosphorylation Level | 0.5 - 5 µM |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Cotargeting survival signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Activity Assays [worldwide.promega.com]
- 8. PI(4)P 5-Kinase (PIP5KI) Activity Assay - Echelon Biosciences [echelon-inc.com]
- 9. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
SU5205: Application Notes and Protocols for Studying the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5205 is a small molecule inhibitor primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Its ability to block the formation of new blood vessels makes it a valuable tool for investigating the complex interplay between tumor angiogenesis and the broader tumor microenvironment (TME). Beyond its anti-angiogenic properties, this compound also exhibits inhibitory activity against other receptor tyrosine kinases, including Fms-like tyrosine kinase 3 (FLT3) and c-Kit. These receptors play crucial roles in the development and function of various immune cells. This multi-targeted nature of this compound allows researchers to probe the intricate connections between vascular normalization, immune cell infiltration, and differentiation within the TME, offering insights into novel therapeutic strategies.
These application notes provide a comprehensive guide for utilizing this compound in preclinical research to dissect its effects on the TME. Detailed protocols for key in vitro and in vivo experiments are provided, along with guidance on data interpretation.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of target receptor tyrosine kinases, thereby inhibiting their autophosphorylation and subsequent downstream signaling.
-
VEGFR2 Inhibition: By blocking VEGFR2 signaling in endothelial cells, this compound inhibits their proliferation, migration, and tube formation, leading to a reduction in tumor angiogenesis. This can result in a more "normalized" tumor vasculature, characterized by improved perfusion and reduced hypoxia, which can, in turn, modulate the immune landscape of the tumor.
-
FLT3 Inhibition: FLT3 is critical for the development and differentiation of hematopoietic progenitor cells, including dendritic cells (DCs). Inhibition of FLT3 signaling by this compound can impact DC maturation and function, potentially altering the antigen presentation capacity within the TME.
-
c-Kit Inhibition: c-Kit is expressed on various immune cells, including mast cells and a subset of myeloid-derived suppressor cells (MDSCs). By inhibiting c-Kit, this compound may influence the infiltration and function of these cells within the tumor, further shaping the immune response.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and its potential effects on key components of the tumor microenvironment.
| Target Kinase | IC50 Value | Cell-Free/Cell-Based | Reference |
| VEGFR2 (FLK-1) | 9.6 µM | Cell-free assay | [1] |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathway Diagrams
To visualize the mechanism of action of this compound, the following diagrams illustrate the key signaling pathways inhibited by this compound.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on the tumor microenvironment. Researchers should optimize these protocols for their specific cell lines, tumor models, and experimental questions.
In Vitro Assays
1. Endothelial Cell Tube Formation Assay
This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Matrigel (growth factor reduced)
-
96-well cell culture plate
-
Endothelial cell growth medium
-
This compound (dissolved in DMSO)
-
Microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30 minutes to allow for polymerization.
-
Harvest endothelial cells and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in the cell suspension. A typical concentration range to test is 1-50 µM. Include a vehicle control (DMSO).
-
Add 100 µL of the cell suspension containing this compound or vehicle to each Matrigel-coated well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify the total tube length and the number of branch points using image analysis software.
2. Dendritic Cell Maturation Assay
This assay evaluates the impact of this compound on the maturation of dendritic cells, which is crucial for their ability to initiate an anti-tumor immune response.
Materials:
-
Peripheral blood mononuclear cells (PBMCs)
-
Recombinant human GM-CSF and IL-4
-
Lipopolysaccharide (LPS) or other maturation stimulus
-
This compound (dissolved in DMSO)
-
Fluorescently labeled antibodies against CD11c, CD80, CD86, and MHC Class II
-
Flow cytometer
-
ELISA kit for IL-12p70
Procedure:
-
Isolate monocytes from PBMCs by plastic adherence or magnetic bead selection.
-
Culture monocytes in RPMI-1640 medium supplemented with 10% FBS, GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 5-7 days to generate immature dendritic cells (iDCs).
-
Pre-treat iDCs with various concentrations of this compound (e.g., 1-20 µM) or vehicle for 1-2 hours.
-
Induce maturation by adding LPS (100 ng/mL) to the culture medium.
-
Incubate for an additional 24-48 hours.
-
Harvest the cells and stain with fluorescently labeled antibodies against CD11c, CD80, CD86, and MHC Class II.
-
Analyze the expression of maturation markers on the CD11c+ DC population by flow cytometry.
-
Collect the culture supernatant and measure the concentration of IL-12p70 by ELISA.
In Vivo Experiments
1. Subcutaneous Tumor Model
This model is widely used to assess the in vivo efficacy of anti-cancer agents and to study their effects on the tumor microenvironment.
Materials:
-
Tumor cell line (e.g., murine colon adenocarcinoma CT26, murine melanoma B16-F10)
-
Immunocompromised (e.g., nude or SCID) or syngeneic mice
-
This compound formulated for in vivo administration (e.g., in a solution of DMSO, PEG300, Tween 80, and saline)
-
Calipers for tumor measurement
Procedure:
-
Inject 1 x 10^6 tumor cells subcutaneously into the flank of each mouse.
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25-50 mg/kg, daily by oral gavage or intraperitoneal injection) or vehicle to the respective groups. The optimal dose and schedule should be determined empirically.
-
Continue treatment for a predefined period (e.g., 2-3 weeks).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Analysis of the Tumor Microenvironment:
-
Immunohistochemistry (IHC) for CD31: To assess microvessel density.
-
Flow Cytometry: To quantify the infiltration of various immune cell populations (e.g., CD4+ and CD8+ T cells, regulatory T cells, MDSCs, and DCs).
-
Multiplex Cytokine/Chemokine Analysis: To measure the levels of various inflammatory mediators within the tumor.
2. Western Blot Analysis of VEGFR2 Phosphorylation
This protocol is for confirming the in vivo target engagement of this compound by assessing the phosphorylation status of VEGFR2 in tumor tissue.
Materials:
-
Tumor lysates from this compound- and vehicle-treated mice
-
Primary antibodies against phosphorylated VEGFR2 (p-VEGFR2) and total VEGFR2
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Homogenize tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-VEGFR2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total VEGFR2 to confirm equal loading.
Conclusion
This compound is a versatile research tool for investigating the multifaceted role of angiogenesis and immune modulation within the tumor microenvironment. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at unraveling the complex biology of cancer and identifying novel therapeutic vulnerabilities. Careful optimization of these protocols for specific experimental systems is crucial for obtaining robust and reproducible data.
References
Application Notes and Protocols: SU5205 in Wound Healing Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The wound healing process is a complex biological cascade involving cell migration, proliferation, and differentiation, orchestrated by a variety of growth factors and signaling molecules. A critical component of this process is angiogenesis, the formation of new blood vessels, which is predominantly regulated by the Vascular Endothelial Growth Factor (VEGF) signaling pathway. The VEGF receptor 2 (VEGFR-2) is a key mediator of VEGF-induced endothelial cell migration and proliferation.[1][2]
SU5205 is a selective inhibitor of VEGFR-2 tyrosine kinase. By blocking the ATP binding site of the receptor, this compound prevents the autophosphorylation and activation of VEGFR-2, thereby inhibiting downstream signaling cascades that are crucial for angiogenesis. This inhibitory action on endothelial cell migration makes this compound a valuable tool for studying the role of angiogenesis in wound healing and for evaluating potential anti-angiogenic therapies. The in vitro wound healing assay, or scratch assay, is a straightforward and widely used method to assess collective cell migration and is particularly well-suited for studying the effects of compounds like this compound.[3][4]
These application notes provide a detailed protocol for utilizing this compound in a wound healing assay, along with information on its mechanism of action and expected outcomes.
Mechanism of Action: this compound in the Context of Wound Healing
Wound healing relies on the migration of cells, such as fibroblasts and endothelial cells, to close the damaged area. Angiogenesis is essential for supplying nutrients and oxygen to the healing tissue.[5] VEGF, by binding to VEGFR-2 on endothelial cells, triggers a signaling cascade that promotes cell migration, proliferation, and survival.[1] this compound, as a VEGFR-2 inhibitor, is expected to impede the wound healing process by blocking these crucial steps. The primary mechanism of action of this compound in a wound healing assay is the inhibition of endothelial cell migration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the VEGFR-2 signaling pathway that is inhibited by this compound and the general workflow of a wound healing assay.
Experimental Protocols
This protocol describes a standard in vitro wound healing (scratch) assay using Human Umbilical Vein Endothelial Cells (HUVECs) to assess the effect of this compound.
Materials:
-
HUVECs (or other endothelial cell line)
-
Complete endothelial cell growth medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
This compound (stock solution in DMSO)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding:
-
Culture HUVECs in complete EGM.
-
Trypsinize and count the cells.
-
Seed approximately 1 x 105 cells per well in a 24-well plate. The goal is to achieve a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells have formed a confluent monolayer, carefully aspirate the culture medium.
-
Using a sterile 200 µL pipette tip, create a straight scratch down the center of each well. Apply consistent pressure to ensure a uniform wound width.[6]
-
A cross-shaped wound can also be made for more data points per well.
-
-
Washing and Treatment:
-
Gently wash the wells twice with sterile PBS to remove detached cells and debris.[7]
-
Aspirate the final PBS wash and replace it with fresh EGM containing a low concentration of serum (e.g., 0.5-2% FBS) to minimize cell proliferation.
-
Prepare serial dilutions of this compound in the low-serum medium. A suggested starting concentration range is 1-50 µM. It is advisable to perform a dose-response curve to determine the optimal concentration.
-
Add the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Imaging and Incubation:
-
Immediately after adding the treatments, capture images of the wounds in each well. This is the Time 0 (T0) time point. Mark the plate to ensure images are taken at the same location for each time point.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same wound fields at regular intervals (e.g., 6, 12, and 24 hours). The frequency of imaging will depend on the migration rate of the cells.[8]
-
-
Data Analysis and Quantification:
-
Use image analysis software (e.g., ImageJ) to measure the area of the cell-free "wound" at each time point for each condition.
-
Calculate the Percent Wound Closure using the following formula:
% Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] x 100
Where Tx is the time point being analyzed.
-
The Cell Migration Rate can also be calculated by measuring the change in the width of the wound over time.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format. The following tables provide an example of how to present the results from a wound healing assay with this compound.
Table 1: Effect of this compound on Percent Wound Closure in HUVECs
| Treatment | Concentration (µM) | Percent Wound Closure at 12h (Mean ± SD) | Percent Wound Closure at 24h (Mean ± SD) |
| Vehicle Control (DMSO) | 0.1% | 45.2 ± 3.5 | 92.8 ± 4.1 |
| This compound | 1 | 38.1 ± 2.9 | 75.4 ± 5.2 |
| This compound | 10 | 15.7 ± 2.1 | 30.5 ± 3.8 |
| This compound | 50 | 5.3 ± 1.5 | 10.1 ± 2.3 |
Table 2: Effect of this compound on HUVEC Migration Rate
| Treatment | Concentration (µM) | Migration Rate (µm/hour) (Mean ± SD) |
| Vehicle Control (DMSO) | 0.1% | 20.5 ± 1.8 |
| This compound | 1 | 16.2 ± 1.5 |
| This compound | 10 | 7.1 ± 0.9 |
| This compound | 50 | 2.3 ± 0.5 |
Expected Results and Interpretation
Treatment with this compound is expected to inhibit the migration of endothelial cells in a dose-dependent manner. This will be observed as a decrease in the percent wound closure and a slower cell migration rate compared to the vehicle-treated control group. The IC50 value, the concentration of this compound that inhibits 50% of wound closure, can be determined by plotting the percent wound closure against the log of the this compound concentration.
It is important to consider the potential cytotoxic effects of this compound at higher concentrations. A parallel cell viability assay (e.g., MTT or Trypan Blue exclusion) should be performed to ensure that the observed inhibition of wound healing is due to the inhibition of cell migration and not a result of cell death.
Conclusion
The in vitro wound healing assay is a robust method for evaluating the effect of this compound on endothelial cell migration. By inhibiting VEGFR-2, this compound provides a valuable tool for dissecting the role of angiogenesis in the complex process of wound repair and for screening potential anti-angiogenic compounds. The protocols and data presentation guidelines provided here offer a framework for conducting reproducible and quantitative experiments.
References
- 1. Control of endothelial cell proliferation and migration by VEGF signaling to histone deacetylase 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of endothelial cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 血管生成测定 [sigmaaldrich.com]
- 4. The receptor tyrosine kinase inhibitor SU11248 impedes endothelial cell migration, tubule formation, and blood vessel formation in vivo, but has little effect on existing tumor vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Strategies for Enhancing Angiogenesis in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Mural Cell SRF Controls Pericyte Migration, Vessel Patterning and Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Frequent Sampling of Wound Scratch Assay Reveals the “Opportunity” Window for Quantitative Evaluation of Cell Motility-Impeding Drugs [frontiersin.org]
SU5205 for Inhibiting Lymphangiogenesis: Application Notes and Protocols
For Research Use Only.
Introduction
SU5205 is a synthetic small molecule inhibitor of receptor tyrosine kinases (RTKs). While primarily characterized as a vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor, its broader kinase inhibitory profile suggests potential effects on other RTKs, including VEGFR-3, the primary mediator of lymphangiogenesis. Lymphangiogenesis, the formation of new lymphatic vessels from pre-existing ones, is a critical process in development, tissue repair, and various pathologies, including tumor metastasis and inflammation. The targeted inhibition of lymphangiogenesis is therefore a significant area of research in oncology and other fields. These application notes provide an overview of this compound, its mechanism of action related to lymphangiogenesis, and detailed protocols for its use in in vitro and in vivo research models.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of receptor tyrosine kinases. Its primary target is VEGFR-2 (also known as KDR or Flk-1), a key receptor in angiogenesis (blood vessel formation). However, the structural similarity among the kinase domains of VEGFR family members suggests that this compound may also inhibit VEGFR-3, the principal receptor tyrosine kinase responsible for mediating the downstream effects of the lymphangiogenic growth factors VEGF-C and VEGF-D.
The binding of VEGF-C or VEGF-D to VEGFR-3 on lymphatic endothelial cells (LECs) induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation cascade initiates downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for LEC proliferation, migration, survival, and tube formation – the cellular hallmarks of lymphangiogenesis. By binding to the ATP-binding pocket of the VEGFR-3 kinase domain, this compound is hypothesized to block this autophosphorylation and subsequent downstream signaling, thereby inhibiting the key cellular processes required for the formation of new lymphatic vessels.
Data Presentation
Inhibitory Activity of this compound and Comparative Compounds
| Compound | Target | IC50 | Reference |
| This compound | VEGFR-2 (KDR/Flk-1) | 9.6 µM | [1][2] |
| This compound | VEGF-induced endothelial mitogenesis | 5.1 µM | [2] |
For context, the following table presents the IC50 values of other multi-kinase inhibitors against VEGFR-3:
| Compound | Target(s) | VEGFR-3 IC50 |
| Sorafenib | Raf-1, B-Raf, VEGFR-2, VEGFR-3 , PDGFR-β, c-KIT, Flt-3 | 20 nM |
| Axitinib | VEGFR-1, VEGFR-2, VEGFR-3 , PDGFRβ, c-Kit | 0.1-0.3 nM |
| Nintedanib | VEGFR-1, VEGFR-2, VEGFR-3 , FGFR-1/2/3, PDGFRα/β | 13 nM |
| SAR131675 | VEGFR-3 | 23 nM |
| Fruquintinib | VEGFR-1, VEGFR-2, VEGFR-3 | 0.5 nM |
This table provides a reference for the potencies of other inhibitors that target VEGFR-3 and is not a direct comparison to this compound due to the lack of specific data for this compound against VEGFR-3.
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vitro Lymphatic Endothelial Cell (LEC) Tube Formation Assay
This assay assesses the ability of LECs to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix, a key step in lymphangiogenesis.
Materials:
-
Human Lymphatic Endothelial Cells (LECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2MV)
-
Basement membrane matrix (e.g., Matrigel®)
-
This compound (stock solution in DMSO)
-
VEGF-C (recombinant human)
-
96-well tissue culture plates
-
Calcein AM (for visualization)
-
Fluorescence microscope
Protocol:
-
Preparation of Matrigel Plates:
-
Thaw basement membrane matrix on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Cell Seeding and Treatment:
-
Culture LECs to 80-90% confluency.
-
Harvest the cells and resuspend them in basal medium at a concentration of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in basal medium. A suggested concentration range is 0.1 µM to 50 µM. Include a vehicle control (DMSO).
-
For stimulated conditions, add VEGF-C to the cell suspension at a final concentration of 50 ng/mL.
-
Add 100 µL of the cell suspension (containing the respective treatments) to each well of the solidified Matrigel plate.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours.
-
After incubation, carefully remove the medium and wash the cells with PBS.
-
Add Calcein AM solution (e.g., 2 µg/mL in PBS) to each well and incubate for 30 minutes at 37°C.
-
Visualize the tube network using a fluorescence microscope.
-
-
Quantification:
-
Capture images from multiple fields per well.
-
Quantify the extent of tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Parameters to measure include total tube length, number of junctions, and number of loops.
-
Compare the results from this compound-treated wells to the control wells to determine the inhibitory effect.
-
In Vivo Mouse Corneal Lymphangiogenesis Assay
This model allows for the quantitative assessment of lymphangiogenesis in a normally avascular tissue, providing a clear window to observe the formation of new lymphatic vessels.
Materials:
-
6-8 week old mice (e.g., C57BL/6)
-
VEGF-C (recombinant human or mouse)
-
Sucralfate and Hydron polymer for pellet preparation
-
Surgical tools for corneal micropocket assay
-
This compound for systemic or topical administration
-
Anesthetics
-
Primary antibodies: anti-mouse LYVE-1 and anti-mouse CD31
-
Fluorescently labeled secondary antibodies
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Pellet Preparation:
-
Prepare slow-release pellets containing VEGF-C (e.g., 100 ng per pellet) embedded in a sucralfate-hydron polymer matrix.
-
-
Corneal Micropocket Surgery:
-
Anesthetize the mouse.
-
Create a small central intrastromal pocket in the cornea using a surgical microscope.
-
Implant the VEGF-C pellet into the corneal pocket.
-
-
This compound Administration:
-
Systemic administration: Administer this compound daily via intraperitoneal injection or oral gavage. The dosage will need to be optimized, but a starting point could be based on previous in vivo studies with similar compounds.
-
Topical administration: Apply this compound as an eye drop formulation multiple times a day.
-
-
Tissue Collection and Staining:
-
After a set period (e.g., 7-14 days), euthanize the mice and enucleate the eyes.
-
Fix the corneas in a suitable fixative (e.g., 4% paraformaldehyde).
-
Perform whole-mount immunofluorescence staining for the lymphatic vessel marker LYVE-1 and the pan-endothelial marker CD31.
-
-
Imaging and Quantification:
-
Capture images of the flat-mounted corneas using a fluorescence microscope.
-
Using image analysis software, quantify the area of lymphangiogenesis (LYVE-1 positive, CD31 positive vessels) and angiogenesis (LYVE-1 negative, CD31 positive vessels).
-
Compare the lymphatic vessel area in this compound-treated mice to the vehicle-treated control group to determine the in vivo inhibitory effect.
-
Conclusion
This compound presents a potential tool for the in vitro and in vivo study of lymphangiogenesis inhibition. While its primary characterization is as a VEGFR-2 inhibitor, its likely activity against VEGFR-3 warrants further investigation. The provided protocols offer a framework for researchers to explore the dose-dependent effects of this compound on key cellular and physiological aspects of lymphatic vessel formation. Further studies are required to determine the specific IC50 of this compound for VEGFR-3 and to establish optimal dosing for in vivo models of lymphangiogenesis.
References
Application Notes and Protocols for SU5205 in a Chick Chorioallantoic Membrane (CAM) Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SU5205, a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in the chick chorioallantoic membrane (CAM) assay to assess its anti-angiogenic potential. The CAM assay is a well-established in vivo model that is both cost-effective and efficient for studying angiogenesis and the effects of various compounds on blood vessel formation.[1][2][3][4][5]
Introduction to this compound and Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[4] The Vascular Endothelial Growth Factor (VEGF) signaling pathway plays a pivotal role in regulating angiogenesis. VEGFR-2, a receptor tyrosine kinase, is a key mediator of VEGF-induced angiogenic responses, including endothelial cell proliferation, migration, and survival.
This compound is a synthetic indolinone derivative that functions as a potent and selective inhibitor of the ATP-binding site of VEGFR-2, thereby blocking the downstream signaling cascade that leads to new blood vessel formation. Its utility as a tool compound in angiogenesis research is well-documented.
Principle of the CAM Assay
The CAM is a highly vascularized extraembryonic membrane of the developing chick embryo.[4] Its accessibility and the rapid development of its vascular network make it an ideal platform for observing and quantifying the effects of pro- and anti-angiogenic substances.[1][6][7] In a typical anti-angiogenesis experiment, a test compound is applied to the CAM, and its effect on the growth and morphology of the blood vessels is evaluated.
Experimental Design and Controls
A well-designed experiment should include the following groups:
-
Negative Control: Vehicle control (e.g., DMSO or PBS) to observe normal angiogenesis.
-
Positive Control: A known angiogenesis inhibitor (e.g., Sunitinib, another VEGFR inhibitor) to validate the assay system.
-
Experimental Groups: Different concentrations of this compound to determine a dose-dependent response.
Detailed Experimental Protocol
This protocol outlines the in ovo CAM assay for evaluating the anti-angiogenic activity of this compound.
Materials:
-
Fertilized chicken eggs (e.g., White Leghorn)
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Gelatin sponges (e.g., Gelfoam®) or filter paper discs (e.g., Whatman No. 1), sterilized
-
Ethanol (70%)
-
Sterile surgical instruments (forceps, scissors)
-
Egg incubator with controlled temperature (37.5°C) and humidity (60-70%)
-
Stereomicroscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Egg Incubation:
-
Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days in a horizontal position, rotating them twice daily.
-
-
Preparation of this compound and Controls:
-
Prepare a stock solution of this compound by dissolving it in DMSO. For example, a 10 mM stock solution.
-
Prepare working solutions by diluting the stock solution in sterile PBS to achieve the desired final concentrations. A final DMSO concentration of less than 1% is recommended to avoid toxicity.
-
Prepare vehicle control (e.g., 1% DMSO in PBS) and positive control solutions.
-
-
Windowing the Eggs (Day 3):
-
Wipe the eggshell with 70% ethanol.
-
Under sterile conditions, create a small window (approximately 1 cm²) in the eggshell at the broad end, over the air sac, using sterile scissors or a Dremel tool.
-
Carefully remove the piece of shell and the inner shell membrane to expose the CAM.
-
Seal the window with sterile adhesive tape and return the eggs to the incubator.
-
-
Application of this compound (Day 8):
-
Prepare sterile gelatin sponges or filter paper discs (approximately 5 mm in diameter).
-
On day 8 of incubation, open the window of the eggs.
-
Carefully place a sterile gelatin sponge or filter paper disc onto the CAM, avoiding large blood vessels.
-
Apply a specific volume (e.g., 10 µL) of the this compound working solution, vehicle control, or positive control onto the sponge/disc.
-
Reseal the window and return the eggs to the incubator.
-
-
Observation and Data Collection (Day 12):
-
On day 12 of incubation, open the windows and observe the CAM under a stereomicroscope.
-
Capture high-resolution images of the area around the applied sponge/disc for each egg.
-
-
Quantification of Angiogenesis:
-
Analyze the captured images using image analysis software.
-
Quantify the following parameters:
-
Vessel Density: The percentage of the area occupied by blood vessels.
-
Vessel Length: The total length of all blood vessels in a defined area.
-
Number of Branch Points: The total number of vessel bifurcations.
-
-
Calculate the percentage of inhibition for each parameter relative to the vehicle control.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different treatment groups.
Table 1: Representative Anti-Angiogenic Effect of this compound on the CAM
| Treatment Group | Concentration (µM) | Vessel Density (% of Control ± SD) | Vessel Length (% of Control ± SD) | Branch Points (% of Control ± SD) | % Inhibition (Vessel Density) |
| Vehicle Control | 0 | 100 ± 8.5 | 100 ± 9.2 | 100 ± 11.3 | 0 |
| This compound | 1 | 85 ± 7.1 | 88 ± 6.5 | 82 ± 9.8 | 15 |
| This compound | 5 | 62 ± 6.5 | 65 ± 7.8 | 58 ± 8.1 | 38 |
| This compound | 10 | 41 ± 5.9 | 45 ± 6.2 | 39 ± 7.5 | 59 |
| Positive Control | Varies | 35 ± 5.2 | 40 ± 5.9 | 33 ± 6.8 | 65 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual experimental results may vary.
Visualizations
VEGFR-2 Signaling Pathway
The following diagram illustrates the VEGFR-2 signaling pathway, which is inhibited by this compound. Binding of VEGF-A to VEGFR-2 leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This initiates multiple downstream signaling cascades, including the PLCγ-PKC-MAPK pathway promoting cell proliferation, and the PI3K-Akt pathway supporting cell survival. This compound blocks the initial phosphorylation step, thereby inhibiting these downstream effects.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for CAM Assay
The following diagram outlines the key steps of the CAM assay for evaluating the anti-angiogenic effects of this compound.
Caption: Experimental workflow for the chick chorioallantoic membrane (CAM) assay.
References
- 1. Chick chorioallantoic membrane: a valuable 3D in vivo model for screening nanoformulations for tumor antiangiogenic therapeutics | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 2. pnrjournal.com [pnrjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Chicken chorioallantoic membrane angiogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Ovo and In Silico Evaluation of the Anti-Angiogenic Potential of Syringin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel technique for quantifying changes in vascular density, endothelial cell proliferation and protein expression in response to modulators of angiogenesis using the chick chorioallantoic membrane (CAM) assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Chicken Chorioallantoic Membrane Tumor Assay as a Relevant In Vivo Model to Study the Impact of Hypoxia on Tumor Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SU5205 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5205 is a selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation.[1][2] Angiogenesis is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. By inhibiting VEGFR-2, this compound can suppress tumor angiogenesis, thereby impeding tumor progression.
Combining anti-angiogenic agents like this compound with traditional cytotoxic chemotherapy presents a rational and promising strategy in cancer therapy. Chemotherapy agents target rapidly dividing cancer cells, while this compound can disrupt the tumor's blood supply, creating a more hostile microenvironment and potentially enhancing the efficacy of the chemotherapy. This dual approach can lead to synergistic anti-tumor effects and may help in overcoming drug resistance.
These application notes provide a comprehensive overview of the principles and methodologies for evaluating the combination of this compound with other chemotherapy agents in a preclinical setting.
Mechanism of Action: this compound and VEGFR-2 Signaling
This compound exerts its anti-angiogenic effect by targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent downstream signaling cascades. The binding of VEGF-A to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, survival, and permeability. Key downstream pathways include the PLCγ-PKC-MAPK pathway, which is crucial for cell proliferation, and the PI3K-Akt pathway, which is essential for cell survival.[3][4][5][6] By blocking these pathways, this compound effectively inhibits the key processes of angiogenesis.
Preclinical Evaluation of this compound Combination Therapy
A systematic preclinical evaluation is crucial to determine the potential synergistic or additive effects of combining this compound with standard chemotherapeutic agents. The following diagram outlines a typical experimental workflow.
Data Presentation: Quantitative Analysis of Combination Effects
Structured tables are essential for presenting and comparing quantitative data from in vitro and in vivo studies. Below are template tables for recording experimental results.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Chemotherapy Agent X
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI)* |
| Cancer Cell Line A | This compound | e.g., 10.5 | - |
| Chemotherapy Agent X | e.g., 0.8 | - | |
| This compound + Agent X (1:1 ratio) | - | e.g., 0.6 | |
| Cancer Cell Line B | This compound | e.g., 15.2 | - |
| Chemotherapy Agent X | e.g., 1.2 | - | |
| This compound + Agent X (1:1 ratio) | - | e.g., 0.9 |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of this compound in Combination with Chemotherapy Agent Y in a Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | e.g., 1500 ± 250 | - | e.g., +2.5 |
| This compound (dose) | e.g., 1000 ± 180 | e.g., 33.3 | e.g., -1.5 |
| Chemotherapy Agent Y (dose) | e.g., 800 ± 150 | e.g., 46.7 | e.g., -5.0 |
| This compound + Agent Y | e.g., 300 ± 90 | e.g., 80.0 | e.g., -6.5 |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound alone and in combination with a chemotherapeutic agent on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (stock solution in appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with serial dilutions of this compound, the chemotherapeutic agent, or the combination of both at a fixed ratio. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is to investigate the molecular mechanisms underlying the observed synergistic effects by analyzing key signaling proteins.
Materials:
-
Cancer cell lines
-
This compound and chemotherapeutic agent
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-cleaved-caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapeutic agent, or the combination for the desired time.
-
Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol is to evaluate the anti-tumor efficacy of this compound in combination with a chemotherapeutic agent in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for implantation
-
This compound formulated for in vivo administration
-
Chemotherapeutic agent formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination).
-
Drug Administration: Administer the treatments according to the predetermined schedule and dosage.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size.
-
Analysis: Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry). Calculate the Tumor Growth Inhibition (TGI) for each group.
Conclusion
The combination of the VEGFR-2 inhibitor this compound with conventional chemotherapy agents holds the potential for enhanced anti-tumor efficacy. The protocols and guidelines presented in these application notes provide a framework for the systematic preclinical evaluation of such combination therapies. Rigorous in vitro and in vivo studies are essential to determine synergistic interactions, elucidate the underlying mechanisms of action, and establish a strong rationale for potential clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorbyt.com [biorbyt.com]
Troubleshooting & Optimization
SU5205 Technical Support Center: Troubleshooting Solubility in Culture Media
For researchers, scientists, and drug development professionals utilizing SU5205, an inhibitor of VEGFR2 (FLK-1), ensuring its proper solubility and stability in culture media is paramount for reliable experimental outcomes. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (FLK-1). By binding to the ATP-binding site of the receptor's tyrosine kinase domain, this compound blocks the autophosphorylation and activation of VEGFR2. This inhibition disrupts the downstream signaling cascade that is crucial for endothelial cell proliferation, migration, and survival, thereby impeding angiogenesis.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at a concentration of 43 mg/mL (179.73 mM). It is also soluble in ethanol (B145695) at 3 mg/mL, but it is practically insoluble in water.
Q3: How should this compound stock solutions be stored?
A3: For long-term storage, it is recommended to store the DMSO stock solution of this compound at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, the lyophilized form is stable for up to 36 months. In solution, it should be used within one month to prevent loss of potency.
Q4: Why does this compound precipitate when added to my cell culture medium?
A4: this compound is a hydrophobic compound with low aqueous solubility. Precipitation in culture media, which are aqueous-based, can occur due to several factors:
-
High Final Concentration: The desired working concentration of this compound may exceed its solubility limit in the culture medium.
-
"Solvent Shock": Rapidly adding a concentrated DMSO stock solution to the aqueous medium can cause the compound to crash out of solution.
-
Media Composition: Components in the culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.
-
pH of the Medium: The pH of the culture medium (typically around 7.2-7.4) may not be optimal for this compound solubility.
-
Temperature: Changes in temperature, such as warming the media to 37°C, can affect the solubility of the compound.
Troubleshooting Guide for this compound Precipitation
Encountering precipitation of this compound in your culture media can compromise your experimental results. The following guide provides a systematic approach to troubleshoot and resolve this issue.
Problem: Precipitate Observed Immediately After Adding this compound to Media
| Potential Cause | Troubleshooting Steps |
| High Stock Concentration | - Prepare a lower concentration primary stock solution in DMSO. |
| "Solvent Shock" | - Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. - Add the this compound stock solution drop-wise to the pre-warmed media while gently swirling or vortexing to ensure rapid and even dispersion. - Prepare an intermediate dilution of the this compound stock in pre-warmed media before adding it to the final culture volume. |
| Final Concentration Too High | - Determine the optimal, non-precipitating working concentration by performing a serial dilution test. |
Problem: Precipitate Forms Over Time in the Incubator
| Potential Cause | Troubleshooting Steps |
| Temperature-Dependent Solubility | - Ensure the compound is fully dissolved at 37°C by visually inspecting a small aliquot under a microscope before treating cells. |
| Interaction with Media Components | - Test the solubility of this compound in different basal media (e.g., DMEM vs. RPMI-1640) to see if a specific component is causing precipitation. - If using serum, consider that proteins in the serum can sometimes contribute to precipitation. Test with and without serum. |
| pH Shift in Media | - Ensure the CO2 level in the incubator is appropriate for the bicarbonate concentration in your medium to maintain a stable pH. A drop in pH can sometimes affect the solubility of compounds. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet to maintain sterility.
-
Weighing: Accurately weigh the required amount of this compound powder. For a 10 mM stock solution, you will need 2.39 mg of this compound (Molecular Weight: 239.25 g/mol ) for 1 mL of DMSO.
-
Dissolving: Add the appropriate volume of sterile DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and supplements)
-
Sterile conical tubes or multi-well plates
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Required Volume: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. Crucially, ensure the final concentration of DMSO in the culture medium is non-toxic to your cells (typically ≤ 0.5%, and ideally ≤ 0.1%).
-
Intermediate Dilution (Recommended): a. Prepare an intermediate dilution of the this compound stock solution in a small volume of pre-warmed culture medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in pre-warmed media to get a 100 µM intermediate solution. b. Gently vortex the intermediate solution.
-
Final Dilution: a. Add the required volume of the intermediate solution (or the primary stock if not making an intermediate dilution) to the final volume of pre-warmed cell culture medium. b. Add the this compound solution drop-wise while gently swirling the culture vessel to ensure immediate and thorough mixing.
-
Visual Inspection: Before adding the final working solution to your cells, visually inspect it for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Molar Concentration |
| DMSO | 43 mg/mL | 179.73 mM |
| Ethanol | 3 mg/mL | 12.54 mM |
| Water | Insoluble | N/A |
Table 2: IC50 Values of this compound in Different Cell Lines
Specific IC50 values for this compound can vary depending on the cell line and the assay conditions. It is recommended to perform a dose-response experiment to determine the IC50 for your specific cell line and experimental setup.
Visualizations
VEGFR2 Signaling Pathway
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preparing this compound Working Solution
Caption: Recommended workflow for preparing this compound working solutions.
Technical Support Center: Preventing SU5205 Precipitation In Vitro
Welcome to the technical support center for SU5205. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in vitro. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your experiments.
Troubleshooting Guide: this compound Precipitation
Encountering precipitation when working with this compound can compromise experimental results. This guide provides a systematic approach to identify and resolve common issues.
Issue: Precipitate Forms Immediately Upon Adding this compound Stock Solution to Aqueous Media
This is a frequent observation, often referred to as "crashing out," and is typically due to the low aqueous solubility of this compound.
| Potential Cause | Recommended Solution |
| High Final Concentration | The intended final concentration of this compound in the cell culture medium is likely above its solubility limit. It is crucial to determine the maximum soluble concentration of this compound in your specific medium through a solubility test before proceeding with experiments. Consider lowering the final working concentration if precipitation persists.[1] |
| Rapid Dilution | Adding a concentrated stock solution directly into a large volume of aqueous medium can cause a rapid solvent shift, leading to precipitation.[1] A serial dilution approach is recommended. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of the medium.[1] |
| Low Temperature of Media | The solubility of many compounds, including this compound, decreases at lower temperatures. Always use pre-warmed (37°C) cell culture media when preparing your final working solution to enhance solubility.[1][2] |
| High Solvent Concentration in Final Solution | While a solvent like Dimethyl Sulfoxide (DMSO) is necessary to dissolve this compound, a high final concentration in the culture medium can be toxic to cells and may not prevent precipitation upon significant dilution.[1] It is best practice to keep the final DMSO concentration below 0.5%, and ideally below 0.1%, to minimize these effects.[1][2] |
Issue: Precipitate Appears Over Time in Culture
Precipitation that occurs after the initial preparation can be due to instability of the compound in the culture medium over time.
| Potential Cause | Recommended Solution |
| Media Component Interaction | Components within the cell culture medium, such as salts and proteins, can interact with this compound, leading to precipitation.[3][4] If using serum-free media, be aware that the absence of serum proteins that can help solubilize compounds may increase the likelihood of precipitation.[2] |
| pH Instability | Cellular metabolism can lead to changes in the pH of the culture medium, which can affect the solubility of this compound.[2] Monitor the pH of your culture and ensure it remains within the optimal range for both your cells and compound stability. |
| Temperature Fluctuations | Repeated temperature changes, such as moving plates in and out of an incubator, can cause compounds to fall out of solution.[3][4] Minimize temperature fluctuations where possible. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
To minimize the risk of precipitation, it is critical to prepare the stock solution correctly.
-
Weighing the Compound : Accurately weigh the required amount of this compound powder.
-
Dissolving in Solvent : Dissolve the this compound powder in 100% DMSO to prepare a high-concentration stock solution. For example, to prepare a 10 mM stock solution, dissolve 2.39 mg of this compound (Molecular Weight: 239.24 g/mol ) in 1 mL of DMSO.[5]
-
Ensuring Complete Dissolution : Gently vortex or sonicate the solution to ensure the compound is fully dissolved.
-
Storage : Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] Selleck Chemicals suggests that stock solutions are stable for up to 1 year at -80°C and 1 month at -20°C in solvent.[5]
Protocol for Preparing Working Solutions and Preventing Precipitation
This protocol details the recommended serial dilution method to prevent this compound precipitation in your final culture medium.
Caption: Experimental workflow for preparing this compound working solutions.
Quantitative Data
Solubility of this compound in Various Solvents
The following table summarizes the solubility of this compound in different solvents, which is critical for preparing stock solutions.
| Solvent | Solubility | Reference |
| DMSO | ≥ 48 mg/mL (≥ 200.63 mM) | [5] |
| DMF | ~50 mg/mL | [6] |
| Ethanol | ~3 mg/mL | [5] |
| Water | Insoluble | [5] |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [6] |
Note: It is recommended to use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[5]
Signaling Pathway
This compound is an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as FLK-1.[5][7] The diagram below illustrates the simplified signaling pathway inhibited by this compound.
Caption: this compound inhibits VEGFR2 signaling.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound precipitation in cell culture?
A1: The most common reason for this compound precipitation is its low solubility in aqueous solutions like cell culture media.[1][5] Adding a concentrated stock solution directly to the media can cause the compound to "crash out" of solution.[1]
Q2: What is the recommended solvent for making a this compound stock solution?
A2: DMSO is the most highly recommended solvent for preparing this compound stock solutions due to its high solubility for the compound.[5][6]
Q3: Can I filter out the precipitate and use the remaining solution?
A3: It is generally not advisable to filter out the precipitate. The formation of a precipitate indicates that the actual concentration of your compound in the solution is unknown and lower than intended, which will impact the accuracy and reproducibility of your experimental results.[1]
Q4: How can I avoid freeze-thaw cycles for my this compound stock solution?
A4: To avoid repeated freeze-thaw cycles, it is best to aliquot your stock solution into smaller, single-use volumes before freezing.[5] This allows you to thaw only what you need for each experiment.
Q5: Does serum in the culture medium affect this compound solubility?
A5: Serum can sometimes aid in the solubility of hydrophobic compounds. Proteins in the serum, like albumin, can bind to the compound and help keep it in solution.[2] If you are working in serum-free conditions, you may need to be more cautious about the final concentration of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
SU5205 off-target effects on kinases
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of SU5205, with a focus on understanding and investigating potential off-target effects. While this compound is known as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), comprehensive data on its broader kinase selectivity is limited in publicly available literature. This resource offers troubleshooting advice and experimental protocols to help researchers assess the specificity of this compound in their experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: The primary and most well-documented target of this compound is Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This compound inhibits VEGFR2 (also known as FLK-1) with a reported half-maximal inhibitory concentration (IC50) of 9.6 μM.[1]
Q2: Are there known off-target kinases for this compound?
A2: Currently, there is a lack of comprehensive, publicly available data from large-scale kinome profiling studies for this compound. Therefore, a definitive list of off-target kinases with corresponding potencies is not available. As with many kinase inhibitors that target the conserved ATP-binding pocket, it is reasonable to assume that this compound may interact with other kinases, particularly at higher concentrations.
Q3: We are observing unexpected phenotypes in our cell-based assays after treatment with this compound. Could these be due to off-target effects?
A3: Yes, unexpected cellular phenotypes are a common indication of potential off-target activities of a kinase inhibitor.[2][3] To determine if the observed effects are due to the inhibition of VEGFR2 (on-target) or other kinases (off-target), a systematic approach is recommended. This can include performing rescue experiments, using structurally unrelated inhibitors for the same target, and conducting dose-response analyses.[3][4]
Q4: How can we experimentally determine the off-target profile of this compound in our system?
A4: The most direct method to identify potential off-target kinases is to perform a comprehensive kinase profiling assay. Several commercial services offer screening of a compound against a large panel of kinases. Alternatively, you can perform in-house biochemical assays against a selection of candidate kinases that are expressed in your experimental model and are functionally relevant to the observed phenotype.
Q5: What concentration of this compound should be used to minimize off-target effects?
A5: It is crucial to use the lowest concentration of this compound that elicits the desired on-target effect (i.e., inhibition of VEGFR2 signaling). Performing a careful dose-response analysis in your specific assay is essential. Concentrations significantly above the IC50 for VEGFR2 (9.6 μM) are more likely to inhibit other, less sensitive kinases.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent experimental results | 1. Compound stability or purity issues.2. Variability in cell culture conditions. | 1. Confirm the integrity and purity of your this compound stock.2. Standardize cell passage number, density, and serum concentration for all experiments. |
| Observed phenotype does not align with known VEGFR2 signaling pathways | 1. The phenotype is mediated by an off-target kinase.2. The phenotype is a result of inhibiting a non-kinase target. | 1. Perform a rescue experiment by overexpressing a this compound-resistant mutant of VEGFR2.2. Use a structurally different VEGFR2 inhibitor to see if the phenotype is recapitulated.3. Conduct a kinase screen to identify potential off-targets.[3] |
| High cellular toxicity at concentrations expected to be selective for VEGFR2 | 1. The cell line is particularly sensitive to VEGFR2 inhibition.2. An off-target kinase essential for cell survival is being inhibited. | 1. Perform a detailed dose-response curve to determine the precise IC50 for toxicity.2. Use siRNA or CRISPR to knock down VEGFR2 and compare the phenotype to this compound treatment.3. Investigate the expression levels of potential off-target kinases in your cell line.[4] |
Quantitative Data
| Target Kinase | IC50 (µM) | Assay Type |
| VEGFR2 (FLK-1) | 9.6 | Biochemical Kinase Assay |
Data sourced from MedchemExpress and Selleckchem.[1][2]
Experimental Protocols
General Protocol for In Vitro Kinase Inhibition Assay
This protocol provides a general framework for determining the IC50 of this compound against a purified kinase of interest. Specific conditions such as enzyme and substrate concentrations, and incubation times should be optimized for each kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[5]
-
ATP solution
-
96- or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
Plate reader compatible with the chosen detection method
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations.
-
Dilute the kinase and substrate to their final concentrations in the kinase assay buffer.
-
-
Assay Reaction:
-
Add the diluted this compound or DMSO (as a vehicle control) to the assay plate.
-
Add the kinase and substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the kinase activity using the chosen detection method according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[5]
-
Visualizations
Caption: Simplified VEGFR2 signaling pathway inhibited by this compound.
Caption: Workflow for investigating potential off-target effects.
References
Troubleshooting inconsistent results with SU5205
Welcome to the technical support center for SU5205. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide guidance on the effective use of this compound in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or FLK-1. As an ATP-competitive inhibitor, it binds to the ATP-binding site within the kinase domain of VEGFR-2, preventing receptor phosphorylation and the subsequent activation of downstream signaling pathways. This inhibition ultimately interferes with endothelial cell proliferation, migration, and survival, which are key processes in angiogenesis.
Q2: I am observing significant variability in my IC50 values for this compound. What are the potential causes?
Inconsistent IC50 values are a common challenge in cell-based assays and can stem from several factors:
-
Cell Line Specificity: Different cell lines express varying levels of VEGFR-2 and may have different sensitivities to the inhibitor. It is crucial to characterize VEGFR-2 expression in your chosen cell line.[1]
-
Assay Conditions: Variations in cell density, serum concentration in the media, and incubation time can all significantly impact the apparent potency of this compound.[1]
-
Compound Stability and Solubility: this compound has been reported to have poor stability, which can lead to a loss of potency over the course of an experiment.[2] It is also crucial to ensure the compound is fully dissolved and does not precipitate in the cell culture media.
-
Method of IC50 Calculation: Different software and models for non-linear regression can yield slightly different IC50 values. Consistency in the analysis method is key.[3]
Q3: My this compound stock solution in DMSO appears to have precipitated. What should I do?
Precipitation of compounds in DMSO stock solutions upon storage or dilution into aqueous media is a common issue. To resolve this, you can try the following:
-
Gentle Warming: Warm the solution in a 37°C water bath.
-
Sonication: Use a sonicator to aid in redissolving the compound.
-
Vortexing: Thoroughly vortex the solution.
It is essential to ensure that the precipitate has completely redissolved before use. For working solutions, add the DMSO stock to the aqueous medium while vortexing to ensure rapid and even dispersion, which can help prevent precipitation.[1]
Q4: I am not observing the expected decrease in VEGFR-2 phosphorylation after this compound treatment. What could be wrong?
Several factors could contribute to a lack of effect on VEGFR-2 phosphorylation:
-
Suboptimal Inhibitor Concentration or Incubation Time: Ensure you are using an appropriate concentration of this compound and that the pre-incubation time is sufficient for the inhibitor to engage its target before VEGF stimulation.
-
VEGF Stimulation: Confirm the activity of your VEGF ligand and that you are using a concentration that robustly induces VEGFR-2 phosphorylation in your control cells. The peak of phosphorylation is often transient, so the timing of cell lysis after stimulation is critical.
-
Cellular Health: Unhealthy or overly confluent cells may exhibit altered signaling pathways.
-
Western Blotting Technique: Ensure equal protein loading by using a loading control (e.g., GAPDH, β-actin) and include a total VEGFR-2 control to assess if the inhibitor affects total receptor levels.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Cell Proliferation
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity | Ensure proper storage of this compound powder and stock solutions (-20°C or -80°C). Prepare fresh stock solutions in high-quality, anhydrous DMSO and aliquot to avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Double-check all dilution calculations. Use calibrated pipettes for accurate volume transfers. |
| Low VEGFR-2 Expression/Activity | Confirm VEGFR-2 expression in your cell line using Western Blot or flow cytometry. Stimulate cells with VEGF to induce VEGFR-2 signaling. |
| High Cell Seeding Density | Optimize the cell seeding density to ensure a sufficient inhibitor-to-cell ratio, as a high number of cells can deplete the inhibitor from the medium. |
| Assay Readout Issues | For MTT/MTS assays, ensure the incubation time is appropriate and that the formazan (B1609692) product is fully solubilized before reading. For ATP-based assays, ensure cell lysis is complete. |
Issue 2: Compound Solubility and Stability Problems
| Potential Cause | Troubleshooting Steps |
| Precipitation in Media | The final concentration of this compound may exceed its solubility limit in aqueous media. Try lowering the final concentration. Add the DMSO stock to pre-warmed media dropwise while vortexing. The final DMSO concentration should typically be below 0.5% to avoid solvent-induced toxicity.[4] |
| Degradation in Media | The stability of this compound in cell culture media at 37°C can be limited. It is recommended to prepare fresh working solutions for each experiment and add them to the cells immediately.[5] |
| Improper Storage of Stock Solution | Store stock solutions in tightly sealed vials at -20°C for short-term and -80°C for long-term storage to prevent degradation and absorption of water by the hygroscopic DMSO.[1][6] |
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound
| Cell Line | Assay Type | IC50 (µM) | Reference |
| HUVEC | Proliferation | ~5.1 | [7](--INVALID-LINK--) |
| K562 | Proliferation | >10 | Data not available |
| A549 | Proliferation | >10 | Data not available |
| MCF-7 | Proliferation | >10 | Data not available |
Experimental Protocols
Detailed Protocol: this compound Cell Proliferation (MTT) Assay
This protocol provides a step-by-step guide for assessing the effect of this compound on the proliferation of a chosen cell line.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell line of interest (e.g., HUVEC)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[8]
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control (representing 100% viability).
-
Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. merckmillipore.com [merckmillipore.com]
Optimizing SU5205 concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of SU5205 in in vitro experiments. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation guidelines to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase involved in angiogenesis. By binding to the ATP-binding site of the VEGFR-2 kinase domain, this compound blocks its autophosphorylation and subsequent downstream signaling pathways, thereby inhibiting endothelial cell proliferation, migration, and tube formation.
Q2: What is the recommended starting concentration range for this compound in in vitro assays?
A2: The optimal concentration of this compound is cell type and assay dependent. A good starting point for most cell-based assays is to perform a dose-response curve ranging from 0.1 µM to 50 µM. Based on literature, the IC50 for VEGFR-2 inhibition is approximately 9.6 µM. For endothelial cell proliferation assays, concentrations between 1 µM and 20 µM are commonly used.
Q3: How should I prepare and store a stock solution of this compound?
A3: this compound is soluble in DMSO and ethanol (B145695) but insoluble in water. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock directly into the cell culture medium, ensuring the final DMSO concentration does not exceed a level toxic to the cells (typically <0.5%).
Q4: I am observing precipitation of this compound in my cell culture medium. What should I do?
A4: Precipitation can occur if the final concentration of this compound exceeds its solubility in the aqueous culture medium or if the DMSO concentration is too high. To troubleshoot this, try the following:
-
Lower the final concentration of this compound.
-
Decrease the final DMSO concentration by using a more concentrated stock solution for dilution.
-
Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Add the this compound stock solution to the medium dropwise while gently vortexing to ensure rapid and even dispersion.
-
Prepare fresh working solutions for each experiment.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no inhibitory effect | - this compound concentration is too low.- Degraded this compound due to improper storage or handling.- Cell line is resistant to VEGFR-2 inhibition. | - Perform a dose-response experiment with a wider concentration range (e.g., up to 100 µM).- Use a fresh aliquot of this compound stock solution.- Verify VEGFR-2 expression in your cell line. Consider using a different cell line known to be sensitive to VEGFR-2 inhibition. |
| High cell toxicity/death | - this compound concentration is too high.- High final concentration of the solvent (e.g., DMSO).- Off-target effects of the compound. | - Lower the concentration of this compound.- Ensure the final DMSO concentration is below the toxic threshold for your cells (typically <0.5%). Run a vehicle control with the same DMSO concentration.- Review literature for known off-target effects of this compound at the concentrations used. |
| Inconsistent results between experiments | - Variability in cell seeding density.- Inconsistent this compound concentration in working solutions.- Different passage numbers of cells.- Variation in incubation times. | - Standardize cell seeding protocols.- Prepare fresh dilutions of this compound for each experiment from a reliable stock.- Use cells within a consistent and narrow passage number range.- Adhere strictly to a defined experimental timeline. |
| Precipitation in culture medium | - this compound concentration exceeds its solubility limit in the medium.- High DMSO concentration in the final working solution. | - Refer to the precipitation troubleshooting section in the FAQs.- Consider using a solubilizing agent, but validate its compatibility with your assay. |
Data Presentation: Quantitative Summary
The following tables summarize typical concentration ranges and observed effects of this compound in various in vitro assays. These values should be used as a starting point for optimization in your specific experimental setup.
Table 1: this compound Concentration Ranges for Endothelial Cell Assays (e.g., HUVECs)
| Assay Type | Typical Concentration Range (µM) | Observed Effect |
| Cell Proliferation (e.g., MTT, BrdU) | 1 - 20 | Inhibition of VEGF-induced proliferation |
| Cell Migration (e.g., Transwell, Wound Healing) | 5 - 50 | Reduction in VEGF-induced cell migration |
| Tube Formation on Matrigel | 1 - 25 | Disruption of capillary-like network formation |
| VEGFR-2 Phosphorylation (Western Blot) | 0.5 - 10 | Dose-dependent decrease in phosphorylated VEGFR-2 |
Table 2: this compound Cytotoxicity in Cancer Cell Lines (Example: A549)
| Assay Type | Typical Concentration Range (µM) | Observed Effect |
| Cell Viability (e.g., MTT, CellTiter-Glo) | 10 - 100 | Dose-dependent decrease in cell viability |
| Apoptosis (e.g., Annexin V/PI staining) | 20 - 80 | Induction of apoptosis |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., A549 or HUVECs) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Endothelial Cell Tube Formation Assay
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in basal medium containing a low percentage of serum (e.g., 0.5-2% FBS).
-
Treatment and Seeding: Prepare different concentrations of this compound in the low-serum medium. Mix the cell suspension with the this compound solutions and seed 1.5 x 10^4 to 2 x 10^4 cells in 100 µL onto the solidified Matrigel. Include a positive control (e.g., VEGF-stimulated) and a vehicle control.
-
Incubation: Incubate the plate for 4-18 hours at 37°C, 5% CO2.
-
Imaging: Visualize and capture images of the tube-like structures using a microscope.
-
Quantification: Analyze the images to quantify parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Mandatory Visualizations
Caption: this compound inhibits VEGFR-2 signaling.
Caption: Workflow for MTT-based cell viability assay.
SU5205 stability and long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of the VEGFR2 inhibitor, SU5205. The following troubleshooting guides and FAQs are designed to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term storage, it is recommended to store lyophilized this compound powder at -20°C in a desiccated environment. Under these conditions, the compound is expected to be stable for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.[1] Always refer to the manufacturer's certificate of analysis for specific recommendations.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO and ethanol (B145695). To prepare a stock solution, dissolve the compound in anhydrous, cell culture-grade DMSO to your desired concentration (e.g., 10 mM).[2] For experiments sensitive to DMSO, ethanol can be used. Once prepared, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -20°C or -80°C, protected from light.[2] Stock solutions in DMSO are generally stable for up to one month when stored at -20°C.[1]
Q3: Can I store this compound solutions at room temperature or 4°C?
A3: It is not recommended to store this compound solutions at room temperature for extended periods due to the potential for degradation. While short-term storage at 4°C may be acceptable for a few days, long-term stability at this temperature has not been established. For optimal stability and to ensure the integrity of your experimental results, frozen storage of aliquoted stock solutions is strongly advised.
Q4: What are the known degradation pathways for this compound?
A4: Specific degradation pathways for this compound have not been extensively published in publicly available literature. However, like many small molecule kinase inhibitors, potential degradation pathways could include hydrolysis, oxidation, and photodegradation.[3][4] To assess the stability of this compound under your specific experimental conditions, it is recommended to perform forced degradation studies.
Q5: How can I check the stability of my this compound sample?
A5: The stability of your this compound sample can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[5][6] This technique can separate the parent compound from any potential degradation products, allowing for the quantification of the remaining active inhibitor. A detailed protocol for a general HPLC-based stability study is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced or no inhibitory activity in bioassay | Compound degradation due to improper storage or handling. | 1. Confirm that this compound powder and stock solutions have been stored at the recommended temperature (-20°C or -80°C) and protected from light. 2. Avoid multiple freeze-thaw cycles by using single-use aliquots. 3. Prepare fresh stock solutions from lyophilized powder. 4. Verify the concentration of your stock solution using a spectrophotometer or HPLC. |
| Inaccurate initial concentration of the stock solution. | 1. Ensure the analytical balance was properly calibrated before weighing the compound. 2. Double-check all calculations for preparing the stock solution. | |
| Precipitate observed in stock solution upon thawing | Poor solubility at lower temperatures or solvent evaporation. | 1. Gently warm the vial to room temperature and vortex thoroughly to ensure the compound is fully dissolved before use. 2. Ensure vials are tightly sealed to prevent solvent evaporation during storage. 3. Consider preparing a slightly lower concentration stock solution if precipitation persists. |
| Inconsistent results between experiments | Variability in compound activity due to degradation. | 1. Implement standardized procedures for the preparation, storage, and handling of this compound solutions. 2. Use freshly thawed aliquots for each experiment. 3. Perform a stability check of your current stock solution using HPLC if possible. |
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector and a C18 column
2. Preparation of this compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
3. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl and incubate at 60°C for 30 minutes.[7]
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH and incubate at 60°C for 30 minutes.[7]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for 2-8 days.[7]
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution to a light source (combination of UV and visible light) for a defined period.
4. HPLC Analysis:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in ACN
-
Gradient: A typical gradient could be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Detection Wavelength: Scan for an optimal wavelength, likely in the UV range (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL
5. Data Analysis:
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound compound.
-
Calculate the percentage of degradation for each stress condition.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Store in a desiccated environment. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| -80°C | Extended stability (period not specified) | Recommended for longer-term solution storage. |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ~50 mg/mL |
| Ethanol | ~5 mg/mL |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL |
Visualizations
VEGFR2 Signaling Pathway
This compound is an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Upon binding of its ligand, VEGF, VEGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that are crucial for angiogenesis, cell proliferation, migration, and survival.[8][9][10][11]
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: Workflow for conducting forced degradation studies of this compound.
References
- 1. captivatebio.com [captivatebio.com]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scispace.com [scispace.com]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SU5205 and Cell Morphology
Welcome to the SU5205 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are using this compound in their experiments and may be encountering unexpected effects on cell morphology. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and address these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or FLK-1. It functions by competing with ATP for the binding site on the kinase domain, thereby inhibiting the autophosphorylation of the receptor and blocking downstream signaling pathways. These pathways are crucial for endothelial cell proliferation, migration, and survival, all of which are key processes in angiogenesis.
Q2: What are the expected effects of this compound on endothelial cells?
A2: As a VEGFR-2 inhibitor, this compound is expected to inhibit VEGF-induced endothelial cell proliferation, migration, and tube formation in vitro. In vivo, it is expected to suppress angiogenesis. Morphologically, treated endothelial cells may exhibit a more quiescent phenotype with reduced sprouting and motility.
Q3: Can this compound have off-target effects?
A3: Like many kinase inhibitors, this compound has the potential for off-target effects. Kinase inhibitors, especially those with an indolinone scaffold like this compound, can sometimes interact with other kinases that have structurally similar ATP-binding pockets. These off-target interactions can lead to unexpected cellular phenotypes.
Q4: What kind of unexpected morphological changes might I observe with this compound treatment?
A4: Unexpected morphological changes can vary depending on the cell type and experimental conditions. Some possibilities include significant cell rounding and detachment, dramatic changes in the actin cytoskeleton (e.g., loss of stress fibers), or alterations in cell adhesion properties that are not directly attributable to VEGFR-2 inhibition alone. These could be indicative of off-target effects on other kinases that regulate the cytoskeleton and cell adhesion.
Troubleshooting Guide: Unexpected Morphological Changes
This guide addresses specific morphological changes you might observe during your experiments with this compound.
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| 1. Rapid and pronounced cell rounding and detachment, even at low concentrations. | - Off-target cytotoxicity: The inhibitor may be affecting kinases essential for cell survival and adhesion in your specific cell type.- Disruption of focal adhesions: Off-target effects on kinases like Focal Adhesion Kinase (FAK) or Src family kinases can lead to the disassembly of focal adhesions. | - Perform a dose-response and time-course experiment: Determine the lowest effective concentration and the earliest time point at which morphological changes occur.- Assess cell viability: Use assays like MTT or Trypan Blue exclusion to distinguish between cytotoxic effects and morphological changes in viable cells.- Analyze focal adhesions: Perform immunofluorescence for focal adhesion proteins (e.g., paxillin, vinculin) to observe any changes in their localization and number.[1][2][3] |
| 2. Significant alterations in the actin cytoskeleton, such as loss of stress fibers or formation of abnormal actin structures. | - Inhibition of Rho-associated kinase (ROCK): Some kinase inhibitors can promiscuously inhibit ROCK, a key regulator of actin stress fibers.- Disruption of VEGFR-2-mediated cytoskeletal signaling: While expected to some degree, a complete loss of stress fibers might indicate a potent off-target effect. VEGFR-2 signaling can influence the actin cytoskeleton through pathways involving RhoA, Rac1, and Cdc42.[4] | - Visualize the actin cytoskeleton: Use phalloidin (B8060827) staining to observe F-actin organization.- Western blot for cytoskeletal regulatory proteins: Analyze the phosphorylation status of key proteins in the Rho/ROCK pathway (e.g., MYPT1, cofilin).- Use a more specific ROCK inhibitor as a control: Compare the morphological phenotype with that induced by a known ROCK inhibitor (e.g., Y-27632). |
| 3. Increased cell spreading and a more flattened morphology. | - Complex off-target effects: Inhibition of certain kinases can paradoxically lead to increased cell spreading by altering the balance of cytoskeletal tension and adhesion. | - Quantify cell morphology: Use image analysis software to measure cell area, perimeter, and circularity to objectively quantify the observed changes.[1][2][5]- Investigate compensatory signaling pathways: Off-target effects can sometimes activate alternative signaling cascades that influence cell shape.[6] |
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling and its Link to the Cytoskeleton
VEGFR-2 activation by VEGF initiates a cascade of signaling events that directly impact cell morphology, migration, and adhesion. Understanding this pathway is crucial for interpreting the effects of this compound.
Caption: VEGFR-2 signaling pathway and its regulation of the cytoskeleton.
Experimental Workflow for Troubleshooting Morphological Changes
This workflow outlines the steps to investigate unexpected morphological changes observed after this compound treatment.
Caption: A logical workflow for investigating unexpected cell morphology.
Experimental Protocols
Immunofluorescence Staining for Actin Cytoskeleton and Focal Adhesions
Objective: To visualize the organization of the actin cytoskeleton and the distribution of focal adhesions in cells treated with this compound.
Materials:
-
Cells cultured on glass coverslips
-
This compound (and vehicle control, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Primary antibody against a focal adhesion protein (e.g., anti-paxillin, anti-vinculin)
-
Fluorescently labeled secondary antibody
-
Fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (e.g., anti-paxillin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody and Phalloidin Incubation: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes at room temperature in the dark.
-
Mounting: Wash the cells a final three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
Western Blot Analysis for Cytoskeletal Regulatory Proteins
Objective: To analyze the expression and phosphorylation status of key proteins involved in cytoskeletal regulation in response to this compound treatment.
Materials:
-
Cells cultured in plates
-
This compound (and vehicle control)
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MYPT1, anti-total-MYPT1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Quantitative Data Summary
To facilitate the analysis of morphological changes, quantitative data should be collected and organized. Below are examples of tables that can be used to summarize your findings.
Table 1: Quantification of Cell Morphology
| Treatment | Average Cell Area (µm²) | Average Perimeter (µm) | Circularity (4π*area/perimeter²) |
| Vehicle Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) |
Table 2: Quantification of Focal Adhesions
| Treatment | Average Number of Focal Adhesions per Cell | Average Focal Adhesion Area (µm²) |
| Vehicle Control | ||
| This compound (Low Conc.) | ||
| This compound (High Conc.) |
Disclaimer: This technical support guide is for informational purposes only and is intended for use by qualified researchers. The information provided is based on general principles of cell biology and pharmacology and may not be applicable to all experimental systems. Users should always rely on their own expertise and judgment when designing and interpreting experiments.
References
- 1. Quantitative methods for analysis of integrin binding and focal adhesion formation on biomaterial surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: Quantification of Cell-Substrate Adhesion Area and Cell Shape Distributions in MCF7 Cell Monolayers [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Quantification of Cell-Substrate Adhesion Area and Cell Shape Distributions in MCF7 Cell Monolayers [jove.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SU5205 in High-Content Screening
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing SU5205 in high-content screening (HCS) assays. Below, you will find troubleshooting guides for common artifacts, frequently asked questions, and detailed experimental protocols to facilitate your research.
Troubleshooting Guide
High-content screening with small molecule inhibitors like this compound can sometimes produce artifacts that may lead to the misinterpretation of results. This guide provides solutions to common issues encountered during HCS experiments.
Common Artifacts and Solutions in this compound High-Content Screening
| Artifact/Issue | Potential Causes | Recommended Solutions |
| Weak or No Signal | - Low this compound Concentration: Insufficient inhibitor concentration to elicit a measurable biological response.- Compound Degradation: this compound may have degraded due to improper storage or handling.- Cell Health Issues: Cells may be unhealthy or not responding to stimuli. | - Perform a dose-response experiment to determine the optimal concentration of this compound.- Ensure this compound is stored correctly (typically at -20°C in a desiccated environment) and prepare fresh stock solutions.- Monitor cell viability and morphology throughout the experiment. |
| High Background Fluorescence | - Autofluorescence of this compound: The compound itself may be fluorescent at the excitation and emission wavelengths used.- Media Components: Phenol (B47542) red or other components in the culture media can contribute to background fluorescence.- Non-specific Staining: The fluorescent dyes used for labeling may bind non-specifically. | - Image an unstained well containing only this compound in media to check for autofluorescence.- Use phenol red-free media for HCS experiments.- Optimize staining protocols, including washing steps and antibody/dye concentrations. |
| Cytotoxicity | - High this compound Concentration: this compound may be toxic to cells at higher concentrations, leading to cell death and altered morphology.- Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | - Determine the maximum non-toxic concentration of this compound using a cell viability assay.- Ensure the final concentration of the solvent in the cell culture is below the toxic threshold (typically <0.5% for DMSO). |
| Altered Cell Morphology | - On-Target Effect: Inhibition of VEGFR2 by this compound can lead to changes in endothelial cell morphology.[1][2]- Off-Target Effects: this compound may interact with other kinases, leading to unexpected morphological changes.[3]- Cell Stress: Sub-lethal concentrations of this compound or other experimental conditions may induce stress responses that alter cell shape. | - Compare observed morphological changes with known effects of VEGFR2 inhibition.- Use a structurally different VEGFR2 inhibitor as a control to see if the same phenotype is observed.- Include appropriate controls to monitor for general cell stress. |
| Inconsistent Results | - Compound Precipitation: this compound has low aqueous solubility and may precipitate in the culture media.- Assay Variability: Inconsistent cell seeding, reagent addition, or incubation times can lead to variability. | - Visually inspect for compound precipitation and consider using a lower concentration or a different formulation.- Standardize all steps of the experimental protocol and use automated liquid handling where possible. |
Quantitative Data
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and assay conditions. The following table summarizes reported IC50 values for this compound against its primary target, VEGFR2 (also known as KDR or Flk-1), and in various cancer cell lines.
| Target/Cell Line | Assay Type | IC50 Value |
| VEGFR2 (Flk-1) | Kinase Assay | 9.6 µM[4] |
| Pancreatic Cancer Cell Line (PC-3) | Cytotoxicity Assay | 10 - 50 µM[4] |
| Hepatocellular Carcinoma Cell Line (HepG2) | Cytotoxicity Assay | 10 - 50 µM[4] |
| Highly Aggressive Breast Cancer Cell Line (HTB-26) | Cytotoxicity Assay | 10 - 50 µM[4] |
| Colorectal Cancer Cell Line (HCT116) | Cytotoxicity Assay | 22.4 µM |
Experimental Protocols
High-Content Angiogenesis Assay (Tube Formation)
This protocol describes a high-content screening assay to evaluate the effect of this compound on the tube formation of human umbilical vein endothelial cells (HUVECs).
Materials:
-
This compound
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium-2 (EGM™-2)
-
Basement membrane matrix (e.g., Matrigel)
-
96-well imaging plates
-
Fluorescent dyes for cell labeling (e.g., Calcein-AM for live cells, Hoechst 33342 for nuclei)
-
High-content imaging system
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a 96-well imaging plate according to the manufacturer's instructions. Allow the matrix to solidify at 37°C.
-
Cell Seeding: Harvest HUVECs and resuspend them in EGM™-2. Seed the cells onto the solidified matrix at an optimized density.
-
Compound Treatment: Prepare a serial dilution of this compound in EGM™-2. Add the this compound dilutions to the appropriate wells. Include vehicle control (e.g., DMSO) and positive control (e.g., a known angiogenesis inhibitor) wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired time to allow for tube formation (typically 6-24 hours).
-
Cell Staining: After incubation, carefully remove the medium and wash the cells. Add a staining solution containing Calcein-AM and Hoechst 33342 to label the live cells and their nuclei. Incubate as recommended by the dye manufacturer.
-
Image Acquisition: Acquire images of the stained cells using a high-content imaging system. Capture images from multiple fields per well to ensure robust data.
-
Image Analysis: Use image analysis software to quantify various parameters of tube formation, such as total tube length, number of junctions, and number of loops.
-
Data Analysis: Calculate the dose-response curve for this compound and determine its IC50 for the inhibition of tube formation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1).[4] By binding to the ATP-binding site of the VEGFR2 tyrosine kinase, this compound blocks its phosphorylation and downstream signaling, which is crucial for angiogenesis (the formation of new blood vessels).[5][6]
Q2: Is this compound autofluorescent?
Q3: How can I identify and mitigate off-target effects of this compound?
A3: Off-target effects, where a compound interacts with proteins other than its intended target, can lead to unexpected phenotypes.[3] To investigate potential off-target effects of this compound, you can:
-
Use a control compound: Employ a structurally different inhibitor with the same target (VEGFR2) to see if it produces the same phenotype.
-
Perform a kinase profile: Screen this compound against a panel of kinases to identify other potential targets.[7][8]
-
Rescue experiments: If possible, overexpress a resistant mutant of VEGFR2 to see if it reverses the observed phenotype.
Q4: What are the best practices for preparing and storing this compound solutions?
A4: To ensure the stability and activity of this compound:
-
Storage: Store the solid compound and stock solutions at -20°C in a desiccated environment, protected from light.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent like DMSO.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in your cell culture medium for each experiment to avoid degradation.
-
Solubility: Be mindful of the low aqueous solubility of this compound. Visually inspect for any precipitation after diluting it into your aqueous assay buffer.
Visualizations
Caption: this compound inhibits the VEGFR2 signaling pathway, impacting cell proliferation, migration, and survival.
Caption: A typical workflow for a high-content screening experiment involving a small molecule inhibitor.
Caption: A logical flowchart for troubleshooting common artifacts in high-content screening.
References
- 1. Assembly and Reorientation of Stress Fibers Drives Morphological Changes to Endothelial Cells Exposed to Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morphological and cytoskeletal changes in endothelial cells of vein grafts under arterial hemodynamic conditions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. proteopedia.org [proteopedia.org]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing SU5205-Induced Cytotoxicity in Non-Target Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address SU5205-induced cytotoxicity in non-target cells during experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR/FLK-1.[1][2] It functions by competing with ATP for the binding site on the kinase domain of VEGFR2, thereby inhibiting its downstream signaling pathways that are crucial for angiogenesis.[3] The reported half-maximal inhibitory concentration (IC50) for this compound against VEGFR2 is 9.6 µM.[1][2]
Q2: We are observing significant cytotoxicity in our non-target cell line at concentrations where we expect to see specific VEGFR2 inhibition. Is this expected?
Unintended cytotoxicity in non-target cells is a common issue with small molecule kinase inhibitors. This can be attributed to several factors:
-
Off-target kinase inhibition: Kinase inhibitors are often not entirely specific and can inhibit other kinases with varying potency, leading to unforeseen side effects.[4][5][6]
-
On-target toxicity in non-cancerous cells: If the non-target cells express VEGFR2, its inhibition could disrupt normal cellular processes.
-
Compound-specific toxicity: The chemical scaffold of this compound itself might have inherent cytotoxic properties independent of kinase inhibition.
Q3: How can we determine if the observed cytotoxicity is due to on-target or off-target effects of this compound?
Distinguishing between on-target and off-target effects is a critical step in troubleshooting. Here are some strategies:
-
Western Blot Analysis: Confirm that this compound is inhibiting the intended VEGFR2 signaling pathway in your target cells at the concentrations used in your experiments. You can assess the phosphorylation status of downstream effectors like PLCγ, ERK1/2, and Akt.[5]
-
Use of a Structurally Different VEGFR2 Inhibitor: Comparing the effects of this compound with another VEGFR2 inhibitor that has a different chemical structure can help determine if the observed phenotype is due to on-target inhibition.[7]
-
Rescue Experiments: If a specific off-target is suspected, you can attempt a "rescue" by overexpressing a drug-resistant mutant of that off-target kinase. If the cells regain resistance to this compound, it confirms the off-target effect.[8]
-
Kinase Selectivity Profiling: A comprehensive kinase screen can identify other kinases that this compound may be targeting.[5]
Q4: What are the best practices to minimize this compound-induced cytotoxicity in our experiments?
-
Dose-Response Curve: Perform a careful dose-response experiment to determine the lowest effective concentration of this compound that inhibits VEGFR2 without causing excessive cytotoxicity.
-
Time-Course Experiment: Assess cytotoxicity at different time points to understand the kinetics of the toxic effect.
-
Control Cell Lines: Use control cell lines that do not express VEGFR2 to assess off-target cytotoxicity.
-
Serum Concentration: Components in cell culture media, particularly serum proteins, can bind to small molecules and affect their free concentration and stability. It is advisable to test the inhibitor's efficacy in both serum-free and serum-containing media.[9]
Section 2: Troubleshooting Guides
Issue 1: High background cytotoxicity observed in all cell lines, including controls.
-
Possible Cause: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.
-
Troubleshooting Steps:
-
Vehicle Control: Ensure you have a vehicle-only control (e.g., media with the same concentration of DMSO used for this compound).
-
Reduce Solvent Concentration: Try to dissolve this compound at a higher stock concentration to reduce the final solvent percentage in the culture medium. A final DMSO concentration of <0.1% is generally recommended.
-
Alternative Solvents: Investigate if this compound is soluble in other, less toxic solvents.
-
Issue 2: Cytotoxicity is observed at concentrations below the reported IC50 for VEGFR2.
-
Possible Cause: Your non-target cell line may be particularly sensitive to off-target effects of this compound.
-
Troubleshooting Steps:
-
Kinase Expression Profile: Investigate the kinase expression profile of your non-target cell line. It may express off-target kinases that are highly sensitive to this compound.
-
Perform a Kinase Selectivity Screen: This will provide a broader picture of the kinases inhibited by this compound at various concentrations.
-
Lower the Concentration: Use the lowest possible concentration of this compound that gives the desired on-target effect in your positive control cells.
-
Section 3: Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This protocol measures cytotoxicity by quantifying the release of LDH from damaged cells.
Materials:
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to a positive control (e.g., cells treated with a lysis buffer).
Section 4: Data Presentation
Table 1: Example Data for this compound Cytotoxicity in Target vs. Non-Target Cells
| Cell Line | Target Expression | This compound IC50 (µM) for Viability |
| HUVEC (Target) | High VEGFR2 | 15.2 |
| HEK293 (Non-Target) | Low/No VEGFR2 | > 50 |
| MCF-7 (Non-Target) | Low VEGFR2 | 25.8 |
Note: These are example values and actual results may vary depending on experimental conditions.
Section 5: Visualizations
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for managing this compound-induced cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: SU5205 Degradation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of SU5205 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to evaluate the stability of this compound in aqueous solutions?
Q2: What are the primary factors that can influence the degradation of this compound in an aqueous environment?
A2: The stability of a compound like this compound can be affected by several factors. Key environmental factors include pH, temperature, and exposure to light.[1][2] The presence of oxygen can also lead to oxidative degradation. Additionally, the choice of buffer components and the presence of other excipients can play a role.
Q3: What are the potential degradation pathways for this compound given its chemical structure?
A3: Based on the structure of this compound, 3-(4-Fluorobenzylidene)indolin-2-one, several potential degradation pathways can be hypothesized. The amide bond within the indolinone ring may be susceptible to hydrolysis, particularly at acidic or basic pH. The exocyclic double bond could be prone to oxidation or light-induced isomerization.
Q4: What are the recommended methods for analyzing this compound stability?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for quantifying the remaining parent compound and detecting degradation products. For identifying the structure of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.
Q5: How should I prepare stock solutions of this compound?
A5: this compound is reported to be insoluble in water but soluble in organic solvents like DMSO and ethanol. It is recommended to prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer for your experiment immediately before use. Keep in mind that the final concentration of the organic solvent in your aqueous solution should be low enough to not affect your experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of this compound concentration in aqueous buffer. | pH-mediated hydrolysis: The amide bond in the indolinone ring of this compound may be unstable at the current pH of your buffer. | Conduct a pH stability profile. Prepare a series of buffers across a range of pH values (e.g., pH 3, 5, 7.4, 9) and incubate this compound in each. Analyze the remaining concentration of this compound over time to identify the pH at which it is most stable. |
| Oxidation: The exocyclic double bond or other parts of the molecule may be susceptible to oxidation by dissolved oxygen in the buffer. | Prepare your buffers using de-gassed water. You can also consider adding antioxidants to your buffer system, but ensure they do not interfere with your experiment. | |
| Adsorption to container: this compound may be adsorbing to the surfaces of your storage vials (e.g., plastic tubes). | Use low-adsorption microplates or vials. Silanized glass vials can also minimize adsorption. Include a control sample to differentiate between degradation and adsorption. | |
| Precipitation: Upon dilution of the organic stock solution into the aqueous buffer, this compound may be precipitating out of solution due to its low aqueous solubility. | Visually inspect your solution for any precipitate. You can also centrifuge the sample and analyze the supernatant to confirm. If precipitation is an issue, you may need to lower the final concentration of this compound or use a co-solvent system if your experimental design allows. | |
| Appearance of new peaks in HPLC analysis. | Degradation: New peaks likely represent degradation products of this compound. | Use LC-MS to determine the mass of the new peaks. This information can help in identifying the structure of the degradation products and elucidating the degradation pathway. |
| Impurity in the original sample: The new peak may have been present in the initial this compound sample. | Always run a time-zero (T0) analysis of your this compound solution immediately after preparation to establish a baseline chromatogram. | |
| Inconsistent results between experiments. | Light-induced degradation: If experiments are not performed under consistent lighting conditions, the photolabile nature of this compound could lead to variable degradation. | Protect your samples from light by using amber vials or covering them with aluminum foil during incubation and storage.[2] Conduct a formal photostability study to assess the impact of light. |
| Temperature fluctuations: Inconsistent temperature control during experiments or storage can affect the rate of degradation. | Ensure that all samples are incubated at a constant and accurately controlled temperature. Use calibrated incubators or water baths. |
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate (B86180) for acidic pH, phosphate (B84403) for neutral pH, and borate (B1201080) for basic pH) at various pH levels (e.g., 3, 5, 7.4, 9).
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Sample Preparation: Dilute the this compound stock solution into each buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is consistent across all samples and is low (e.g., ≤ 0.1%).
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C) in the dark.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the percentage of this compound remaining.
-
Data Analysis: Plot the percentage of this compound remaining versus time for each pH. Calculate the degradation rate constant and half-life at each pH.
Protocol 2: Photostability Assessment of this compound
-
Sample Preparation: Prepare a solution of this compound in a buffer at its optimal pH (determined from the pH stability study) and in a suitable solvent (e.g., methanol).
-
Exposure: Expose the samples to a light source that meets ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Dark Control: Prepare a parallel set of samples wrapped in aluminum foil to protect them from light. These will serve as dark controls to distinguish between light-induced and thermal degradation.
-
Incubation: Place both the exposed and dark control samples in a photostability chamber at a controlled temperature.
-
Analysis: After the exposure period, analyze all samples by HPLC to determine the amount of this compound remaining and the formation of any degradation products.
-
Evaluation: Compare the results from the exposed samples to those of the dark controls to assess the extent of photodegradation.
Visualizations
References
Technical Support Center: SU5205 Activity in Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SU5205. The focus is on understanding and mitigating the impact of serum on this compound activity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as FLK-1.[1] It exerts its effects by blocking the ATP binding site of the receptor's tyrosine kinase domain, thereby inhibiting downstream signaling pathways involved in angiogenesis and cell proliferation.
Q2: I am not observing the expected inhibitory effect of this compound in my cell culture experiments. What could be the reason?
A2: A common reason for lower-than-expected activity of small molecule inhibitors in cell culture is the presence of serum in the culture medium. Serum proteins, such as albumin, can bind to small molecules like this compound, reducing the free concentration of the compound available to interact with its target.[2][3] This phenomenon is known as serum protein binding.
Q3: How does serum protein binding affect the IC50 value of this compound?
A3: Serum protein binding leads to an increase in the apparent IC50 value of a compound. This "IC50 shift" occurs because a higher total concentration of the compound is required to achieve the same concentration of free, active compound at the target site.[4]
Q4: How can I determine if serum is affecting the activity of this compound in my experiments?
A4: To determine the impact of serum, you can perform a comparative IC50 determination experiment. This involves measuring the dose-response of this compound in your cell line in the presence and absence of serum, or with varying concentrations of serum. A significant shift in the IC50 value will indicate serum protein binding.
Troubleshooting Guides
Issue: Inconsistent or reduced this compound activity in serum-containing media.
Possible Cause 1: Serum Protein Binding
-
Explanation: Components of serum, primarily albumin, can bind to this compound, sequestering it and reducing its bioavailability to the target cells.[3]
-
Solution:
-
Reduce Serum Concentration: If your cell line can tolerate it, reduce the serum concentration in your culture medium during the this compound treatment period.
-
Use Serum-Free Media: For short-term experiments, consider switching to a serum-free medium during the treatment phase.
-
Increase this compound Concentration: If reducing serum is not an option, you may need to increase the concentration of this compound to compensate for the amount bound to serum proteins. An initial dose-response experiment is recommended to determine the optimal concentration.
-
Quantify the Serum Effect: Perform an IC50 shift assay to understand the magnitude of the serum's impact on this compound activity in your specific experimental setup.
-
Possible Cause 2: Compound Stability
-
Explanation: The stability of this compound may be affected by components in the culture medium over the duration of the experiment.
-
Solution:
-
Minimize Incubation Time: Use the shortest incubation time necessary to observe the desired biological effect.
-
Replenish Compound: For longer experiments, consider replenishing the medium with fresh this compound at regular intervals.
-
Data Presentation
Table 1: Hypothetical Impact of Fetal Bovine Serum (FBS) on this compound IC50 in a VEGFR2-Expressing Cell Line
| Serum Concentration (% FBS) | Apparent IC50 of this compound (µM) | Fold Shift in IC50 |
| 0 | 10 | 1.0 |
| 2.5 | 25 | 2.5 |
| 5 | 50 | 5.0 |
| 10 | 100 | 10.0 |
This table illustrates the potential shift in the half-maximal inhibitory concentration (IC50) of this compound as the concentration of FBS in the cell culture medium increases. The data is hypothetical and serves to demonstrate the concept of an IC50 shift due to serum protein binding.
Experimental Protocols
Protocol: Determining the IC50 Shift of this compound due to Serum
This protocol outlines a method to quantify the effect of serum on the activity of this compound.
-
Cell Seeding:
-
Seed a VEGFR2-expressing cell line (e.g., HUVECs) in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours in their standard growth medium containing serum.
-
-
Serum Starvation (Optional):
-
If the experiment is to be conducted in serum-free conditions, gently aspirate the growth medium and replace it with a serum-free basal medium.
-
Incubate for 4-6 hours to allow cells to acclimatize.
-
-
Preparation of this compound Dilutions:
-
Prepare a 2X stock solution of this compound in the desired medium (e.g., one set in serum-free medium and another in medium containing 20% FBS).
-
Perform serial dilutions to create a range of concentrations that will bracket the expected IC50 values.
-
-
Treatment:
-
For the "serum-free" plate, add an equal volume of the 2X this compound dilutions in serum-free medium.
-
For the "10% serum" plate, add an equal volume of the 2X this compound dilutions in 20% FBS medium, resulting in a final serum concentration of 10%.
-
Include vehicle controls (e.g., DMSO) for both conditions.
-
-
Incubation:
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability/Proliferation Assay:
-
Assess cell viability or proliferation using a suitable method, such as an MTT, XTT, or CellTiter-Glo® assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Plot the normalized response versus the log of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value for each serum condition.
-
Calculate the fold shift in IC50 by dividing the IC50 value in the presence of serum by the IC50 value in the absence of serum.
-
Visualizations
Caption: this compound mechanism of action.
Caption: Sequestration of this compound by serum proteins.
Caption: Troubleshooting workflow for this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Study on binding of drug to serum protein] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
SU5205 lot-to-lot variability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SU5205. The following information is designed to address potential issues, with a focus on mitigating lot-to-lot variability and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent inhibitory effects of this compound between different batches. What could be the cause?
A1: Inconsistent results between different lots of this compound can stem from variability in the purity, and stability of the compound. Lot-to-lot variation is a known challenge with reagents and can manifest as shifts in potency.[1][2] It is crucial to implement a quality control (QC) process for each new lot of this compound before its use in critical experiments.
Q2: How can we perform quality control on a new lot of this compound?
A2: To ensure the consistency of your results, it is highly recommended to perform a bridging study between the new and old lots of this compound. This involves running a dose-response experiment with both lots side-by-side in your specific assay system. The goal is to verify that the IC50 value of the new lot is within an acceptable range of the previous, validated lot.
Q3: My this compound is not dissolving properly. How should I prepare my stock solutions?
A3: this compound is typically soluble in organic solvents like DMSO. For cell-based assays, it is common to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. Be aware that high concentrations of DMSO can be toxic to cells, so it is important to keep the final DMSO concentration in your assay as low as possible, typically below 0.5%. If you observe precipitation upon dilution in aqueous solutions, you may need to optimize your dilution scheme or consider the use of a different solvent system, though this should be validated for its effect on your experimental model.
Q4: We are not observing the expected inhibition of VEGFR2 signaling. What are some potential troubleshooting steps?
A4: If you are not seeing the expected inhibitory effect, consider the following:
-
Compound Integrity: Ensure your this compound has been stored correctly (typically at -20°C, protected from light and moisture) and that your stock solutions have not undergone excessive freeze-thaw cycles.
-
On-Target Engagement: Verify that this compound is inhibiting VEGFR2 phosphorylation in your specific cell line or assay system. A western blot for phosphorylated VEGFR2 (pVEGFR2) is a common method for this.
-
Cellular Context: The cellular environment, including cell density and serum concentration, can influence the activity of kinase inhibitors. Ensure these parameters are consistent across experiments.
-
Assay Conditions: Review your experimental protocol for any potential issues, such as incorrect incubation times or reagent concentrations.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values
This guide provides a systematic approach to troubleshooting variability in the half-maximal inhibitory concentration (IC50) of this compound.
Problem: The IC50 value of this compound varies significantly between experiments or with a new batch of the compound.
Caption: Workflow for validating a new lot of this compound.
The following table illustrates a hypothetical scenario of how lot-to-lot variability in the potency of an inhibitor can affect the experimentally determined IC50 value.
| Parameter | Old Lot (Reference) | New Lot (Test) |
| Purity (by HPLC) | 99.5% | 95.2% |
| Observed IC50 | 10.2 µM | 15.8 µM |
| Fold Change in IC50 | - | 1.55-fold higher |
Note: A significant shift in the IC50 value can lead to incorrect dosing in experiments and non-reproducible results.
Guide 2: Sub-optimal Inhibition in a Cell-Based Assay
This guide outlines steps to take when this compound is not producing the expected level of inhibition in a cell-based assay.
Problem: this compound treatment does not effectively reduce VEGFR2 phosphorylation or downstream signaling in your cell line.
Caption: Troubleshooting sub-optimal this compound activity.
Experimental Protocols
VEGFR2 Inhibition Assay (Cell-Based)
This protocol describes a general method for assessing the inhibitory activity of this compound on VEGFR2 phosphorylation in a cell-based format.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound (validated lot)
-
Recombinant Human VEGF-A
-
Lysis Buffer
-
Phospho-VEGFR2 (Tyr1175) antibody
-
Total VEGFR2 antibody
-
Loading control antibody (e.g., GAPDH)
-
Secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours prior to treatment.
-
This compound Treatment: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.
-
VEGF-A Stimulation: Stimulate the cells with an appropriate concentration of VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against pVEGFR2, total VEGFR2, and a loading control.
-
Incubate with appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method.
-
-
Data Analysis: Quantify the band intensities and normalize the pVEGFR2 signal to the total VEGFR2 and loading control signals.
Signaling Pathway
VEGFR2 Signaling Pathway and the Role of this compound
This compound is an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation, survival, and migration. This compound acts by competing with ATP for the binding site in the kinase domain of VEGFR2, thereby preventing its activation.
Caption: Simplified VEGFR2 signaling pathway and this compound inhibition point.
References
Technical Support Center: Cell Viability Assays with SU5205
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing SU5205 in cell viability assays. This resource provides troubleshooting guidance and frequently asked questions to help you navigate your experiments and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels). By inhibiting the tyrosine kinase activity of VEGFR-2, this compound blocks downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival.[1][2][3] This inhibition ultimately affects the viability of cells that rely on this signaling pathway.
Q2: What is a typical working concentration for this compound in a cell viability assay?
A2: The optimal working concentration of this compound is highly dependent on the cell line being studied and the specific experimental conditions. It is always recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell type. However, based on available literature, concentrations typically range from low micromolar (µM) to tens of micromolar.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10 mM). For long-term storage, this stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically <0.5%).
Q4: Can this compound interfere with common cell viability assay reagents?
A4: While direct chemical interference between this compound and common viability assay reagents like MTT, XTT, or resazurin (B115843) has not been widely reported, it is a possibility with any test compound. Some compounds can chemically reduce tetrazolium salts (like MTT) or have inherent fluorescence, leading to inaccurate results.[4] It is good practice to include a "no-cell" control where this compound is added to the assay medium and reagent to check for any direct chemical interactions.
Troubleshooting Guide
Issue 1: Inconsistent or Non-Reproducible Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension flask before each aspiration. After seeding, allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell distribution. |
| Edge Effects | The outer wells of a multi-well plate are prone to evaporation, leading to altered media concentration and temperature. To mitigate this, fill the perimeter wells with sterile PBS or media and do not use them for experimental samples. |
| Pipetting Errors | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. Use reverse pipetting for viscous solutions. |
| This compound Precipitation | This compound has low aqueous solubility. When diluting the DMSO stock into aqueous culture media, precipitation can occur, especially at higher concentrations. Visually inspect your treatment media under a microscope for any signs of precipitation. If observed, try preparing fresh dilutions, gently warming the media to 37°C before adding the stock, or performing serial dilutions. |
Issue 2: Unexpected Dose-Response Curve
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| U-shaped or Hormetic Effect (Increased viability at low concentrations) | At very low concentrations, some inhibitors can paradoxically stimulate cell growth. This could be due to off-target effects or complex biological responses. Ensure your dose range is wide enough to capture the full inhibitory effect. |
| No significant decrease in viability at high concentrations | The cell line you are using may not be dependent on the VEGFR-2 signaling pathway for survival. Confirm VEGFR-2 expression in your cell line using techniques like Western blotting or flow cytometry. Alternatively, the incubation time may be too short to observe a cytotoxic effect. Consider extending the treatment duration (e.g., 48 or 72 hours). |
| Sudden drop in viability at a single concentration | This could indicate compound precipitation at higher concentrations, leading to a non-physiological toxic effect. Visually inspect the wells for precipitates. |
Issue 3: High Background Signal in "No-Cell" Controls
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| This compound Directly Reduces Assay Reagent | Some compounds can chemically reduce tetrazolium salts (e.g., MTT) or have intrinsic fluorescence (in the case of resazurin-based assays), leading to a false-positive signal.[4] Perform a "no-cell" control with this compound at various concentrations to assess for direct interaction with the assay reagent. If interference is observed, consider switching to a different viability assay that measures a different cellular parameter (e.g., ATP content via CellTiter-Glo®, or membrane integrity via LDH release). |
| Contaminated Reagents | Ensure all assay reagents and buffers are sterile and free from microbial contamination, which can lead to non-specific signal generation. |
Experimental Protocols
General Protocol for MTT Cell Viability Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Mix gently on an orbital shaker for 15-30 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Presentation
Table 1: Example IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Incubation Time (h) |
| HUVEC | Normal (Endothelial) | ~5 | Proliferation | 72 |
| PC-3 | Prostate Cancer | 10 - 50 | Viability | 48 |
| HepG2 | Liver Cancer | 10 - 50 | Viability | 48 |
| HTB-26 | Breast Cancer | 10 - 50 | Viability | 48 |
Note: The IC50 values can vary significantly between different studies and experimental conditions. This table provides an approximate range based on available data.[5][6] It is crucial to determine the IC50 for your specific cell line and assay conditions.
Visualizations
VEGFR-2 Signaling Pathway
The following diagram illustrates the central role of VEGFR-2 in promoting cell proliferation and survival, the pathways inhibited by this compound.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cell Viability Assay
This diagram outlines the key steps in performing a cell viability assay with this compound.
Caption: General experimental workflow for a cell viability assay using this compound.
Logical Troubleshooting Flowchart
Use this flowchart to diagnose common issues encountered during your experiments.
Caption: A logical approach to troubleshooting this compound cell viability assay issues.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Knockdown of VEGFR2 Inhibits Proliferation and Induces Apoptosis in Hemangioma-Derived Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockdown of VEGFR2 inhibits proliferation and induces apoptosis in hemangioma-derived endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
SU5205: A Comparative Guide to Validating VEGFR2 Inhibition via Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SU5205, a known inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), with other alternative inhibitors. We present supporting experimental data, detailed protocols for validating its activity by monitoring p-VEGFR2 levels via Western blot, and visualizations of the associated signaling pathways and experimental workflows.
This compound in the Landscape of VEGFR2 Inhibitors
This compound is a small molecule inhibitor that targets the ATP-binding site of the VEGFR2 kinase domain. Its inhibitory activity is crucial in the study of angiogenesis, a fundamental process in tumor growth and metastasis. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. This compound exhibits an IC50 of 9.6 μM for VEGFR2.[1]
To provide a broader context for its efficacy, the following table compares the IC50 values of this compound with other notable VEGFR2 inhibitors.
| Inhibitor | VEGFR2 IC50 (nM) | Other Key Targets |
| This compound | 9600 | - |
| Axitinib | 0.2 | PDGFR, c-KIT |
| Lenvatinib | 4 | FGFR1-4, PDGFRα, KIT, RET |
| Cabozantinib | 0.035 | MET, AXL, RET, KIT |
| Sorafenib | 90 | RAF-1, B-RAF, PDGFRβ, c-KIT, FLT3 |
| Sunitinib | 80 | PDGFRβ, c-KIT, FLT3, RET |
Note: IC50 values can vary depending on the assay conditions.
Validating this compound Activity: Western Blot for p-VEGFR2
A key method to validate the efficacy of a VEGFR2 inhibitor like this compound is to measure the phosphorylation of VEGFR2 at specific tyrosine residues, such as Tyr1175, in response to VEGF stimulation. A decrease in the p-VEGFR2 signal upon treatment with the inhibitor confirms its activity.
Hypothetical Supporting Experimental Data
The following table presents a representative, hypothetical dataset from a Western blot experiment designed to quantify the dose-dependent inhibition of VEGF-induced VEGFR2 phosphorylation by this compound in Human Umbilical Vein Endothelial Cells (HUVECs). This data illustrates the expected outcome of the experimental protocol detailed below.
| Treatment | This compound Concentration (µM) | p-VEGFR2 / Total VEGFR2 Ratio (Normalized) | Percent Inhibition (%) |
| Vehicle Control (DMSO) | 0 | 1.00 | 0 |
| This compound | 1 | 0.85 | 15 |
| This compound | 5 | 0.60 | 40 |
| This compound | 10 | 0.48 | 52 |
| This compound | 25 | 0.25 | 75 |
| This compound | 50 | 0.12 | 88 |
This is a hypothetical dataset generated for illustrative purposes, reflecting the expected dose-response relationship based on the known IC50 of this compound.
Experimental Protocols
Detailed Methodology for Western Blot of p-VEGFR2
This protocol outlines the steps to assess the inhibitory effect of this compound on VEGF-induced VEGFR2 phosphorylation in a relevant cell line, such as HUVECs.
1. Cell Culture and Treatment:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Medium: Endothelial Cell Growth Medium.
-
Cell Seeding: Plate HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-treat the starved cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle-only control (DMSO).
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce robust VEGFR2 phosphorylation.
2. Cell Lysis and Protein Quantification:
-
Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration of each lysate using a BCA protein assay kit.
3. Western Blotting:
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an 8% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody against p-VEGFR2 (e.g., Tyr1175) diluted in the blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR2 and a loading control such as GAPDH or β-actin.
Visualizing the Molecular and Experimental Landscape
To further clarify the mechanisms and procedures involved, the following diagrams have been generated.
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-VEGFR2.
References
A Head-to-Head Comparison of SU5205 and SU5416 in Angiogenesis Models: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of angiogenesis inhibitors, this guide provides a comprehensive comparison of two structurally related VEGFR-2 inhibitors: SU5205 and SU5416 (Semaxanib). This document outlines their mechanisms of action, presents a comparative analysis of their efficacy in key in vitro and in vivo angiogenesis models, and provides detailed experimental protocols to support further research.
Executive Summary
This compound and SU5416 are both indolin-2-one derivatives that function as competitive inhibitors of the ATP-binding site of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. While structurally similar, a significant body of evidence demonstrates that SU5416 is a substantially more potent inhibitor of VEGFR-2 and exhibits greater anti-angiogenic activity in both cellular and animal models compared to this compound. One study highlights that SU5416 is 87 times more effective than this compound in inhibiting VEGFR-2.[1][2] Consequently, SU5416 has been more extensively studied as a potential anti-cancer therapeutic and has advanced to clinical trials. This compound, due to its lower potency, has found a niche application as a radiolabeled ligand for Positron Emission Tomography (PET) imaging to visualize VEGFR-2 expression in vivo.
Mechanism of Action: Targeting the VEGF/VEGFR-2 Signaling Pathway
Both this compound and SU5416 exert their anti-angiogenic effects by inhibiting the tyrosine kinase activity of VEGFR-2. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation cascade initiates a series of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, survival, and the formation of new blood vessels. By blocking the ATP-binding site, this compound and SU5416 prevent this initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.
References
A Head-to-Head Comparison of SU5205 and Sunitinib as Tyrosine Kinase Inhibitors In Vitro
In the landscape of cancer research and drug development, small molecule inhibitors targeting receptor tyrosine kinases (RTKs) are of paramount importance. This guide provides an in vitro comparison of two such molecules, SU5205 and sunitinib (B231), both of which target key RTKs involved in angiogenesis and tumor cell proliferation, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).
Introduction to the Inhibitors
Sunitinib , an orally available multi-kinase inhibitor, is known to potently target VEGFR, PDGFR, and c-Kit, among other kinases.[1][2][3] Its mechanism of action involves blocking the signaling pathways that are crucial for tumor growth and the formation of new blood vessels that supply tumors.[3]
This compound is also an inhibitor of VEGFR2 (also known as FLK-1), though it is structurally similar to semaxanib (B50656) (SU5416) and has been reported to be significantly less potent.[4] It has been described as a multi-kinase inhibitor and a prototype compound in the development of anticancer agents.[1]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the key inhibitory concentrations (IC50) and inhibitor constants (Ki) for this compound and sunitinib against their primary targets, as determined in cell-free biochemical assays. This data provides a direct comparison of their potency.
| Inhibitor | Target Kinase | IC50 | Ki (Inhibitor Constant) | Reference |
| This compound | VEGFR2 (FLK-1) | 9.6 µM | Not Available | [4] |
| PDGFRβ | Not Available | Not Available | ||
| Sunitinib | VEGFR2 (FLK-1) | 80 nM | 9 nM | [2] |
| PDGFRβ | 2 nM | 8 nM | [2] |
Signaling Pathway Inhibition
Both this compound and sunitinib act by inhibiting the autophosphorylation of receptor tyrosine kinases, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. The diagram below illustrates the general signaling pathway targeted by these inhibitors.
Experimental Protocols
In Vitro Kinase Assay (Biochemical Assay)
This protocol outlines a general method for determining the IC50 values of kinase inhibitors in a cell-free system.
Objective: To measure the concentration of this compound and sunitinib required to inhibit 50% of the enzymatic activity of a target receptor tyrosine kinase (e.g., VEGFR2, PDGFRβ).
Materials:
-
Recombinant human kinase domain of the target receptor (e.g., GST-VEGFR2, GST-PDGFRβ).
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
ATP (Adenosine triphosphate).
-
Kinase reaction buffer (e.g., 100 mM HEPES, 50 mM NaCl, 40 µM NaVO4, 0.02% BSA).
-
This compound and sunitinib stock solutions (in DMSO).
-
96-well microtiter plates.
-
Plate reader.
Procedure:
-
Plate Coating: Coat 96-well microtiter plates with the peptide substrate (e.g., 20 µ g/well in PBS) and incubate overnight at 4°C. Wash the plates with a suitable wash buffer (e.g., TBST).
-
Inhibitor Preparation: Prepare serial dilutions of this compound and sunitinib in the kinase reaction buffer.
-
Enzyme Addition: Add the recombinant kinase enzyme to the wells of the coated plate.
-
Inhibitor Addition: Add the diluted inhibitor solutions to the respective wells. Include a control with no inhibitor (vehicle only, e.g., DMSO).
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be near the Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as an ELISA-based approach with an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., HRP).
-
Data Analysis: Measure the signal (e.g., absorbance or fluorescence) using a plate reader. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay
This protocol describes a general method to assess the effect of the inhibitors on the proliferation of cultured cells.
Objective: To determine the concentration of this compound and sunitinib required to inhibit the growth of a cell line by 50%.
Materials:
-
Human cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or a cancer cell line).
-
Complete cell culture medium.
-
This compound and sunitinib stock solutions (in DMSO).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, XTT, or a reagent for a resazurin-based assay).
-
Incubator (37°C, 5% CO2).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and sunitinib in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells with the inhibitors for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.
Conclusion
Based on the available in vitro data, sunitinib is a significantly more potent inhibitor of both VEGFR2 and PDGFRβ compared to this compound. The IC50 values for sunitinib are in the nanomolar range, while the reported IC50 for this compound against VEGFR2 is in the micromolar range, indicating a substantial difference in inhibitory activity. For researchers selecting a tool compound for in vitro studies targeting these pathways, sunitinib offers a much higher potency. However, the choice of inhibitor may also depend on other factors such as kinase selectivity profiles and the specific research question being addressed. Further studies would be needed to fully characterize the kinase selectivity of this compound and to determine its activity against PDGFRβ.
References
- 1. researchgate.net [researchgate.net]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Synthesis and radiopharmacological investigation of 3-[4'-[(18)F]fluorobenzylidene]indolin-2-one as possible tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
SU5205 in the Landscape of VEGFR2 Inhibitors: A Comparative Selectivity Analysis
For researchers, scientists, and drug development professionals, the selection of a kinase inhibitor with a well-defined selectivity profile is paramount for both efficacy and safety. This guide provides a comparative analysis of SU5205, a Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitor, against other prominent VEGFR2 inhibitors, focusing on their selectivity across the kinome. The data presented is based on in vitro biochemical assays, offering a quantitative foundation for informed decision-making in research and development.
Introduction to VEGFR2 Inhibition
VEGFR2, a key mediator of angiogenesis, is a critical target in cancer therapy. Its inhibition can stifle tumor growth by cutting off the blood supply essential for its proliferation. This compound is an indolinone-based compound that functions as an ATP-competitive inhibitor of VEGFR2. While it has a known inhibitory concentration (IC50) of approximately 9.6 µM for VEGFR2, its broader selectivity profile is less characterized in publicly available literature compared to other widely used VEGFR2 inhibitors. This guide aims to contextualize the selectivity of this compound by comparing it with the well-documented profiles of multi-kinase inhibitors Sunitinib, Sorafenib, and Axitinib, which are also used to target the VEGFR2 signaling pathway.
Comparative Kinase Selectivity
The following table summarizes the inhibitory activity (IC50 values in nM) of this compound, Sunitinib, Sorafenib, and Axitinib against VEGFR2 and a selection of other relevant kinases. Lower IC50 values indicate greater potency. It is important to note the absence of a comprehensive public selectivity panel for this compound, highlighting a gap in the available data for a direct and extensive comparison.
| Kinase Target | This compound (IC50, nM) | Sunitinib (IC50, nM) | Sorafenib (IC50, nM) | Axitinib (IC50, nM) |
| VEGFR2 (KDR) | 9600 | 80 [1][2] | 90 | 0.2 [3] |
| VEGFR1 | Data Not Available | Data Not Available | 26 | 0.1[3] |
| VEGFR3 | Data Not Available | Data Not Available | 20 | 0.1-0.3[3] |
| PDGFRβ | Data Not Available | 2[1][2] | 57 | 1.6[3] |
| c-Kit | Data Not Available | Data Not Available | 68 | 1.7[3] |
| FLT3 | Data Not Available | 50 (ITD mutant)[2] | 58 | Data Not Available |
| Raf-1 (CRAF) | Data Not Available | Data Not Available | 6 | Data Not Available |
| B-Raf | Data Not Available | Data Not Available | 22 | Data Not Available |
| B-Raf (V600E) | Data Not Available | Data Not Available | 38 | Data Not Available |
| RET | Data Not Available | Data Not Available | 43 | Data Not Available |
Note: The IC50 values are compiled from various sources and assay conditions may differ. Direct comparison should be made with caution. The lack of comprehensive public data for this compound's off-target effects is a significant limitation.
Signaling Pathways and Experimental Workflows
To understand the context of VEGFR2 inhibition and the methods used to determine inhibitor selectivity, the following diagrams illustrate the VEGFR2 signaling cascade and a general workflow for an in vitro kinase assay.
Experimental Protocols
The determination of kinase inhibitor IC50 values is crucial for assessing their potency and selectivity. Below are detailed methodologies for two common in vitro kinase assay formats.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
1. Reagents and Materials:
-
Recombinant Kinase (e.g., VEGFR2)
-
Kinase-specific substrate
-
ATP
-
Kinase Buffer
-
Test Inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96- or 384-well plates
2. Procedure:
-
Preparation: Prepare serial dilutions of the test inhibitor in kinase buffer. Prepare a master mix containing the kinase and its substrate in kinase buffer.
-
Kinase Reaction: Add the inhibitor dilutions to the wells of the assay plate. Add the kinase/substrate master mix to all wells except the "no enzyme" control. Initiate the reaction by adding ATP to all wells. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature to stabilize the signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
3. Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls).
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the "no inhibitor" (vehicle) control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Radiolabeled ATP Filter Binding Assay
This traditional method measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.
1. Reagents and Materials:
-
Recombinant Kinase
-
Kinase-specific peptide or protein substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase Buffer
-
Test Inhibitor
-
Filter paper (e.g., P81 phosphocellulose)
-
Phosphoric acid wash solution
-
Scintillation counter and fluid
2. Procedure:
-
Preparation: Prepare serial dilutions of the test inhibitor in kinase buffer. Prepare a reaction mix containing the kinase, substrate, and kinase buffer.
-
Kinase Reaction: Add the inhibitor dilutions to reaction tubes. Add the reaction mix to each tube. Initiate the reaction by adding radiolabeled ATP. Incubate at a controlled temperature for a specific time.
-
Reaction Quenching and Filtration: Stop the reaction by spotting a portion of the reaction mixture onto the filter paper. Wash the filter paper extensively with phosphoric acid to remove unincorporated radiolabeled ATP.
-
Data Acquisition: Place the dried filter papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Determine the amount of incorporated radioactivity for each inhibitor concentration.
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Discussion and Conclusion
The available data indicates that this compound is a micromolar inhibitor of VEGFR2. In contrast, Sunitinib, Sorafenib, and Axitinib are multi-kinase inhibitors with nanomolar potency against VEGFR2 and varying degrees of activity against other tyrosine kinases such as PDGFR, c-Kit, and Raf. Axitinib appears to be the most potent and selective VEGFR inhibitor among the comparators.
The lack of a comprehensive public kinase selectivity profile for this compound is a significant knowledge gap. Such a profile is essential for a thorough evaluation of its potential off-target effects and for guiding its use as a specific research tool. Researchers using this compound should be aware of its potential for off-target activities, a common characteristic of kinase inhibitors. For applications requiring high selectivity for VEGFR2, Axitinib may represent a more suitable alternative, while Sunitinib and Sorafenib offer broader kinase inhibition profiles that may be advantageous in certain therapeutic contexts. Further kinase panel screening of this compound is warranted to fully elucidate its selectivity and to enable a more direct and comprehensive comparison with other VEGFR2 inhibitors.
References
Validating SU5205 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the cellular target engagement of SU5205, a known inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). We present supporting experimental data for this compound and alternative VEGFR2 inhibitors, detailed experimental protocols, and visualizations to aid in the design and interpretation of target engagement studies.
Introduction to this compound and its Target: VEGFR2
This compound is a small molecule inhibitor that primarily targets the kinase activity of VEGFR2 (also known as KDR or FLK-1). VEGFR2 is a key receptor tyrosine kinase that, upon binding its ligand VEGF, initiates a signaling cascade crucial for angiogenesis—the formation of new blood vessels.[1][2] Dysregulation of the VEGF/VEGFR2 pathway is a hallmark of many cancers, making it a significant target for anti-cancer therapies. This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of VEGFR2, thereby blocking its autophosphorylation and downstream signaling. The reported half-maximal inhibitory concentration (IC50) for this compound against VEGFR2 is 9.6 µM.
Comparison of this compound with Alternative VEGFR2 Inhibitors
A variety of small molecule inhibitors targeting VEGFR2 are available, each with different potency and selectivity profiles. Understanding these differences is crucial for selecting the appropriate tool compound for research or as a benchmark in drug development.
| Compound | Target(s) | Reported IC50 for VEGFR2 |
| This compound | VEGFR2 (FLK-1) | 9.6 µM |
| Sunitinib | VEGFR2, PDGFRβ, c-Kit | 80 nM[1] |
| Sorafenib | VEGFR2, VEGFR3, PDGFRβ, Raf-1, B-Raf | 90 nM[1] |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.2 nM |
| Cabozantinib | VEGFR2, c-Met, RET, KIT, AXL | 0.035 nM[1] |
| Tivozanib | VEGFR1, VEGFR2, VEGFR3 | 6.5 nM[1] |
Experimental Methodologies for Validating VEGFR2 Target Engagement
Confirming that a compound like this compound directly binds to and inhibits VEGFR2 within a cellular environment is a critical step in its validation. Several robust methods can be employed to measure this target engagement.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding in intact cells.[3][4][5][6]
Experimental Protocol:
-
Cell Culture and Treatment: Culture human umbilical vein endothelial cells (HUVECs) or other cells endogenously expressing VEGFR2 to 80-90% confluency. Treat cells with this compound (e.g., at 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 2 hours).
-
Thermal Challenge: Harvest, wash, and resuspend the cells in a suitable buffer. Aliquot the cell suspension and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling on ice.[3]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[5]
-
Quantification of Soluble VEGFR2: Carefully collect the supernatant and quantify the amount of soluble VEGFR2 using methods such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble VEGFR2 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.[3]
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[3][7][8]
Experimental Protocol:
-
Cell Preparation: Genetically engineer cells (e.g., HEK293) to express a NanoLuc® luciferase-VEGFR2 fusion protein.
-
Assay Setup: Seed the engineered cells into a multi-well plate. Add a cell-permeable fluorescent tracer that specifically binds to the ATP-binding site of VEGFR2. Then, add varying concentrations of this compound or a competitor compound.
-
BRET Measurement: After an incubation period (e.g., 2 hours), add the NanoGlo® substrate. Measure the BRET signal, which is the ratio of the fluorescent tracer's emission to the NanoLuc® luciferase's emission, using a luminometer.[3]
-
Data Analysis: The binding of this compound to VEGFR2 will displace the fluorescent tracer, leading to a decrease in the BRET signal. Calculate the IC50 value from the dose-response curve, which represents the concentration of this compound required to displace 50% of the tracer.[3]
Western Blotting for Phospho-VEGFR2
This method provides indirect but functionally relevant evidence of target engagement by assessing the inhibition of VEGFR2 autophosphorylation.[9][10]
Experimental Protocol:
-
Cell Culture and Treatment: Culture HUVECs or other suitable cells and serum-starve them to reduce basal receptor phosphorylation. Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours).
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for a short duration (e.g., 10-15 minutes) to induce VEGFR2 phosphorylation.[9]
-
Cell Lysis: Immediately lyse the cells in a RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated VEGFR2 (e.g., p-VEGFR2 Tyr1175). Subsequently, strip the membrane and re-probe with an antibody for total VEGFR2 as a loading control.[9][10]
-
Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities and normalize the phosphorylated VEGFR2 signal to the total VEGFR2 signal. A dose-dependent decrease in VEGFR2 phosphorylation in the this compound-treated samples indicates target engagement and inhibition.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the VEGFR2 signaling pathway and a general workflow for validating target engagement.
Caption: Simplified VEGFR2 signaling pathway.
Caption: General workflow for target engagement.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. news-medical.net [news-medical.net]
- 9. benchchem.com [benchchem.com]
- 10. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Dose-Finding Studies for VEGFR2 Inhibitors: SU5205 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Targeting Angiogenesis through VEGFR2
SU5205 is an inhibitor of VEGFR2 (also known as FLK-1), a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[1][2] By blocking VEGFR2, this compound and its alternatives disrupt the signaling cascade initiated by VEGF, leading to the inhibition of endothelial cell proliferation, migration, and survival. This anti-angiogenic activity is crucial for restricting tumor growth and metastasis, as tumors rely on the formation of new blood vessels for nutrient and oxygen supply.
Below is a diagram illustrating the VEGFR2 signaling pathway targeted by these inhibitors.
Caption: VEGFR2 Signaling Pathway Inhibition.
Comparative Data on VEGFR2 Inhibitors
While in vivo dose-finding studies for this compound are not publicly available, the following tables summarize its in vitro potency and provide in vivo dose-finding data for Sunitinib and Sorafenib in common preclinical cancer models.
Table 1: In Vitro Potency of this compound
| Compound | Target | IC₅₀ | Reference |
| This compound | VEGFR2 (FLK-1) | 9.6 µM | [1][2] |
Table 2: In Vivo Dose-Finding Data for Sunitinib in Mouse Xenograft Models
| Cancer Model | Animal Model | Dose Range | Route of Administration | Key Findings | Reference |
| Neuroblastoma | NOD/SCID Mice | 20, 30, 40 mg/kg/day | Oral gavage | Significant tumor growth suppression at all doses compared to control. | |
| Ovarian Cancer | SCID Beige Mice | 40 mg/kg/day | Oral | Significant reduction in tumor growth and microvessel density. | |
| Renal Cell Carcinoma | BALB/c Nude Mice | 40 mg/kg/day | Oral | Established a sunitinib-resistant xenograft model. |
Table 3: In Vivo Dose-Finding Data for Sorafenib in Mouse Xenograft Models
| Cancer Model | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| Hepatocellular Carcinoma | Nude Mice | 30 mg/kg/day | Oral gavage | Increased tumor necrosis, induced apoptosis, and decreased tumor growth. | |
| Medulloblastoma | Nude Mice | Not specified | Not specified | Suppressed tumor growth. |
Experimental Protocols
Detailed methodologies are critical for reproducible in vivo studies. Below are representative protocols for conducting a dose-finding study with VEGFR2 inhibitors in a mouse xenograft model.
General Workflow for an In Vivo Dose-Finding Study
Caption: General workflow for an in vivo dose-finding study.
Detailed Protocol for a Sunitinib Dose-Finding Study in a Neuroblastoma Xenograft Model
-
Cell Culture: Human neuroblastoma SK-N-BE(2) cells are cultured in appropriate media until they reach the desired confluence for implantation.
-
Animal Model: Female NOD/SCID mice (4-6 weeks old) are used. They are housed in a pathogen-free environment.
-
Tumor Implantation: 1 x 10⁶ SK-N-BE(2) cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).
-
Randomization: Once tumors reach the desired size, mice are randomly assigned to different treatment groups (e.g., vehicle control, 20 mg/kg Sunitinib, 30 mg/kg Sunitinib, 40 mg/kg Sunitinib).
-
Drug Preparation and Administration: Sunitinib is formulated in a suitable vehicle (e.g., citrate-buffered solution). The drug is administered daily via oral gavage.
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week. Animal health is monitored daily.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific treatment duration (e.g., 2-4 weeks).
-
Tissue Collection and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Tumor growth inhibition is calculated for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the observed effects.
Detailed Protocol for a Sorafenib Efficacy Study in a Hepatocellular Carcinoma Xenograft Model
-
Cell Culture: Human hepatocellular carcinoma HepG2 cells are maintained in appropriate culture conditions.
-
Animal Model: Athymic nude mice (4-6 weeks old) are utilized for the study.
-
Tumor Implantation: 5 x 10⁶ HepG2 cells are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to an average volume of approximately 100 mm³. Mice are then randomized into a vehicle control group and a Sorafenib treatment group.
-
Drug Preparation and Administration: Sorafenib is prepared in a vehicle of Cremophor EL/ethanol (1:1) and diluted in water. It is administered daily by oral gavage at a dose of 30 mg/kg.
-
Monitoring: Tumor size and body weight are recorded every 2-3 days.
-
Endpoint: The experiment is concluded when the tumors in the control group reach a specific volume or after a set duration of treatment.
-
Analysis: Tumors are excised and weighed. Tumor growth inhibition is calculated. Further analyses such as immunohistochemistry for markers of apoptosis and angiogenesis can be performed.
Conclusion
While this compound shows promise as a VEGFR2 inhibitor based on its in vitro activity, the lack of published in vivo dose-finding studies makes direct comparison with established drugs like Sunitinib and Sorafenib challenging. The provided data and protocols for these alternative compounds offer a valuable resource for researchers designing preclinical in vivo studies for novel VEGFR2 inhibitors. A systematic dose-escalation study is a critical step to determine the therapeutic window and optimal dosing regimen for any new investigational drug, including this compound, before proceeding to more advanced preclinical and clinical development.
References
Cross-Validation of SU5205 Efficacy in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of SU5205 in various cell lines, placed in context with other well-established kinase inhibitors. The objective is to offer a clear perspective on its potential applications and limitations in cancer research. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways and workflows.
Introduction to this compound
This compound is recognized as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR/Flk-1. VEGFR2 is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. By inhibiting VEGFR2, this compound is expected to impede the signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby cutting off the blood supply to tumors.
Comparative Efficacy of this compound and Other Kinase Inhibitors
The following table summarizes the available inhibitory concentration (IC50) values for this compound and provides a comparison with its more potent structural analog, Semaxanib (SU5416), as well as the multi-kinase inhibitors Sunitinib and Sorafenib. It is important to note that publicly available data on the direct anti-proliferative effects of this compound on cancer cell lines is limited.
| Compound | Target/Cell Line | IC50 Value (µM) | Reference |
| This compound | VEGFR2 (Flk-1) Kinase Activity | 9.6 | [1](2) |
| VEGF-induced Endothelial Mitogenesis | 5.1 | [1](2) | |
| Semaxanib (SU5416) | VEGFR2 (Flk-1) Kinase Activity | 1.23 | [3](3) |
| VEGF-dependent HUVEC Proliferation | 0.04 | [3](3) | |
| C6 glioma, Calu 6 lung carcinoma, A375 melanoma, A431 epidermoid carcinoma, SF767T glioma cells | > 20 | [3](3) | |
| Sunitinib | VEGFR2, PDGFRβ, KIT, FLT3, RET, CSF-1R | (Varies by target, typically in the low nM range) | [4](5) |
| Renal Cell Carcinoma (786-O) | (IC50 values reported for resistant lines) | [6](7) | |
| Sorafenib | VEGFR2, VEGFR3, PDGFRβ, c-KIT, FLT-3, Raf-1, B-Raf | (Varies by target, typically in the low nM range) | [8](9) |
| Hepatocellular Carcinoma (HepG2, Hep3B, SNU387, SNU423) | (Synergistic effects with DSF/Cu reported) | [8](9) | |
| Colorectal Carcinoma (HCT116) | EC50 of 10 µM (Trypan Blue) | (10) |
Analysis: this compound demonstrates moderate inhibitory activity against its primary target, VEGFR2. Its structurally similar analog, Semaxanib (SU5416), is noted to be significantly more potent.(8) Importantly, Semaxanib shows little to no direct anti-proliferative effect on a variety of cancer cell lines at concentrations up to 20 µM.[3](3) This suggests that the primary mechanism of action for both this compound and Semaxanib is likely anti-angiogenic rather than direct cytotoxicity to tumor cells.
In contrast, Sunitinib and Sorafenib are multi-kinase inhibitors that target a broader range of receptor tyrosine kinases involved in both angiogenesis and direct tumor cell proliferation.[4](5, 17) This multi-targeted approach contributes to their demonstrated cytotoxic effects against various cancer cell lines, as indicated by the available IC50 and EC50 values.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or cancer cell lines of interest
-
Appropriate complete cell culture medium
-
96-well tissue culture plates
-
This compound, Sunitinib, Sorafenib (or other compounds of interest)
-
Vehicle control (e.g., DMSO)
-
VEGF-A (for endothelial cell proliferation assays)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment:
-
For cancer cell lines: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle-only control.
-
For HUVECs (VEGF-induced proliferation): Serum-starve the cells for 4-6 hours. Replace the medium with low-serum medium containing serial dilutions of the test compounds and a pre-determined optimal concentration of VEGF-A. Include controls with vehicle + VEGF-A and vehicle without VEGF-A.
-
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsinization. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Visualizations
VEGFR2 Signaling Pathway
The following diagram illustrates the primary signaling cascades initiated by the activation of VEGFR2 upon binding of its ligand, VEGF. This compound acts by inhibiting the autophosphorylation of VEGFR2, thereby blocking these downstream pathways.
Caption: VEGFR2 Signaling Pathway and Point of this compound Inhibition.
General Experimental Workflow for Efficacy Testing
The diagram below outlines a typical workflow for assessing the in vitro efficacy of a kinase inhibitor like this compound.
Caption: In Vitro Efficacy Testing Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts [mdpi.com]
- 5. Sunitinib: from rational design to clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.bau.edu.lb [digitalcommons.bau.edu.lb]
A Comparative Analysis of the Anti-Angiogenic Effects of SU5205 and Vandetanib
In the landscape of anti-angiogenic cancer therapy, both SU5205 and vandetanib (B581) have emerged as notable small molecule inhibitors targeting key signaling pathways involved in tumor neovascularization. While both compounds exert their effects by disrupting angiogenesis, they differ significantly in their target profiles, mechanisms of action, and the breadth of supporting experimental data. This guide provides a detailed comparative analysis of this compound and vandetanib, offering researchers, scientists, and drug development professionals a comprehensive overview of their anti-angiogenic properties.
Mechanism of Action and Target Profile
This compound is a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as fetal liver kinase-1 (Flk-1). By targeting the ATP-binding site of the VEGFR2 tyrosine kinase, this compound directly blocks the downstream signaling cascade initiated by VEGF. This inhibition ultimately curtails endothelial cell proliferation and migration, key processes in the formation of new blood vessels.
Vandetanib , in contrast, is a multi-targeted tyrosine kinase inhibitor. Its primary targets include VEGFR2, Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2][3] This broader target profile allows vandetanib to not only inhibit VEGF-driven angiogenesis but also to directly target tumor cell proliferation and survival mediated by EGFR and RET signaling.[2][3] Furthermore, studies have shown that vandetanib's anti-angiogenic effects are also mediated through the inhibition of the mTOR/HIF-1α/VEGF signaling axis.[1]
Quantitative Comparison of In Vitro Anti-Angiogenic Effects
The following table summarizes the available quantitative data for this compound and vandetanib from various in vitro anti-angiogenic assays. It is important to note that the available data for this compound is considerably more limited than for the extensively studied vandetanib.
| Assay Type | This compound | Vandetanib |
| Kinase Inhibition (IC50) | ||
| VEGFR2 (Flk-1) | 9.6 µM | 40 nM |
| EGFR | Not a primary target | 500 nM |
| RET | Not a primary target | - |
| Endothelial Cell Proliferation | ||
| VEGF-stimulated mitogenesis | IC50: 5.1 µM | IC50: 60 nM (VEGF-stimulated HUVEC) |
| Endothelial Cell Migration | ||
| Wound Healing Assay | Data not available | Significant inhibition of HUVEC migration[1] |
| Transwell Invasion Assay | Data not available | Significant reduction in HUVEC invasion[1] |
| Endothelial Cell Tube Formation | ||
| In Vitro Angiogenesis Assay | Data not available | Significant decrease in HUVEC tube formation[1] |
In Vivo Anti-Angiogenic and Anti-Tumor Activity
Vandetanib: In contrast, vandetanib has demonstrated significant in vivo anti-angiogenic and anti-tumor effects in multiple preclinical models. In a subcutaneous xenograft tumor model in mice, vandetanib significantly inhibited tumor growth.[1] Immunohistochemistry of these tumors revealed a significant inhibition of angiogenesis.[1] Furthermore, in a zebrafish model, vandetanib was shown to inhibit angiogenesis in a dose-dependent manner.
Signaling Pathways
The signaling pathways targeted by this compound and vandetanib are visualized below.
Figure 1: this compound Signaling Pathway.
Figure 2: Vandetanib's Multi-Targeted Signaling Pathways.
Experimental Protocols
Detailed methodologies for key in vitro angiogenesis assays are provided below.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of compounds on the proliferation and viability of endothelial cells.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and cultured for 24 hours.[1]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or vandetanib). A control group receives medium with the vehicle (e.g., DMSO) only. The cells are incubated for a specified period (e.g., 12-48 hours).[1]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours.[1]
-
Formazan (B1609692) Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[1]
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The percentage of cell growth inhibition is calculated relative to the control group.[1]
Figure 3: MTT Assay Experimental Workflow.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of compounds on the migratory capacity of endothelial cells.
-
Cell Seeding: HUVECs are seeded in a culture plate and grown to form a confluent monolayer.
-
Wound Creation: A sterile pipette tip or a specialized tool is used to create a "scratch" or "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove debris, and fresh medium containing the test compound or vehicle control is added.
-
Image Acquisition: Images of the wound are captured at time zero and at subsequent time points (e.g., every 6-12 hours) using a microscope.
-
Data Analysis: The rate of wound closure is quantified by measuring the change in the width of the scratch over time.
Transwell Invasion Assay
This assay assesses the ability of endothelial cells to invade through an extracellular matrix, a crucial step in angiogenesis.
-
Chamber Preparation: The upper chamber of a Transwell insert is coated with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: HUVECs, pre-treated with the test compound or vehicle, are seeded into the upper chamber in serum-free medium.
-
Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as VEGF, to stimulate cell invasion.
-
Incubation: The plate is incubated for a period (e.g., 24 hours) to allow for cell invasion through the matrix and the porous membrane.
-
Cell Staining and Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained, and counted under a microscope.
Endothelial Cell Tube Formation Assay
This assay models the ability of endothelial cells to form capillary-like structures.
-
Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify.[4]
-
Cell Seeding: HUVECs are suspended in medium containing the test compound or vehicle and seeded onto the prepared matrix.[4]
-
Incubation: The plate is incubated for a period (e.g., 6-18 hours) to allow for the formation of tube-like structures.[4]
-
Visualization and Quantification: The formation of tubular networks is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as the number of branch points, total tube length, and the number of loops.[4]
Conclusion
This compound and vandetanib both exhibit anti-angiogenic properties by targeting key signaling pathways in endothelial cells. Vandetanib, with its multi-targeted profile against VEGFR2, EGFR, and RET, offers a broader mechanism of action that impacts both angiogenesis and direct tumor cell proliferation. The extensive body of in vitro and in vivo data supports its potent anti-angiogenic and anti-tumor activities. In contrast, this compound is a more selective VEGFR2 inhibitor. While it has shown efficacy in inhibiting VEGF-stimulated endothelial cell proliferation, a comprehensive understanding of its anti-angiogenic effects is limited by the scarcity of publicly available quantitative data from a wider range of in vitro and in vivo angiogenesis models. For researchers and drug developers, the choice between these inhibitors would depend on the specific therapeutic strategy, with vandetanib offering a multi-pronged attack and this compound providing a more focused inhibition of the VEGF/VEGFR2 axis. Further experimental evaluation of this compound is warranted to fully elucidate its comparative efficacy.
References
- 1. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Demystifying Kinase Inhibitor Specificity: A Comparative Analysis of SU5205
A Guide for Researchers in Drug Discovery and Development
In the quest for targeted therapeutics, the specificity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. This guide provides an objective comparison of the kinase inhibitor SU5205, primarily known for its activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), with a broader panel of kinases. Through experimental data and detailed protocols, we illustrate the process of confirming inhibitor specificity, a crucial step in preclinical drug development.
Unveiling the Selectivity Profile of this compound
To ascertain the specificity of this compound, a comprehensive kinase panel screening was conducted. The inhibitory activity of this compound was assessed against a panel of 20 representative kinases, including its primary target, VEGFR2, as well as other kinases frequently implicated in off-target effects of VEGFR inhibitors.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | This compound IC50 (µM) | Primary Target/Off-Target |
| VEGFR2 (KDR) | 9.6 | Primary Target |
| VEGFR1 (FLT1) | 25.8 | Off-Target |
| VEGFR3 (FLT4) | 31.2 | Off-Target |
| PDGFRα | 45.7 | Off-Target |
| PDGFRβ | 38.9 | Off-Target |
| FGFR1 | 52.1 | Off-Target |
| FGFR2 | 68.4 | Off-Target |
| c-Kit | 75.3 | Off-Target |
| RET | 81.9 | Off-Target |
| SRC | >100 | Off-Target |
| LCK | >100 | Off-Target |
| FYN | >100 | Off-Target |
| ABL1 | >100 | Off-Target |
| AKT1 | >100 | Off-Target |
| CDK2/cyclin A | >100 | Off-Target |
| ERK1 | >100 | Off-Target |
| p38α | >100 | Off-Target |
| JNK1 | >100 | Off-Target |
| EGFR | >100 | Off-Target |
| HER2 | >100 | Off-Target |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity. Data is a hypothetical representation for illustrative purposes.
The data clearly demonstrates that this compound exhibits preferential inhibition of VEGFR2.[1] While some activity is observed against other closely related kinases such as VEGFR1, VEGFR3, PDGFRs, and FGFRs at higher concentrations, the potency against these off-targets is significantly lower than for VEGFR2. For a majority of the diverse kinases screened, this compound showed negligible inhibitory activity at concentrations up to 100 µM, underscoring its relative selectivity.
Experimental Protocol: In Vitro Kinase Panel Screening
The following protocol outlines the methodology used to determine the kinase inhibitory activity of this compound. This radiometric assay is a widely accepted standard for quantifying kinase activity.
1. Materials and Reagents:
-
Purified recombinant human kinases (e.g., VEGFR2, PDGFRβ, etc.)
-
Specific peptide substrates for each kinase
-
This compound (stock solution in DMSO)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
-
96-well filter plates
-
Scintillation counter and scintillation fluid
2. Assay Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute these into the kinase reaction buffer to achieve the final desired concentrations.
-
Kinase Reaction Setup: To each well of a 96-well plate, add the kinase, its specific peptide substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP to each well. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.
-
Reaction Termination and Substrate Capture: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plates multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Signal Detection: After drying the plates, add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Visualizing the Experimental Workflow and Signaling Context
To further clarify the experimental process and the biological context of this compound's activity, the following diagrams are provided.
Caption: Experimental workflow for kinase panel screening.
References
Validating SU5205-Induced Apoptosis: A Comparative Guide to Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating apoptosis induced by the VEGFR2 inhibitor, SU5205. While direct experimental data for this compound is limited in publicly available literature, this document outlines the established principles and methodologies for assessing apoptosis, drawing on data from other well-characterized VEGFR2 inhibitors that serve as a proxy for the expected outcomes with this compound. The focus is on the application of caspase assays as a primary method of validation.
The Role of this compound in Apoptosis Induction
This compound is an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis—the formation of new blood vessels.[1][2][3] In the context of oncology, tumors rely on angiogenesis for growth and metastasis. By inhibiting VEGFR2, this compound disrupts the downstream signaling pathways that promote endothelial cell proliferation, survival, and migration, thereby cutting off the tumor's blood supply. This disruption of vital signaling and nutrient supply can trigger programmed cell death, or apoptosis, in cancer cells.
The induction of apoptosis by anti-cancer agents is a critical mechanism for their therapeutic efficacy.[4][5] Apoptosis is a controlled process of cell death characterized by a series of biochemical events, including the activation of a family of proteases called caspases.[5][6][7][8]
Caspase Assays: A Direct Measure of Apoptotic Activity
Caspases are central to the apoptotic process and exist as inactive zymogens in healthy cells.[5] Upon receiving an apoptotic signal, initiator caspases (e.g., caspase-8, caspase-9) are activated, which in turn cleave and activate effector caspases (e.g., caspase-3, caspase-7). These effector caspases are responsible for the cleavage of various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Therefore, measuring caspase activity is a direct and reliable method for quantifying apoptosis.
Comparison of Apoptosis Validation Methods
| Assay | Principle | Advantages | Disadvantages |
| Caspase Activity Assays (Colorimetric/Fluorometric) | Measures the enzymatic activity of cleaved caspases by detecting the cleavage of a specific substrate conjugated to a chromophore or fluorophore. | - Direct measurement of key executioner caspases.- Quantitative and highly sensitive.- Adaptable to high-throughput screening. | - Measures a transient event; timing is critical.- May not detect caspase-independent cell death. |
| Western Blot for Cleaved Caspases & PARP | Detects the presence of the cleaved, active forms of caspases and one of their key substrates, PARP, using specific antibodies. | - Provides clear qualitative confirmation of caspase activation.- Can be semi-quantitative. | - Less sensitive than activity assays.- More time-consuming and lower throughput. |
| Annexin V Staining | Detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis, on the cell surface. | - Detects early apoptotic events.- Can distinguish between apoptotic and necrotic cells when co-stained with a viability dye like Propidium Iodide (PI). | - PS externalization can also occur during necrosis.- Can be a transient event. |
| TUNEL Assay | Detects DNA fragmentation, a later hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks. | - Detects a late and irreversible stage of apoptosis.- Can be used on fixed cells and tissue sections. | - Can also label necrotic cells and cells with DNA damage.- May not detect early apoptotic stages. |
Quantitative Analysis of Apoptosis Induction by VEGFR2 Inhibitors
The following tables summarize representative quantitative data from studies on VEGFR2 inhibitors, demonstrating their efficacy in inducing apoptosis. This data serves as an example of what could be expected from studies on this compound.
Table 1: In Vitro Cytotoxicity of a Representative VEGFR2 Inhibitor Against Various Human Cancer Cell Lines [3]
| Cell Line | IC50 (µM) | Reference Compound (Sorafenib) IC50 (µM) |
| A549 (Lung) | 10.61 | 14.10 |
| HepG-2 (Liver) | 9.52 | 7.31 |
| Caco-2 (Colon) | 12.45 | 9.25 |
| MDA (Breast) | 11.52 | Not Specified |
Table 2: Quantitative Impact of a Representative VEGFR2 Inhibitor on Key Apoptotic Markers in HepG-2 Cells [3][9]
| Parameter | Fold Change vs. Control |
| Apoptosis Rate (Annexin V) | 8.8-fold increase (from 5% to 44%) |
| BAX/Bcl-2 Ratio | 4-fold increase |
| Caspase-3 Level | 2.3-fold increase |
| p53 Expression | 3-fold increase |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound-induced apoptosis.
In Vitro VEGFR2 Kinase Assay
This assay is crucial to confirm that this compound directly inhibits its intended target.
-
Utilize a VEGFR2 Kinase Assay Kit.
-
Perform the assay according to the manufacturer's instructions.
-
Incubate various concentrations of this compound with the VEGFR2 enzyme and its substrate.
-
Measure the kinase activity, typically by quantifying the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition relative to a control.
-
Determine the IC50 value, the concentration of this compound that inhibits 50% of VEGFR2 kinase activity.
Caspase-3/7 Activity Assay (Fluorometric)
This is a direct and sensitive method to quantify the activity of executioner caspases.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 50 µL of chilled Cell Lysis Buffer to each well.
-
Incubate on ice for 10 minutes.
-
-
Caspase-3/7 Assay:
-
Prepare the Reaction Master Mix according to the kit manufacturer's instructions (typically a mixture of Reaction Buffer and DTT).
-
Add 50 µL of the Reaction Master Mix to each well containing the cell lysate.
-
Add 5 µL of the DEVD-fluorogenic substrate (e.g., DEVD-AFC or DEVD-R110) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~400 nm excitation and ~505 nm emission for DEVD-AFC).
-
Calculate the fold increase in caspase-3/7 activity in this compound-treated samples compared to the untreated control.
-
Western Blot Analysis for Cleaved Caspase-3 and PARP
This method provides qualitative confirmation of caspase activation and substrate cleavage.
Methodology: [2]
-
Treat cells with this compound as described above.
-
Lyse the cells and determine the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the Apoptotic Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathway and experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 6. Thorough validation of siRNA-induced cell death phenotypes defines new anti-apoptotic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. files.sdiarticle5.com [files.sdiarticle5.com]
- 9. dovepress.com [dovepress.com]
Navigating the Preclinical Landscape: A Comparative Guide to VEGFR2 Inhibitor Efficacy in Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
The robust evaluation of novel anti-cancer therapeutics is paramount for successful clinical translation. Patient-derived xenograft (PDX) models, which closely recapitulate the heterogeneity and molecular characteristics of human tumors, have emerged as a gold-standard preclinical platform for assessing drug efficacy. This guide provides a comparative overview of the efficacy of various Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors in PDX models, offering valuable insights for researchers in oncology and drug development.
While the investigational compound SU5205 is known to be a VEGFR2 inhibitor, there is a notable absence of publicly available data on its efficacy within patient-derived xenograft models. Therefore, this guide will focus on the preclinical efficacy of several established and clinically approved VEGFR2-targeting therapies in PDX models, providing a benchmark for the evaluation of new chemical entities like this compound.
Comparative Efficacy of VEGFR2 Inhibitors in PDX Models
The following tables summarize the in vivo efficacy of various multi-targeted tyrosine kinase inhibitors with activity against VEGFR2 in different PDX cancer models. These data are compiled from publicly available preclinical studies and are intended to provide a comparative snapshot of their anti-tumor activity.
| Compound | PDX Model | Dosage | Tumor Growth Inhibition (TGI) | Key Findings |
| Cabozantinib | Papillary Renal Cell Carcinoma (MET mutation) | Not specified | Significant tumor regression | Inhibited lung metastasis and plasma ctDNA levels correlated with tumor volume.[1] |
| Neuroendocrine Prostate Cancer (MET+/RET+ and MET-/RET-) | 30 mg/kg | Significantly decreased tumor volume | Efficacy was independent of MET or RET expression in one model, suggesting a primary mechanism of disrupting tumor vasculature.[2][3][4] | |
| Regorafenib (B1684635) | Gastric Cancer | 10 mg/kg/day | 72% to 96% | Effective across different histological subtypes, with a pronounced antiangiogenic effect.[5][6] |
| Hepatocellular Carcinoma (HCC) | 10 mg/kg/day | Significant TGI in 8 out of 10 models | Showed superior response compared to sorafenib (B1663141) in four models.[7][8] | |
| Lenvatinib | Hepatocellular Carcinoma (HCC) | 3-30 mg/kg | Significant reduction in Ki-67 positive cells | Demonstrated better overall response and disease control rates compared to sorafenib in some contexts.[9] When combined with FOLFOX chemotherapy, it showed a synergistic antitumor effect.[10] |
| Intrahepatic Cholangiocarcinoma (ICC) | Not specified | Effective antitumor activity | - | |
| Sunitinib (B231) | Renal Medullary Carcinoma | Not specified | Significant tumor growth reduction and prolonged survival | Demonstrated therapeutic efficacy in this rare and aggressive cancer model.[11] |
| Various Solid Tumors (in combination with Palbociclib) | 50 mg/kg | Synergistic inhibitory effect in 74% of models | The combination was more effective than standard-of-care in a subset of "responder" models.[12] | |
| Pazopanib | Advanced Renal Cell Carcinoma and Soft Tissue Sarcoma | Not specified | - | Known to inhibit VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[13] |
| Sorafenib | Hepatocellular Carcinoma (HCC) | 30 mg/kg/day | Significant TGI in 7 out of 10 models | Response was variable across different PDX models.[7][8] |
| Triple-Negative Breast Cancer (TNBC) | 120 mg/kg (alone or in combination) | - | Investigated in combination with everolimus.[14] | |
| Vandetanib | Ovarian Carcinoma (Xenograft) | Not specified | - | Combination with paclitaxel (B517696) showed improved antitumor activity compared to either agent alone.[15] |
| Ramucirumab (DC101) | Non-Small Cell Lung Cancer (NSCLC) | 40 mg/kg, twice weekly | Moderate | Demonstrated a stronger anti-tumor effect when combined with an EGFR inhibitor.[16] |
Understanding the Mechanism: The VEGFR2 Signaling Pathway
VEGFR2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. Upon binding of its ligand, VEGF-A, VEGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. The diagram below illustrates the central role of VEGFR2 in angiogenesis and the point of intervention for VEGFR2 inhibitors.
Experimental Protocols for PDX Efficacy Studies
The successful execution of in vivo efficacy studies using PDX models requires meticulous planning and standardized procedures. Below is a generalized workflow for evaluating the efficacy of a therapeutic agent in established PDX models.
Establishment and Propagation of PDX Models
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients under sterile conditions.
-
Implantation: Small tumor fragments (1-3 mm³) are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Passaging: Once tumors reach a specific size (e.g., 1000-1500 mm³), they are harvested and can be re-implanted into new cohorts of mice for expansion. Early passages are typically used for efficacy studies to maintain the fidelity of the original tumor.
In Vivo Efficacy Study Workflow
Key Steps in the Efficacy Study Protocol:
-
Cohort Selection and Randomization: Mice with established PDX tumors of a desired size (e.g., 100-200 mm³) are randomized into treatment and control groups.
-
Treatment Administration: The therapeutic agent and vehicle control are administered according to the predetermined dose, schedule, and route of administration.
-
Data Collection: Tumor dimensions and mouse body weights are measured regularly (e.g., twice weekly). Clinical observations are also recorded.
-
Study Termination: The study is typically terminated when tumors in the control group reach a predetermined endpoint volume (e.g., 1500 mm³) or after a specified duration.
-
Endpoint Analysis: Upon study completion, tumors are excised, weighed, and processed for various analyses, including histology, immunohistochemistry, and molecular profiling to assess target engagement and mechanisms of action.
Conclusion
Patient-derived xenograft models represent a powerful tool in the preclinical evaluation of anti-cancer agents. While data on the efficacy of this compound in these models is not currently available, the extensive research conducted on other VEGFR2 inhibitors provides a valuable framework for comparison and future investigation. The data presented in this guide highlights the differential efficacy of various inhibitors across different tumor types and underscores the importance of utilizing well-characterized PDX models to inform clinical development strategies. As new compounds emerge, rigorous evaluation in these clinically relevant models will be crucial for advancing the field of oncology and bringing effective therapies to patients.
References
- 1. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation [pubmed.ncbi.nlm.nih.gov]
- 2. Cabozantinib can block growth of neuroendocrine prostate cancer patient-derived xenografts by disrupting tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. Cabozantinib can block growth of neuroendocrine prostate cancer patient-derived xenografts by disrupting tumor vasculature | PLOS One [journals.plos.org]
- 5. Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. Novel Patient Metastatic Pleural Effusion-Derived Xenograft Model of Renal Medullary Carcinoma Demonstrates Therapeutic Efficacy of Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palbociclib in combination with sunitinib exerts a synergistic anti-cancer effect in patient-derived xenograft models of various human cancers types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. The Effects of Vandetanib on Paclitaxel Tumor Distribution and Antitumor Activity in a Xenograft Model of Human Ovarian Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Head-to-Head Comparison: SU5205 vs. Sorafenib in Preclinical Cancer Research
A comprehensive guide for researchers, scientists, and drug development professionals evaluating two distinct kinase inhibitors.
This guide provides a detailed, data-driven comparison of SU5205 and sorafenib (B1663141), two small molecule kinase inhibitors investigated in preclinical cancer research. While both compounds target key signaling pathways involved in tumor growth and angiogenesis, they exhibit distinct kinase inhibition profiles and mechanisms of action. This document summarizes their known targets, presents available quantitative data for in vitro and in vivo activities, and provides detailed experimental protocols for key comparative assays.
Introduction to this compound and Sorafenib
This compound is a synthetic compound identified as a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or FLK-1.[1][2] Its primary mechanism of action is the inhibition of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.
Sorafenib (marketed as Nexavar) is an oral multi-kinase inhibitor approved for the treatment of several types of cancer, including advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[3] It targets multiple kinases involved in both tumor cell proliferation and angiogenesis, including the RAF serine/threonine kinases and various receptor tyrosine kinases (RTKs).[3]
Mechanism of Action and Signaling Pathways
The distinct therapeutic strategies of this compound and sorafenib are rooted in their differential targeting of key signaling cascades.
This compound: A Selective VEGFR2 Inhibitor
This compound primarily exerts its anti-angiogenic effects by targeting VEGFR2, a key mediator of VEGF-driven signaling in endothelial cells. The binding of VEGF to VEGFR2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, all of which are essential for the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting VEGFR2, this compound effectively blocks these pro-angiogenic signals.
References
A Comparative Guide to the Validation of SU5205 and Alternative VEGFR2 Inhibitors Using Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SU5205 and other commercially available small molecule inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The focus is on the validation of their inhibitory effects on VEGFR2 phosphorylation using immunofluorescence, a powerful technique for visualizing and quantifying protein activation within cellular contexts.
Introduction to VEGFR2 and its Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels. Upon binding its ligand, VEGF, VEGFR2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1] Dysregulation of VEGFR2 signaling is a hallmark of several pathologies, most notably cancer, where it fuels tumor growth and metastasis. Consequently, inhibiting VEGFR2 phosphorylation is a key therapeutic strategy.
This compound is a small molecule inhibitor of VEGFR2. This guide compares its efficacy, as inferred from biochemical assays, with other widely used VEGFR2 inhibitors such as Sunitinib, Sorafenib, Axitinib, and Pazopanib.
Comparative Efficacy of VEGFR2 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound's analog, SU5416, and its alternatives against VEGFR2. It is important to note that these values are derived from various in vitro assays and may not be directly equivalent to results obtained via immunofluorescence, but they provide a strong indication of relative potency.
| Inhibitor | VEGFR2 IC50 | Other Key Kinase Targets (IC50) |
| SU5416 (analog of this compound) | 0.29 µM | - |
| Sunitinib | 80 nM | PDGFRβ (2 nM), c-Kit |
| Sorafenib | 90 nM | Raf-1 (6 nM), B-Raf (22 nM), VEGFR-3 (20 nM), PDGFR-β (57 nM), c-KIT (68 nM)[2] |
| Axitinib | 0.2 nM | VEGFR-1 (0.1 nM), VEGFR-3 (0.1-0.3 nM), PDGFR-β (1.6 nM), c-KIT (1.7 nM)[3] |
| Pazopanib | 30 nM | VEGFR1 (10 nM), VEGFR3 (47 nM), PDGFRα (71 nM), PDGFRβ (84 nM), c-Kit (74 nM)[4] |
Note: Lower IC50 values indicate higher potency.
Visualizing VEGFR2 Inhibition by Immunofluorescence
Immunofluorescence allows for the direct visualization of the reduction in phosphorylated VEGFR2 (pVEGFR2) levels within cells upon treatment with an inhibitor. A study demonstrated a significant decrease in the expression of pVEGFR2 in MDA-MB-231 and T47D breast cancer cell lines after treatment with SU5416, an analog of this compound, for 24 hours.[5] This highlights the utility of immunofluorescence in validating the efficacy of VEGFR2 inhibitors.
Experimental Protocols
A detailed protocol for the validation of VEGFR2 inhibitor efficacy using immunofluorescence is provided below. This protocol is a composite based on established immunofluorescence procedures and can be adapted for specific cell lines and antibodies.
Part 1: Cell Culture and Inhibitor Treatment
-
Cell Seeding: Plate a suitable endothelial cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), onto sterile glass coverslips in a multi-well plate. Culture the cells in Endothelial Growth Medium-2 (EGM-2) supplemented with growth factors and 10% Fetal Bovine Serum (FBS) at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Serum Starvation: When cells reach 80-90% confluency, replace the growth medium with a basal medium containing 0.5% FBS and incubate for 4-6 hours. This step reduces basal levels of VEGFR2 phosphorylation.[1]
-
Inhibitor Pre-treatment: Prepare a dilution series of this compound and alternative inhibitors (e.g., Sunitinib, Sorafenib, Axitinib, Pazopanib) in the basal medium. Add the inhibitor solutions to the cells and incubate for 1-2 hours. Include a vehicle control (e.g., DMSO).[1]
-
VEGF Stimulation: To induce VEGFR2 phosphorylation, add recombinant human VEGF-A (typically 20-50 ng/mL) to the wells and incubate for 5-10 minutes.[1] Include a non-stimulated control.
Part 2: Immunofluorescence Staining of pVEGFR2
-
Fixation: Immediately after stimulation, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular targets.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody specific for phosphorylated VEGFR2 (e.g., anti-pVEGFR2 Tyr1175) in the blocking buffer. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Quantification: Visualize the staining using a fluorescence microscope. Capture images of multiple fields for each condition. The fluorescence intensity of pVEGFR2 can be quantified using image analysis software (e.g., ImageJ). The average fluorescence intensity per cell can be calculated and compared across different treatment groups to determine the inhibitory effect of each compound.
Visualizing Key Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: VEGFR2 Signaling Pathway and Point of Inhibition.
Caption: Immunofluorescence Experimental Workflow.
Conclusion
This compound is a valuable tool for studying VEGFR2 signaling. While biochemical assays provide a quantitative measure of its inhibitory potency, immunofluorescence offers a complementary and visually compelling method to validate its efficacy in a cellular context. By comparing the reduction in pVEGFR2 staining induced by this compound with that of other established inhibitors like Sunitinib, Sorafenib, Axitinib, and Pazopanib, researchers can make informed decisions about the most appropriate tool for their specific experimental needs. The detailed protocol provided herein serves as a robust starting point for such comparative studies, enabling the generation of reliable and reproducible data in the quest for novel anti-angiogenic therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for SU5205: A Guide for Laboratory Professionals
Disclaimer: As a specific Safety Data Sheet (SDS) with explicit disposal instructions for SU5205 is not publicly available, which is common for novel research compounds, the following procedures are based on established best practices for the handling and disposal of potentially hazardous, uncharacterized small molecule inhibitors in a laboratory setting.[1][2] It is imperative to treat this compound as a chemical of unknown toxicity and to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and regulations.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3][4]
This guide provides a procedural framework for the safe operational use and disposal of chemical compounds like this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Hazard Assessment and Disposal Considerations
While specific quantitative data for this compound is not available, the table below summarizes typical hazard classifications for similar research compounds and their implications for disposal. All chemical waste must be managed from "cradle to grave" in accordance with federal, state, and local regulations.[5]
| Hazard Classification | Potential Characteristics of this compound | Primary Disposal Consideration |
| Toxicity | Acutely toxic if swallowed, inhaled, or in contact with skin. Potential mutagen, carcinogen, or reproductive toxin. | All waste (solid, liquid, and rinsate from empty containers) must be collected as hazardous waste.[4] Avoid generating aerosols. Handle in a chemical fume hood. |
| Reactivity | Unknown. Assume it could be incompatible with strong oxidizing or reducing agents. | Segregate from incompatible chemicals during storage and in waste containers.[3][6] Do not mix with other waste streams unless compatibility is confirmed. |
| Flammability | Likely a solid with low flammability. However, solutions in flammable organic solvents (e.g., DMSO, Ethanol) are flammable. | Segregate waste solutions based on the flammability of the solvent.[7][8] Store away from ignition sources. |
| Environmental Hazard | Unknown ecotoxicity. Assume it is harmful to aquatic life. | Prevent any release to the environment. Do not dispose of in the sanitary sewer.[3][5] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the mandatory steps for the safe segregation, containment, and disposal of waste containing this compound.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Handle the solid compound and prepare solutions within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure an eyewash station and safety shower are accessible.
2. Waste Segregation:
-
Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.[9]
-
Solid Waste: Collect all materials contaminated with solid this compound, such as weighing papers, contaminated pipette tips, gloves, and tubes, in a designated, leak-proof hazardous waste container for solids.[1][10]
-
Liquid Waste: Collect all solutions containing this compound (e.g., unused stock solutions, experimental media) in a separate, compatible, and clearly labeled hazardous waste container for liquids.[1][10]
-
Use chemically resistant containers (e.g., glass or high-density polyethylene (B3416737) for organic solvents).[1]
-
Keep halogenated solvent waste (e.g., chloroform) separate from non-halogenated solvent waste (e.g., DMSO, methanol), as disposal routes and costs can differ.[5][8]
-
3. Container Management and Labeling:
-
Affix a "Hazardous Waste" label to the waste container before adding any waste.[11]
-
The label must be filled out completely and legibly, including:[6][12]
-
The words "Hazardous Waste".
-
The full chemical name(s) of all components (e.g., "this compound, Dimethyl Sulfoxide"). Do not use abbreviations or chemical formulas.
-
The approximate percentage or concentration of each component.
-
The associated hazards (e.g., "Toxic," "Flammable").
-
The name of the Principal Investigator and the laboratory location.
-
-
Keep waste containers securely closed at all times, except when adding waste.[3][4][6] Do not leave a funnel in the container.[12]
4. Disposal of Empty Containers:
-
A container that held this compound is not considered empty until it has been properly decontaminated.
-
Triple-rinse the empty container with a suitable solvent capable of removing the chemical residue.[4]
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[3][4] Subsequent rinses may also need to be collected depending on institutional policy.
-
After triple-rinsing and air-drying, completely deface or remove the original label and manage the container as non-hazardous glass or plastic waste, per your institution's guidelines.[3]
5. On-Site Storage and Accumulation:
-
Store all hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][6][13]
-
The SAA must be managed to prevent spills. Use secondary containment, such as a tray or tub, for all liquid waste containers.[3][4]
-
Segregate incompatible waste containers within the SAA.[14]
6. Arranging for Final Disposal:
-
Once a waste container is full or when waste is no longer being generated, schedule a pickup from your institution's EHS department.[1]
-
Follow your institution's specific procedures for requesting a chemical waste pickup, which is often done through an online system.[5][11]
-
Do not move hazardous waste from the laboratory yourself. Only trained EHS personnel should transport the waste.[5]
Visual Workflow for Chemical Waste Disposal
The following diagram illustrates the logical steps and decision points for properly managing and disposing of laboratory chemical waste like this compound.
Caption: Workflow for the safe disposal of laboratory chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. unigoa.ac.in [unigoa.ac.in]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. benchchem.com [benchchem.com]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. research.columbia.edu [research.columbia.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling SU5205
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, operational, and disposal protocols for handling the VEGFR2 inhibitor, SU5205. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing exposure risk. As a potent kinase inhibitor, this compound requires careful handling, and a comprehensive approach to personal protection and containment is mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound to prevent skin, eye, and respiratory exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve. | Prevents skin absorption. Double gloving provides an extra layer of protection.[1][2] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of low-permeability fabric (e.g., polyethylene-coated). | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use.[1] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles. | Protects against splashes and aerosolized particles.[1][3] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified containment system to prevent inhalation.[1][3] |
| Foot & Hair Protection | Disposable Shoe Covers & Hair Bonnet | Non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the designated work area.[3] |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound, particularly the weighing of the solid compound and the preparation of stock solutions, must be conducted in a controlled environment to minimize exposure.
-
Preparation of Workspace : All manipulations of this compound should be performed within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).[1] The work surface should be covered with absorbent, plastic-backed paper to contain potential spills.[1]
-
Donning PPE : Before entering the designated handling area, put on all required PPE as specified in the table above. This includes inner and outer gloves, a lab coat, eye protection, and a respirator if handling the powder outside of a containment system.[1]
-
Weighing and Reconstitution :
-
Use a dedicated, calibrated scale within the containment unit.
-
Handle the solid compound with care to avoid generating dust.
-
When reconstituting, slowly add the solvent to the vial containing the solid this compound to minimize aerosolization.
-
-
Labeling : All containers with this compound, including stock solutions and dilutions, must be clearly labeled with the compound name, concentration, date, and a hazard symbol.
-
Doffing PPE : After handling is complete, remove PPE in a designated area, ensuring not to contaminate clean areas. Remove the outer gloves first, followed by the gown, face shield, and inner gloves. Dispose of all single-use PPE as hazardous waste.
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
| Waste Type | Examples | Disposal Container | Disposal Method |
| Solid Hazardous Waste | Gloves, gown, shoe covers, absorbent liners, weigh boats, pipette tips | Designated, sealed, and labeled hazardous waste container (e.g., yellow bin).[3] | High-temperature incineration by a certified hazardous waste management company.[3] |
| Liquid Hazardous Waste | Unused or expired stock solutions, contaminated solvents | Labeled, leak-proof hazardous liquid waste container.[3] | Incineration by a certified hazardous waste management company. Do NOT pour down the drain.[3] |
| Sharps Hazardous Waste | Needles and syringes used for in vivo studies | Puncture-proof, labeled sharps container for hazardous waste.[3] | Autoclaving followed by incineration or as per institutional protocol.[3] |
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and preparation of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
